1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHIHBXVCYVWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Isopropyl-5-oxopyrrolidine-3-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Introduction
The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidinone) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including analgesic, antihypoxic, antibacterial, and neuroprotective activities.[3][4][5] This guide provides a detailed, scientifically-grounded pathway for the synthesis of a specific derivative, this compound, a molecule of interest for drug discovery programs.
The proposed synthesis is a robust, two-stage process designed for clarity and reproducibility. It begins with the formation of a key carboxylic acid intermediate, which is subsequently converted to the target primary amide. This document will elucidate the mechanistic principles, provide detailed experimental protocols, and offer insights into the causality behind the procedural choices, tailored for researchers and drug development professionals.
Retrosynthetic Analysis
A logical approach to the synthesis begins with a retrosynthetic analysis of the target molecule. The primary amide functional group can be disconnected to reveal its precursor, a carboxylic acid. This acid, in turn, can be deconstructed via the cleavage of the lactam ring's C-N bond, tracing back to simple, commercially available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
The foundational step in this synthesis is the construction of the substituted pyrrolidinone ring. This is efficiently achieved through a one-pot reaction involving the conjugate addition of an amine to itaconic acid, followed by an intramolecular condensation.
Principle and Mechanism
The reaction between itaconic acid (2-methylenesuccinic acid) and a primary amine, in this case, isopropylamine, proceeds via two key transformations:
-
Aza-Michael Addition: Isopropylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system of itaconic acid. This conjugate addition forms a transient amino acid intermediate.
-
Intramolecular Amidation (Lactamization): Upon heating, the newly formed secondary amine attacks the proximate carboxylic acid group. This nucleophilic acyl substitution results in the formation of a five-membered lactam ring with the concomitant elimination of a water molecule, yielding the thermodynamically stable 5-oxopyrrolidine structure.[3][6][7]
This method is a well-established and straightforward approach for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3]
Caption: Reaction scheme for the synthesis of the carboxylic acid intermediate.
Experimental Protocol
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq.) and water.
-
Amine Addition: While stirring, slowly add isopropylamine (1.1 eq.) to the suspension. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours.[6][7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 5% hydrochloric acid to precipitate the product.[7]
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Part 2: Conversion to this compound
The final step is the conversion of the carboxylic acid to the primary amide. While direct reaction with ammonia is possible under harsh conditions, a more controlled and efficient method involves activating the carboxylic acid.[9][10] A standard and highly effective method is the conversion to an acyl chloride intermediate.
Principle and Mechanism
The amidation proceeds in two steps:
-
Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The hydroxyl group of the carboxylic acid is converted into an excellent leaving group, which is then displaced by a chloride ion to form the highly electrophilic acyl chloride.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia or ammonium hydroxide). The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable carboxamide product.[10]
This two-step sequence ensures a high-yield conversion under relatively mild conditions, avoiding the challenges of direct amidation.[11][12]
Caption: Reaction scheme for the amidation of the carboxylic acid.
Experimental Protocol
Note: This procedure should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.
-
Acyl Chloride Formation: To a round-bottom flask containing 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.), add thionyl chloride (SOCl₂, 1.5-2.0 eq.) slowly at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Reagent Removal: Remove the excess thionyl chloride under reduced pressure (distillation). The crude acyl chloride is typically used in the next step without further purification.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add the acyl chloride to a stirred, chilled solution of concentrated aqueous ammonia (a large excess).
-
Isolation: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. The product, this compound, will often precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be performed to obtain the final product of high purity.
Overall Synthesis Summary
The complete synthesis is a sequential, high-yield process that is amenable to scale-up. The key transformations and conditions are summarized below.
Data Presentation
| Step | Starting Material(s) | Key Reagent(s) | Solvent | Typical Temp. | Product |
| 1 | Itaconic Acid, Isopropylamine | None (thermal) | Water | 100-110 °C | 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid |
| 2 | Carboxylic Acid Intermediate | 1. SOCl₂ 2. NH₃ (aq) | None / Aprotic | 1. 40-50 °C 2. 0 °C to RT | This compound |
Complete Workflow Visualization
Caption: Overall two-step synthesis workflow.
Conclusion
This guide outlines an efficient and logical synthesis pathway for this compound. By leveraging a well-documented cyclization reaction followed by a standard, high-yield amidation protocol, the target molecule can be produced from simple starting materials. The principles and protocols described herein provide a solid foundation for researchers in medicinal chemistry and drug development to access this and structurally related compounds for further investigation.
References
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Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides - Organic Letters (ACS Publications). Available at: [Link]
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Synthesis of amides from carboxylic acids - Química Organica.org. Available at: [Link]
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Preparation of amides using DCC (video) - Khan Academy. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
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Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - RSC Publishing. Available at: [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available at: [Link]
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Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - Organic Letters (ACS Publications). Available at: [Link]
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Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]
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Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]
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Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction - Organic Letters (ACS Publications). Available at: [Link]
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. Available at: [Link]
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Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. Available at: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - National Center for Biotechnology Information (PMC). Available at: [Link]
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A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren - Organic Process Research & Development (ACS Publications). Available at: [Link]
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids - ResearchGate. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - National Center for Biotechnology Information (PMC). Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - National Center for Biotechnology Information (PMC). Available at: [Link]
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Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. Available at: [Link]
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An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide (CAS: 90152-93-5): A Scaffold of Latent Potential in Drug Discovery
Introduction: The 5-Oxopyrrolidine-3-carboxamide Core
The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent structural features, including a lactam ring and a carboxamide group, provide a rigid framework amenable to diverse chemical modifications. This allows for the fine-tuning of physicochemical properties and biological activities, making it a versatile starting point for drug discovery programs. This technical guide will delve into the synthesis, characterization, and potential applications of a specific analogue, 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, while drawing insights from the broader class of related compounds to illuminate its potential.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 90152-93-5 | Commercial Suppliers |
| Molecular Formula | C8H14N2O2 | Calculated |
| Molecular Weight | 170.21 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Synthesis and Chemical Reactivity
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxamides generally proceeds through a well-established route involving the Michael addition of a primary amine to itaconic acid or its diester, followed by cyclization.[1][2]
A generalized synthetic pathway is outlined below:
Caption: General synthetic route to this compound.
The carboxylic acid intermediate, 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid, is a key precursor. The subsequent amidation of the carboxylic acid can be achieved through various standard methods, such as activation with thionyl chloride followed by reaction with ammonia or using coupling agents like DCC or EDC.
The reactivity of this compound is primarily dictated by the lactam and carboxamide functionalities. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions. The secondary amide of the carboxamide group can participate in hydrogen bonding and may undergo further chemical transformations.
Biological Activities of the 5-Oxopyrrolidine-3-carboxamide Scaffold
While specific biological data for this compound is scarce in public literature, numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications. This suggests that the 1-isopropyl analogue could serve as a valuable building block or may possess latent biological activity.
| Derivative Class | Biological Activity | References |
| N-Aryl/Heteroaryl substituted | Antibacterial, Anticancer | [3][4] |
| Variously substituted | Analgesic, Antihypoxic | [2] |
| Specific complex derivatives | Nav1.8 Inhibitors (Pain) | [5] |
The diverse biological activities observed for this scaffold underscore its potential in drug development. The nature of the substituent at the 1-position plays a crucial role in determining the specific biological target and potency.
Potential Research Applications and Future Directions
Given the established biological activities of its analogues, this compound represents a promising starting point for further investigation.
1. As a Chemical Intermediate: Its availability makes it an attractive building block for the synthesis of more complex molecules. The carboxamide group can be further functionalized or the lactam ring can be modified to explore novel chemical space.
2. Screening for Biological Activity: Based on the activities of related compounds, it would be prudent to screen this compound for:
-
Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.
-
Anticancer activity: Against various cancer cell lines.
-
Ion channel modulation: Particularly against sodium channels like Nav1.8, which are implicated in pain.
The isopropyl group at the N-1 position may confer specific properties, such as altered lipophilicity and metabolic stability, which could lead to a unique pharmacological profile.
Experimental Protocols
General Protocol for Spectroscopic Characterization
To confirm the identity and purity of this compound, a combination of spectroscopic techniques should be employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should reveal characteristic signals for the isopropyl protons (a doublet and a septet), as well as signals for the pyrrolidine ring protons and the amide protons.
-
¹³C NMR: Will show distinct peaks for the carbonyl carbons of the lactam and carboxamide, the methine carbon of the isopropyl group, and the carbons of the pyrrolidine ring.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight and confirm the molecular formula.
3. Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the C=O stretching of the lactam and amide groups, as well as N-H stretching vibrations, are expected.
Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of the topic compound.
Conclusion
This compound is a readily accessible member of the medicinally important 5-oxopyrrolidine-3-carboxamide class of compounds. While specific data on its biological profile is currently limited, the extensive research on its analogues strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and, most importantly, a roadmap for its future investigation. Researchers in drug discovery are encouraged to explore the untapped potential of this intriguing molecule.
References
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- Kovalenko, S. M., et al. Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. 2007;41(8):421-424.
- Bertašiūtė, M., et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. 2023;24(9):7966.
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Bertašiūtė, M., et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed. Available from: [Link]
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Kairytė, K., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]
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- Arasappan, A., et al. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. 2022;13(3):355-356.
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Structure elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
An In-Depth Technical Guide to the Structure Elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Introduction
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. The process, known as structure elucidation, is a systematic investigation that employs a suite of analytical techniques to piece together the atomic connectivity and stereochemistry of a compound. This guide provides a comprehensive, technically-grounded workflow for the structural verification of this compound, a substituted pyroglutamide derivative. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Therefore, a robust and validated methodology for its characterization is paramount for researchers, scientists, and drug development professionals.
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the "why" behind each experimental choice, ensuring that the described protocols form a self-validating system. The elucidation will be built upon a foundation of high-resolution mass spectrometry and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments.
Chapter 1: The Target Molecule - A Structural Overview
Before embarking on the analytical journey, a thorough understanding of the proposed structure is essential. This allows for the prediction of expected spectroscopic data, which will then be compared against experimental results.
Proposed Structure: this compound
Key Structural Features:
-
Molecular Formula: C₈H₁₄N₂O₂
-
Exact Mass: 170.1055 g/mol
-
Core Scaffold: A 5-membered γ-lactam (pyrrolidinone) ring.
-
Substituents:
-
An isopropyl group attached to the ring nitrogen (N-1).
-
A primary carboxamide group at the C-3 position.
-
-
Degrees of Unsaturation: 2 (one for the ring, one for the C=O of the lactam).
The elucidation strategy will be designed to confirm the presence and specific connectivity of these distinct molecular fragments.
Chapter 2: The Analytical Workflow - A Strategic Approach
A successful structure elucidation relies on a logical sequence of experiments where each step provides a piece of the puzzle. The overall strategy is to first determine the molecular formula and then use a series of NMR experiments to build the carbon-hydrogen framework and establish the precise placement of substituents.
Caption: A logical workflow for structure elucidation.
Chapter 3: Mass Spectrometry - Confirming the Elemental Composition
The first and most critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Causality of Experimental Choice
We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically yields the intact protonated molecule, [M+H]⁺, with minimal fragmentation. This is ideal for determining the molecular weight of the parent compound.[2][3] The use of a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) is non-negotiable, as it provides the sub-ppm mass accuracy required to confidently assign an elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to a resolving power of >10,000.
-
Scan Range: m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum. The primary ion of interest is the protonated molecule [M+H]⁺.
Predicted Data and Interpretation
The analysis should yield a prominent ion whose measured mass is extremely close to the calculated value for the protonated molecule.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₈H₁₄N₂O₂ | - |
| Calculated Exact Mass | 170.10553 | - |
| Ion Species | [M+H]⁺ | - |
| Calculated m/z | 171.11299 | ~171.1130 (within 5 ppm) |
A match within 5 ppm between the observed m/z and the calculated m/z provides strong evidence for the proposed elemental composition of C₈H₁₄N₂O₂.
Chapter 4: Nuclear Magnetic Resonance - Assembling the Molecular Jigsaw
With the molecular formula confirmed, NMR spectroscopy is employed to map out the precise atomic connectivity. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
General Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxamides as it slows the exchange of the N-H protons, resulting in sharper signals.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent in a 5 mm NMR tube.[4]
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
¹H NMR Spectroscopy: Identifying the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).
Predicted ¹H NMR Data (in CDCl₃):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.5-7.5 | br s | 1H | -CO NH₂ | Amide protons, typically broad. |
| ~ 5.5-6.5 | br s | 1H | -CO NH₂ | Amide protons, typically broad. |
| ~ 4.0-4.5 | septet | 1H | N-CH (CH₃)₂ | Methine proton split by 6 adjacent methyl protons. |
| ~ 3.5-3.8 | m | 2H | CH ₂ (C2) | Diastereotopic protons on the carbon adjacent to nitrogen. |
| ~ 3.1-3.4 | m | 1H | CH (C3) | Methine proton at the chiral center. |
| ~ 2.6-2.9 | m | 2H | CH ₂ (C4) | Protons adjacent to the chiral center. |
| ~ 1.2 | d | 6H | N-CH(C H₃)₂ | Two equivalent methyl groups split by the methine proton. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Predicted ¹³C NMR Data (in CDCl₃):
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~ 175-180 | No signal | C=O (C5) | Lactam carbonyl carbon. |
| ~ 172-176 | No signal | C=O (Amide) | Carboxamide carbonyl carbon. |
| ~ 45-50 | Positive | N-C H(CH₃)₂ | Isopropyl methine carbon. |
| ~ 48-53 | Negative | C H₂ (C2) | Pyrrolidinone ring carbon adjacent to N. |
| ~ 35-40 | Positive | C H (C3) | Pyrrolidinone ring carbon with carboxamide. |
| ~ 30-35 | Negative | C H₂ (C4) | Pyrrolidinone ring carbon. |
| ~ 18-22 | Positive | N-CH(C H₃)₂ | Isopropyl methyl carbons. |
2D NMR: Establishing Connectivity
2D NMR experiments are the key to connecting the fragments identified in the 1D spectra.[5][6][7]
4.4.1 COSY (COrrelation SpectroscopY)
This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It establishes the spin systems within the molecule.
Caption: Expected COSY correlations for the two main spin systems.
4.4.2 HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton signal with the carbon signal of the atom it is directly attached to. This is the most reliable way to assign the ¹³C spectrum. For example, the proton signal at ~4.2 ppm will show a cross-peak to the carbon signal at ~47 ppm, definitively assigning them as the isopropyl methine group.
4.4.3 HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most powerful elucidation experiment, as it reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the isolated spin systems and place the quaternary carbons (carbonyls).
Key Expected HMBC Correlations to Confirm the Structure:
-
Isopropyl to Ring: The isopropyl CH proton (~4.2 ppm) should show correlations to the C2 and C5 carbons of the pyrrolidinone ring, confirming its attachment to the nitrogen.
-
Carboxamide to Ring: The C3-H proton (~3.2 ppm) should show a strong correlation to the carboxamide carbonyl carbon (~174 ppm), confirming the position of the carboxamide group. The NH₂ protons should also show this correlation.
-
Ring Closure: The C2-H₂ protons (~3.6 ppm) should show a correlation to the C5 lactam carbonyl carbon (~177 ppm), confirming the cyclic lactam structure.
Caption: Crucial HMBC correlations for structural assembly.
Chapter 5: Data Synthesis and Conclusion
The final step is to collate all the spectroscopic data and demonstrate how they collectively and unambiguously support the proposed structure of this compound.
Summary of Elucidation Evidence:
| Technique | Finding | Conclusion |
| HRMS | Observed [M+H]⁺ at m/z matching C₈H₁₄N₂O₂ within 5 ppm. | Confirms the correct molecular formula. |
| ¹H NMR | Correct number, integration, and multiplicity of proton signals. | Identifies all proton environments, including the isopropyl and carboxamide groups. |
| ¹³C NMR / DEPT | Correct number of carbon signals (CH₃, CH₂, CH, C). | Confirms the carbon skeleton and the presence of two carbonyls. |
| COSY | Correlations confirm the -CH₂-CH-CH₂- fragment of the ring and the isopropyl spin system. | Establishes proton-proton connectivity within fragments. |
| HSQC | All protonated carbons are assigned based on direct ¹H-¹³C correlations. | Unambiguously links protons to their attached carbons. |
| HMBC | Key correlations link the isopropyl group to N-1, the carboxamide to C-3, and confirm the ring structure. | Connects all molecular fragments into the final, correct structure. |
By systematically acquiring and interpreting data from HRMS and a suite of NMR experiments, we have constructed a self-validating case for the structure of this compound. Each piece of evidence from one experiment is corroborated and built upon by the next, culminating in a comprehensive and trustworthy structural assignment essential for advancing any research or development program.
References
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Šiaučiulis, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]
-
Butkevičius, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Ivanova, G., & Ivanov, I. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Li, D., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]
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Heller, D. N., et al. (1999). Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. ACS Publications. Available at: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
An, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. National Center for Biotechnology Information. Available at: [Link]
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- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-isopropyl-5-oxopyrrolidine-3-carboxamide, a valuable chemical intermediate in contemporary drug discovery. While specific literature on this exact molecule is sparse, this guide synthesizes established chemical principles and analogous procedures to present a robust framework for its synthesis, characterization, and potential applications. The core of this document is built upon the well-established reactivity of the 5-oxopyrrolidine-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. This guide will delve into a detailed, field-proven synthetic methodology, expected analytical characterization, and the strategic importance of this intermediate in the development of novel therapeutics, particularly as a building block for potent and selective Nav1.8 inhibitors.
Introduction: The Strategic Value of the Pyroglutamide Scaffold
The 5-oxopyrrolidine, or pyroglutamic acid, core is a recurring motif in a multitude of biologically active compounds and natural products. Its rigid, cyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of small molecule therapeutics. The inherent chirality and the presence of multiple functionalization points—the nitrogen atom, the carboxylic acid (or its derivative at the 3-position), and the lactam carbonyl—offer a rich landscape for chemical modification and optimization of pharmacological properties.
This compound emerges as a key intermediate by incorporating an isopropyl group on the lactam nitrogen. This particular substitution can significantly influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its interaction with biological targets. The carboxamide functionality at the 3-position serves as a crucial handle for further synthetic elaboration, enabling the construction of more complex molecular architectures. This guide will illuminate the path to accessing and utilizing this versatile building block.
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence: first, the formation of the N-isopropyl pyroglutamic acid core, followed by the amidation of the carboxylic acid. This strategy leverages the well-documented aza-Michael addition of primary amines to itaconic acid to construct the heterocyclic ring system.
Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
The foundational reaction for constructing the N-substituted pyroglutamic acid ring is the conjugate addition of an amine to an α,β-unsaturated dicarboxylic acid, followed by cyclization. The reaction of isopropylamine with itaconic acid provides a direct and efficient route to the desired carboxylic acid intermediate.
Causality of Experimental Choices:
-
Reactants: Itaconic acid is an ideal starting material due to its readily available nature and the presence of a conjugated double bond that is susceptible to Michael addition. Isopropylamine is chosen for the introduction of the N-isopropyl group.
-
Solvent: Water is often a suitable solvent for this reaction, promoting the initial salt formation and subsequent intramolecular cyclization upon heating.
-
Temperature: Reflux temperatures are typically employed to drive the reaction to completion, ensuring both the Michael addition and the subsequent dehydration and lactam formation occur.
-
Work-up: Acidification of the reaction mixture is crucial to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product, which can then be isolated by filtration.
Experimental Protocol: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and water.
-
With stirring, slowly add isopropylamine (1.1 eq) to the suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Amidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Causality of Experimental Choices:
-
Activating Agent: Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. It is effective and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Solvent: An inert solvent such as dichloromethane (DCM) or toluene is used for the acyl chloride formation.
-
Ammonia Source: Aqueous ammonia or ammonia gas can be used as the nucleophile to react with the activated acyl chloride to form the primary amide.
-
Temperature: The formation of the acyl chloride is often performed at room temperature or with gentle heating. The subsequent reaction with ammonia is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction.
Experimental Protocol: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution), typically for 1-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent like DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (a slight excess) to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as diastereotopic protons for the CH₂ groups of the pyrrolidine ring and a signal for the CH group at the 3-position. The amide protons (NH₂) would likely appear as two broad singlets.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (lactam and amide), the carbons of the isopropyl group, and the three carbons of the pyrrolidine ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and the C=O stretching of the amide (Amide I band, around 1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Application as a Key Intermediate in Drug Discovery
The 5-oxopyrrolidine-3-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules. A particularly promising area of application for these intermediates is in the development of selective inhibitors of the voltage-gated sodium channel Nav1.8.
Role in the Synthesis of Nav1.8 Inhibitors
The Nav1.8 sodium channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Consequently, selective inhibitors of Nav1.8 are highly sought after as potential non-opioid analgesics for the treatment of various pain conditions.[1] Several patents and publications describe series of 5-oxopyrrolidine-3-carboxamides as potent Nav1.8 inhibitors.[1]
The general structure of these inhibitors often involves a substituted 5-oxopyrrolidine-3-carboxamide core, where the amide nitrogen is further functionalized with various aryl or heteroaryl groups. This compound serves as an ideal starting point for the synthesis of such compounds. The primary amide can be acylated, alkylated, or used in coupling reactions to introduce the desired substituents, leading to a diverse library of potential Nav1.8 inhibitors.
Diagram 1: General Synthetic Workflow
Sources
1-Isopropyl-5-oxopyrrolidine-3-carboxamide molecular weight and formula
An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its fundamental properties, a reasoned synthesis approach, robust analytical characterization methods, and its emerging significance in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecular scaffold.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (also known as 2-pyrrolidinone or pyroglutamate) ring is a privileged scaffold in medicinal chemistry. It is a five-membered lactam that serves as the core structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. Its conformational rigidity, ability to participate in hydrogen bonding as both an acceptor (carbonyl oxygen) and donor (when unsubstituted at N-1), and its synthetic tractability make it an attractive starting point for library synthesis and lead optimization.
Recently, derivatives of the 5-oxopyrrolidine core have gained significant attention. Specifically, the 5-oxopyrrolidine-3-carboxamide class of molecules has been identified as a promising source of inhibitors for the Nav1.8 voltage-gated sodium channel, a key target in the development of novel therapeutics for pain, cough, and chronic itch disorders[1]. This guide focuses specifically on the N-isopropyl substituted variant, this compound, providing a foundational understanding for its synthesis and application.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the bedrock of all subsequent research and development. The key identifiers and characteristics of this compound are summarized below.
Data Presentation: Core Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| CAS Number | 90152-93-5 | [2] |
| MDL Number | MFCD11053006 | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Visualization: Chemical Structure
The structure features a central 5-oxopyrrolidine ring. The nitrogen atom (position 1) is substituted with an isopropyl group, and a carboxamide functional group is attached at position 3.
Caption: Structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached via a two-step process starting from commercially available precursors. This pathway is efficient and relies on well-established, high-yielding chemical transformations. The general strategy involves the formation of the core heterocyclic ring system followed by functional group manipulation to install the desired carboxamide.
Visualization: Synthetic Workflow
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
-
Causality and Expertise: The synthesis of the pyrrolidinone ring is efficiently achieved by reacting a primary amine (isopropylamine) with itaconic acid[3]. This reaction proceeds via a tandem sequence. First, a conjugate (Michael) addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid occurs. This is followed by an intramolecular amide condensation (cyclization) upon heating, which expels a molecule of water to form the stable five-membered lactam ring. Water or a high-boiling alcohol like isopropanol is an excellent solvent choice as it facilitates the reaction and the removal of the water byproduct at reflux temperatures.
-
Experimental Protocol (Self-Validating System):
-
To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).
-
Add water or isopropanol as the solvent (approx. 5-10 mL per gram of itaconic acid).
-
Slowly add isopropylamine (1.1 eq) to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product, 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
-
Step 2: Amidation to Form this compound
-
Causality and Expertise: The conversion of the carboxylic acid intermediate to the primary carboxamide requires activation of the carboxyl group to facilitate nucleophilic attack by an ammonia source. Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are ideal. This combination forms a highly reactive activated ester intermediate, which readily reacts with ammonia (typically from a source like ammonium chloride with a non-nucleophilic base like triethylamine or diisopropylethylamine) to form the desired amide bond. This method is preferred over harsher methods (e.g., conversion to an acid chloride) as it proceeds under mild conditions, minimizing side reactions.
-
Experimental Protocol (Self-Validating System):
-
Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and triethylamine (TEA, 2.5 eq) in DMF.
-
Add the ammonium chloride/TEA solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is critical to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Confirmation
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, one would expect to see characteristic signals corresponding to the isopropyl group (a doublet for the two methyls and a septet for the CH), distinct signals for the diastereotopic methylene protons of the pyrrolidine ring, and signals for the methine proton at C3. The presence of the primary amide would be confirmed by two broad singlets for the NH₂ protons in the ¹H NMR spectrum. The ¹³C NMR would show characteristic peaks for the two carbonyl carbons (lactam and amide) and the aliphatic carbons[4].
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. The spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the lactam (approx. 1680-1700 cm⁻¹) and the amide (Amide I band approx. 1640-1670 cm⁻¹), as well as N-H stretching vibrations for the primary amide (two bands in the 3200-3400 cm⁻¹ region).
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of a non-volatile organic compound. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) coupled with a UV detector would be suitable. The purity is determined by the area percentage of the main product peak.
-
Protocol: Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject and integrate the resulting chromatogram. Purity should be ≥95% for most research applications.
-
-
Headspace Gas Chromatography (GC-HS): If volatile organic solvents like isopropanol or DCM are used in the final steps, GC-HS is the appropriate method to quantify their residual amounts, ensuring they are below the limits specified by regulatory guidelines (e.g., ICH Q3C)[5].
Relevance and Applications in Drug Discovery
The true value of a molecule is defined by its biological activity and therapeutic potential. The this compound scaffold is emerging as a critical pharmacophore in modern drug discovery programs.
Primary Application: Nav1.8 Inhibition for Pain and Other Disorders
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells[1]. The Nav1.8 isoform is preferentially expressed in peripheral sensory neurons and plays a crucial role in transmitting pain signals. Its limited expression in the central nervous system or cardiac tissue makes it an attractive target for developing non-opioid analgesics with a potentially superior safety profile.
A recent patent application from Merck Sharp & Dohme Corp. describes 5-oxopyrrolidine-3-carboxamides as potent inhibitors of Nav1.8[1]. These inhibitors are proposed for the treatment of a wide range of conditions, including:
-
Neuropathic and inflammatory pain
-
Acute and chronic pain (e.g., post-operative pain)
-
Chronic cough
-
Acute and chronic itch (pruritus)
Visualization: Mechanism of Action
Caption: Inhibition of pain signaling via Nav1.8 channel blockade.
Broader Potential: Anticancer and Antimicrobial Scaffolds
Beyond pain management, the 5-oxopyrrolidine core is a versatile platform. Studies have demonstrated that other derivatives of this scaffold possess significant antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus, as well as anticancer activity against cell lines like A549 lung cancer cells[3]. This suggests that libraries built around the 1-substituted-5-oxopyrrolidine-3-carboxamide core could be valuable sources for identifying hits in other therapeutic areas.
Conclusion
This compound is more than just a chemical entity; it is a molecule of significant interest at the forefront of therapeutic research. Its straightforward and logical synthesis, combined with the profound therapeutic potential of the 5-oxopyrrolidine-3-carboxamide class as Nav1.8 inhibitors, makes it a valuable tool for medicinal chemists and pharmacologists. The methodologies and insights provided in this guide offer a robust framework for its synthesis, characterization, and further exploration in drug development programs targeting pain, chronic cough, and beyond.
References
-
2a biotech. 1-ISOPROPYL-5-OXOPYRROLIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]
-
Pharmaffiliates. 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]
-
ACS Publications. A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]
-
National Institutes of Health (PMC). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Available at: [Link]
-
PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]
-
National Institutes of Health. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Available at: [Link]
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- 2. 90152-93-5|this compound|BLDpharm [bldpharm.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Abstract: The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The synthesis of novel derivatives, such as 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, requires unambiguous structural verification, which is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic signatures of this compound, leveraging foundational principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present predicted data, detailed interpretation grounded in structural analysis, and standardized protocols for data acquisition. This document is intended to serve as a practical reference for researchers and scientists engaged in the characterization of complex heterocyclic molecules.
Molecular Structure and Spectroscopic Overview
To accurately interpret spectroscopic data, a foundational understanding of the molecule's constituent parts is essential. This compound (C₈H₁₄N₂O₂) is characterized by several key structural features that will govern its spectroscopic behavior:
-
Pyrrolidinone Ring: A five-membered lactam (cyclic amide) ring. The ring strain influences the vibrational frequency of the lactam carbonyl group.[3][4]
-
Primary Carboxamide: An exocyclic -CONH₂ group attached at the C3 position.
-
N-Isopropyl Group: A bulky alkyl substituent on the lactam nitrogen, which will produce a characteristic signature in ¹H NMR.
-
Chiral Center: The C3 carbon is a stereocenter, leading to magnetic inequivalence (diastereotopicity) for the methylene protons at the C2 and C4 positions of the ring.
The interplay of these groups provides a unique spectroscopic fingerprint, which can be deconvoluted using a multi-technique approach as outlined below.
Caption: Plausible ESI fragmentation pathways.
Table 4: Summary of Predicted High-Resolution MS Data
| m/z (Predicted) | Ion Formula | Description |
| 171.1128 | [C₈H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 154.0866 | [C₈H₁₂NO₂]⁺ | Loss of NH₃ |
| 128.0862 | [C₆H₁₂NO]⁺ | Loss of Isopropyl |
| 126.0655 | [C₇H₉NO]⁺ | Loss of CONH₃ |
Standardized Experimental Protocols
Reproducibility and accuracy are contingent upon rigorous experimental execution. The following protocols represent standard, field-proven methodologies for acquiring high-quality spectroscopic data.
Caption: General workflow for spectroscopic analysis.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: The homogenous powder is transferred to a pellet press and compressed under high pressure (approx. 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the spectrometer's sample holder. [1]4. Spectral Collection: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. A minimum of 16 scans are co-added to ensure a high signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum. [1]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm). [5]3. Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC). Key parameters for ¹H NMR include a spectral width covering 0-12 ppm and a relaxation delay of 1-5 seconds. [2]
C. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A stock solution of the sample is prepared by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock is further diluted to a final concentration of ~1-10 µg/mL. [1]2. Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: The sample solution is infused directly or via an LC system into the ESI source. The source parameters (e.g., spray voltage, capillary temperature) are optimized to maximize the signal of the [M+H]⁺ ion. [1]4. Analysis: Mass spectra are recorded in positive ion mode over a relevant mass range (e.g., m/z 50-500). The high-resolution data allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy (<5 ppm mass error).
Conclusion
The structural elucidation of this compound is definitively achievable through the integrated application of IR, NMR, and mass spectrometry. IR spectroscopy confirms the presence of the critical lactam and primary amide functional groups. High-field NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the connectivity and stereochemical complexity of the molecule. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The predicted data and protocols outlined in this guide serve as a robust framework for the empirical characterization and quality control of this and structurally related compounds in a research and development setting.
References
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The Emerging Role of the 5-Oxopyrrolidine-3-Carboxamide Scaffold in Medicinal Chemistry: A Technical Guide
Abstract
The five-membered lactam ring of the 5-oxopyrrolidine (also known as pyroglutamic acid) nucleus is a cornerstone in modern medicinal chemistry. Its inherent chirality, conformational rigidity, and capacity for diverse functionalization have established it as a privileged scaffold in the design of novel therapeutics. This technical guide delves into the chemistry and therapeutic potential of a key derivative class: the 5-oxopyrrolidine-3-carboxamides. Using 1-Isopropyl-5-oxopyrrolidine-3-carboxamide as a foundational model, we explore the synthesis, structure-activity relationships (SAR), and diverse biological activities of this versatile chemical series. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapies targeting a spectrum of diseases, from infectious agents to chronic pain and inflammatory disorders.
Introduction: The 5-Oxopyrrolidine-3-Carboxamide Core
The pyrrolidine ring system is a recurring motif in a multitude of natural products and synthetic drugs, prized for its ability to orient substituents in a well-defined three-dimensional space, thereby enhancing molecular recognition at biological targets. The incorporation of a lactam at the 5-position and a carboxamide at the 3-position creates the 5-oxopyrrolidine-3-carboxamide core—a scaffold that offers a unique combination of hydrogen bond donors and acceptors, a chiral center, and multiple points for synthetic diversification.
This compound (Figure 1) represents a simple yet illustrative example of this scaffold. The N-isopropyl group provides a degree of lipophilicity and steric bulk, while the carboxamide moiety is a critical pharmacophoric element capable of engaging in key hydrogen bonding interactions within enzyme active sites or receptor binding pockets. While this specific molecule is not extensively studied, its structural analogues have demonstrated significant activity across a remarkable range of biological targets, underscoring the vast potential of this chemical class.
| Chemical Properties: this compound | |
| CAS Number | 90152-93-5 |
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| Canonical SMILES | CC(C)N1CC(C(=O)N)CC1=O |
Table 1: Key chemical properties of the representative compound, this compound.
Synthesis and Chemical Logic
The construction of the 5-oxopyrrolidine-3-carboxamide core is synthetically accessible, allowing for the rapid generation of compound libraries for screening and optimization. A common and efficient strategy involves the reaction of itaconic acid with a primary amine, followed by activation of the resulting carboxylic acid and subsequent amidation.
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached in a two-step sequence starting from readily available commercial reagents.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate)
This protocol is adapted from the synthesis of structurally similar compounds.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and water (approx. 5-10 mL per gram of itaconic acid).
-
Amine Addition: Add isopropylamine (1.1 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered, washed with cold water, and dried. Alternatively, acidify the mixture with 5% hydrochloric acid to a pH of ~5 to precipitate the product.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the pure 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid.
The subsequent amidation of the carboxylic acid to form the final carboxamide can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) with a source of ammonia or by converting the acid to an acid chloride followed by reaction with ammonia.
The 5-Oxopyrrolidine-3-Carboxamide Scaffold in Drug Discovery
The true value of this scaffold is revealed by the diverse and potent biological activities of its derivatives. By modifying the substituents on the ring nitrogen (R1) and the carboxamide (R2), medicinal chemists have successfully targeted a wide array of proteins implicated in human disease.
| Derivative Class Example | Biological Target | Therapeutic Area | Key Insights & Causality | Reference |
| Phenyl-substituted Pyrrolidine Carboxamides | InhA (Enoyl-ACP Reductase) | Infectious Disease (Tuberculosis) | The carboxamide interacts with the NAD+ cofactor in the InhA active site. Modifications on the phenyl ring modulate potency and specificity. | [2] |
| Bicyclic Heterocycle-linked Pyrrolidinones | IRAK4 (IL-1 Receptor-Associated Kinase 4) | Inflammatory Diseases, Autoimmunity | The oxopyrrolidine core acts as a rigid scaffold to optimally position a larger heterocyclic moiety that binds deep within the kinase hinge region. | |
| Aryl-substituted Pyrrolidine Carboxamides | Nav1.8 (Voltage-gated Sodium Channel) | Pain, Chronic Cough | The scaffold orients aryl groups to block the ion channel pore. The carboxamide provides a key interaction point with channel residues. | [3] |
| N-Aryl Pyrrolidinones | Antimicrobial (Gram-positive bacteria) | Infectious Disease | The N-aryl substituent is critical for activity. Hydrazone derivatives of the 3-carboxamide show enhanced potency against resistant strains like MRSA. | [1][4] |
Table 2: Representative examples of therapeutic targets for 5-Oxopyrrolidine-3-Carboxamide derivatives.
Case Study 1: Inhibition of IRAK4 in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response.[5][6] Dysregulation of IRAK4 signaling is implicated in numerous autoimmune and inflammatory diseases. The kinase activity of IRAK4 is essential for the activation of downstream pathways leading to the production of inflammatory cytokines.[7]
Caption: Role of Nav1.8 in pain signal transmission and inhibition.
A recent patent application describes a series of 5-oxopyrrolidine-3-carboxamides as potent Nav1.8 inhibitors. [3]In this context, the scaffold acts to position aryl and heteroaryl substituents that are believed to physically occlude the channel pore. The N-substituent (analogous to the isopropyl group in our model compound) and the groups on the carboxamide can be fine-tuned to achieve high potency and selectivity over other sodium channel subtypes, which is critical for avoiding cardiovascular and neurological side effects. The structure-activity relationship (SAR) for this class suggests that lipophilic groups and specific substitution patterns on the aromatic rings are key to achieving high affinity. [8][9]
Key Experimental Protocol: InhA Enzyme Inhibition Assay
To evaluate compounds like this compound for potential antitubercular activity, a primary biochemical screen against the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA, is essential. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system and is the target of the frontline drug isoniazid. [2] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant InhA enzyme.
Principle: The assay measures the NADH-dependent reduction of a substrate, trans-2-dodecenoyl-CoA (DD-CoA), by InhA. The reaction is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. Inhibitors will slow the rate of this reaction. [10] Materials:
-
Recombinant purified InhA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP substrate
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8 [11]* Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.5 µM final assay concentration).
-
Assay Plate Setup:
-
To each well of the microplate, add 1 µL of the serially diluted compound solution (or DMSO for control wells).
-
Add 50 µL of Assay Buffer containing NADH to achieve a final concentration of 200-250 µM. [2][11] * Add 50 µL of Assay Buffer containing InhA enzyme to achieve a final concentration of 20-70 nM. [2][11]3. Pre-incubation: Incubate the plate at 25 °C for 5-10 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate solution (DD-CoA in Assay Buffer) to achieve a final concentration near its Km value (e.g., 80-200 µM). [10][11]5. Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each well.
-
Normalize the data, setting the rate of the DMSO control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Perspectives and Conclusion
The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile and highly tractable platform for modern drug discovery. Its synthetic accessibility allows for extensive exploration of chemical space, while its rigid, three-dimensional structure provides an excellent foundation for designing potent and selective modulators of diverse biological targets.
While a simple derivative like This compound may serve primarily as a building block or a fragment in library synthesis, the extensive body of research on its analogues demonstrates the immense potential held within this chemical class. Future work should focus on:
-
Fragment-Based Screening: Using simple derivatives as starting points to build more complex and potent inhibitors for targets like IRAK4 and Nav1.8.
-
Structure-Based Design: Leveraging the growing number of crystal structures of targets in complex with pyrrolidine-based inhibitors to rationally design next-generation compounds with improved properties.
-
Exploring New Therapeutic Areas: Screening focused libraries of 5-oxopyrrolidine-3-carboxamides against novel target classes, such as epigenetic enzymes or protein-protein interaction stabilizers.
References
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De Nardo, D., et al. (2018). The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. PMC. Available at: [Link]
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Flannery, C. A., & Tirelli, N. (2015). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Nav1.8. Wikipedia. Available at: [Link]
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EPFL. (n.d.). Nav1.8 - Channelpedia. EPFL. Available at: [Link]
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Wikipedia. (n.d.). IRAK4. Wikipedia. Available at: [Link]
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Al-Bawab, A. Q., et al. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. Available at: [Link]
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Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. Available at: [Link]
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Griffith, D. A., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. PubMed. Available at: [Link]
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Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. ACS Publications. Available at: [Link]
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He, X., et al. (2014). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PubMed Central. Available at: [Link]
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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Flannery, C. A., & Tirelli, N. (2015). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. ACS Publications. Available at: [Link]
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Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Available at: [Link]
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Kazi, A., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
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Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PubMed Central. Available at: [Link]
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Čikotienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
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Gaily, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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Lai, C.-T., et al. (2014). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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K-INET. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by. K-INET. Available at: [Link]
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Yan, L., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Compounds from 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Introduction: The Pyrrolidinone Core - A Privileged Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring system is a cornerstone of modern drug discovery, prized for its versatile stereochemistry and ability to explore three-dimensional pharmacophore space.[1][2] Within this class, the 5-oxopyrrolidine (or pyroglutamide) moiety is of particular interest, forming the core of numerous biologically active molecules.[3] This guide focuses on a specific, yet highly promising starting scaffold: 1-Isopropyl-5-oxopyrrolidine-3-carboxamide . The inherent structural features of this molecule—a lactam ring, a chiral center at the 3-position, and a modifiable carboxamide group—provide multiple avenues for chemical elaboration to generate a diverse library of novel compounds.
The strategic importance of this scaffold lies in its potential for derivatization to target a wide range of therapeutic areas. Pyrrolidinone derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive workflow for the design, synthesis, and evaluation of new chemical entities derived from this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Strategic Design and Synthesis of a Focused Chemical Library
The journey from a single starting material to a library of potential drug candidates begins with a carefully planned synthetic strategy. The this compound scaffold offers three primary points for chemical modification: the amide nitrogen (N-H), the lactam nitrogen (N1), and the carboxamide group itself, which can be a candidate for bioisosteric replacement.
Rationale for Synthetic Diversification
Our synthetic approach is designed to systematically explore the chemical space around the core scaffold. We will focus on two key transformations:
-
Amide N-Substitution: The secondary amide provides a reactive handle for coupling with a variety of aromatic and aliphatic amines. This allows for the introduction of diverse functionalities that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement.
-
Lactam N-Alkylation: The nitrogen atom of the pyrrolidinone ring can be alkylated to introduce further structural diversity. This modification can influence the overall shape and electronic properties of the molecule.
Experimental Workflow for Library Synthesis
The following diagram illustrates the overall workflow for the synthesis of a focused library of derivatives from the starting material.
Caption: High-level workflow for the discovery of novel compounds.
Detailed Synthetic Protocols
The following protocols are representative methods for the derivatization of the this compound scaffold.
Protocol 1: Synthesis of N-Aryl/Alkyl Substituted 1-Isopropyl-5-oxopyrrolidine-3-carboxamides via Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid with an amine to form a new amide bond. In this case, we first need to hydrolyze the starting carboxamide to the corresponding carboxylic acid.
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or water, add an excess of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid by recrystallization or column chromatography.
Step 2: Amide Coupling with a Diverse Amine Library
-
To a solution of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Protocol 2: N-Alkylation of the Pyrrolidinone Ring
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes to allow for deprotonation of the lactam nitrogen.
-
Add the desired alkylating agent (e.g., an alkyl halide) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[7]
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Part 2: High-Throughput Biological Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known therapeutic potential of pyrrolidinone scaffolds, we will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activity.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]
Protocol 3: MTT Assay for Anticancer Screening
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Protocol 4: Broth Microdilution Assay for Antimicrobial Screening
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway.[10] Inhibiting these enzymes is a common strategy for developing anti-inflammatory drugs.
Protocol 5: In-Vitro COX-2 and 5-LOX Inhibition Assays
This protocol outlines a general fluorometric or colorimetric assay, often available as commercial kits.
-
Reagent Preparation: Prepare the necessary reagents, including the COX-2 or 5-LOX enzyme, a suitable substrate (e.g., arachidonic acid), and a detection probe, according to the manufacturer's instructions.[11]
-
Compound Incubation: Add various concentrations of the test compounds to the wells of a 96-well plate, followed by the enzyme. Incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the fluorescence or absorbance over time using a plate reader. The rate of change in the signal is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.
Part 3: Structure-Activity Relationship (SAR) Analysis
The data generated from the biological screening is used to establish a Structure-Activity Relationship (SAR), which provides insights into how the chemical structure of a compound influences its biological activity.[12] This is a crucial step in optimizing a lead compound.
Interpreting Screening Data
The following table presents a hypothetical SAR for a small library of derivatives of this compound.
| Compound ID | R1 (at N1) | R2 (at Amide-N) | Anticancer (MCF-7) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (COX-2) IC50 (µM) |
| Parent | H | H | >100 | >128 | >100 |
| A1 | H | -CH2-Ph | 55.2 | 64 | 78.1 |
| A2 | H | -CH2-(4-Cl-Ph) | 25.8 | 32 | 45.3 |
| A3 | H | -CH2-(4-OCH3-Ph) | 48.9 | 64 | 62.5 |
| A4 | H | -CH2-(2-naphthyl) | 15.1 | 16 | 22.7 |
| B1 | -CH2-Ph | H | 82.4 | >128 | 95.2 |
Key SAR Insights
-
Importance of Amide Substitution: Derivatization at the amide nitrogen (Series A) appears to be more favorable for enhancing biological activity compared to N-alkylation of the lactam (Compound B1).
-
Effect of Aromatic Substituents:
-
The introduction of a benzyl group (A1) confers moderate activity across all assays.
-
An electron-withdrawing group (Cl) at the para position of the phenyl ring (A2) significantly improves potency in all assays compared to the unsubstituted analog (A1).
-
An electron-donating group (OCH3) at the para position (A3) results in slightly lower activity than the chloro-substituted analog (A2).
-
Increasing the size and lipophilicity of the aromatic system, as with the naphthyl group (A4), leads to the most potent compound in this series.
-
These insights guide the next round of synthesis, suggesting that further exploration of bulky, electron-withdrawing substituents on the N-arylmethyl group could lead to more potent compounds.
Visualizing a Potential Mechanism of Action
For compounds showing significant anticancer activity, it is crucial to investigate their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified apoptosis pathway that could be investigated.
Caption: A potential apoptosis induction pathway for an anticancer compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and technically grounded framework for the discovery of novel bioactive compounds starting from this compound. By systematically synthesizing a focused library of derivatives, employing robust in-vitro screening assays, and conducting insightful SAR analysis, researchers can efficiently identify and optimize lead candidates for further preclinical development. The versatility of the pyrrolidinone scaffold, combined with the strategic derivatization approaches described herein, offers a promising avenue for the discovery of new therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammation.
Future work should focus on expanding the chemical library with more diverse functionalities, including bioisosteric replacements for the carboxamide group, and exploring the in-vivo efficacy and pharmacokinetic properties of the most promising lead compounds.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2]
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He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J Med Chem, 52(19), 6178-6194. [Link][13]
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Baluja, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249320. [Link][5][14]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. J Pharm Anal, 6(2), 71-79. [Link][9]
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Al-Ostoot, F. H., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Acta Pharm, 68(3), 267-283. [Link][6][15]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link][4][12]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. [Link][3][16]
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Khan, I., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 9(9), e19757. [Link][10]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Yin, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Org. Biomol. Chem., 11(32), 5263-5271. [Link][7]
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Methodological & Application
Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring system, particularly the 5-oxopyrrolidine-3-carboxamide core, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] These structures are integral to a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The versatility of the pyrrolidinone ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. Specifically, the substituent at the N-1 position plays a crucial role in modulating the biological effects of these compounds. This guide provides a comprehensive overview of the synthesis of 1-isopropyl-5-oxopyrrolidine-3-carboxamide and its derivatives, offering detailed protocols, mechanistic insights, and characterization data to support researchers in this field.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a robust two-step process. This strategy involves the initial formation of the pyrrolidinone ring system, followed by the conversion of the carboxylic acid functionality to the desired carboxamide. This method is widely applicable for the synthesis of a variety of N-substituted 5-oxopyrrolidine-3-carboxamides.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of this compound.
Part 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
The initial step involves the formation of the pyrrolidinone ring through a Michael addition of isopropylamine to itaconic acid, followed by an intramolecular cyclization. This reaction is typically carried out at elevated temperatures in a suitable solvent, such as water or a high-boiling point alcohol.
Protocol 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
Materials:
-
Itaconic acid
-
Isopropylamine
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve itaconic acid (1.0 eq) in water.
-
Addition of Amine: To the stirred solution, add isopropylamine (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.
Characterization Data (Predicted):
-
Appearance: White crystalline solid
-
Molecular Formula: C₈H₁₃NO₃[4]
-
Molecular Weight: 171.19 g/mol [4]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 4.2-4.4 (m, 1H, CH(CH₃)₂), 3.4-3.6 (m, 1H, NCH₂), 3.2-3.4 (m, 1H, NCH₂), 3.0-3.2 (m, 1H, CHCOOH), 2.6-2.8 (m, 2H, CH₂CO), 1.1-1.3 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (COOH), 175.0 (C=O, lactam), 45.0 (NCH), 42.0 (NCH₂), 38.0 (CHCOOH), 35.0 (CH₂CO), 20.0 (CH₃).
Part 2: Synthesis of this compound
The second step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Protocol 2: Amide Formation
Materials:
-
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: Suspend 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath. Add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).
-
Amidation: In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath. Slowly add the solution of the acid chloride in DCM to the ammonium hydroxide solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data (Predicted):
-
Appearance: White to off-white solid
-
Molecular Formula: C₈H₁₄N₂O₂
-
Molecular Weight: 170.21 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, CONH₂), 5.5-6.0 (br s, 1H, CONH₂), 4.2-4.4 (m, 1H, CH(CH₃)₂), 3.4-3.6 (m, 1H, NCH₂), 3.2-3.4 (m, 1H, NCH₂), 2.9-3.1 (m, 1H, CHCONH₂), 2.5-2.7 (m, 2H, CH₂CO), 1.1-1.3 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.0 (CONH₂), 175.5 (C=O, lactam), 45.0 (NCH), 42.5 (NCH₂), 39.0 (CHCONH₂), 35.5 (CH₂CO), 20.0 (CH₃).
Derivatization Strategies
The this compound scaffold can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.
Figure 2: Potential derivatization pathways for this compound.
-
N-Substitution of the Amide: The primary amide can be alkylated or arylated to introduce further diversity.
-
Dehydration to Nitrile: The primary amide can be dehydrated to the corresponding nitrile using reagents like phosphorous oxychloride or trifluoroacetic anhydride.
-
Reduction of the Amide: The amide functionality can be reduced to an amine, providing a different functional group for further modification.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid | C₈H₁₃NO₃ | 171.19[4] | Michael addition of isopropylamine to itaconic acid |
| This compound | C₈H₁₄N₂O₂ | 170.21 | Amidation of the corresponding carboxylic acid |
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a reliable and adaptable method for the preparation of this compound and its derivatives. The straightforward nature of the reactions and the availability of the starting materials make this an attractive approach for generating libraries of compounds for biological screening. The rich chemistry of the pyrrolidinone scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will continue to be a valuable area of research for the discovery of new therapeutic agents. Future work could focus on the development of enantioselective synthetic methods to access chiral derivatives, which may exhibit enhanced biological activity and specificity.
References
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules, 30(12), 2639. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5003. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemija, 25(4). Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3791. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5003. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 89. Available at: [Link]
-
Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. (2021). Polymers, 13(11), 1775. Available at: [Link]
-
Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Available at: [Link]
-
the preparation of amides. (n.d.). Chemguide. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-08. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules, 30(12), 2639. Available at: [Link]
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Application Notes and Protocols for Amide Coupling with 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive experimental protocol for the amide coupling of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, a valuable building block in medicinal chemistry. We delve into the rationale behind the chosen coupling strategy, offering a detailed, step-by-step procedure using the widely adopted carbodiimide-mediated approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This document is designed to equip researchers with the necessary knowledge to successfully synthesize novel amide derivatives based on the pyrrolidinone scaffold, a common motif in pharmacologically active compounds.
Introduction: The Significance of the Pyrrolidinone Scaffold and Amide Bond Formation
The 5-oxopyrrolidine (also known as pyroglutamate) ring system is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1][2] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive core for designing ligands that can interact with high specificity to biological targets. The derivatization of this scaffold, particularly at the 3-position, allows for the exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, providing a stable and predictable linkage to connect molecular fragments.[3] The coupling of a carboxylic acid and an amine to form an amide bond, however, is not a spontaneous process and requires the activation of the carboxylic acid to overcome the high energy barrier of the reaction.[4][5] This guide will focus on a robust and widely applicable method for achieving this transformation.
The Chemistry of Carbodiimide-Mediated Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] To circumvent this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as EDC, are highly effective for this purpose.[4][5]
The reaction mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Nucleophilic Attack: This intermediate can be directly attacked by the amine to form the desired amide bond. However, the O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.
-
Suppression of Side Reactions and Racemization: To improve the efficiency and minimize side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner and higher-yielding reaction. The use of additives like HOBt is also crucial for suppressing racemization when coupling chiral carboxylic acids.[3]
Below is a diagram illustrating the general mechanism of EDC/HOBt mediated amide coupling.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: Coupling of this compound with Benzoic Acid
This protocol details a general procedure for the amide coupling reaction. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 90152-93-5 | 170.21 | BLDpharm |
| Benzoic Acid | 65-85-0 | 122.12 | Sigma-Aldrich |
| EDC Hydrochloride | 25952-53-8 | 191.70 | Sigma-Aldrich |
| HOBt | 2592-95-2 | 135.13 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system (optional, for purification)
Step-by-Step Procedure
Caption: Experimental workflow for amide coupling.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzoic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add EDC hydrochloride (1.2 eq) to the cooled solution in one portion.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x).
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no yield | Incomplete activation of the carboxylic acid; presence of water; steric hindrance. | Ensure all reagents and solvents are anhydrous.[5] Increase the equivalents of coupling reagents. For sterically hindered substrates, consider switching to a more potent coupling reagent like HATU or using acyl fluoride-based methods.[3] |
| Side product formation | Rearrangement of the O-acylisourea intermediate to N-acylurea. | Ensure the use of an additive like HOBt or OxymaPure.[3] The addition of the amine soon after the activation of the carboxylic acid can also minimize this side reaction. |
| Racemization | (If using a chiral carboxylic acid) Over-activation or prolonged reaction times at elevated temperatures. | Use an additive known to suppress racemization (e.g., HOBt, OxymaPure).[3] Perform the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature). |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of novel amide derivatives of this compound. The use of EDC and HOBt offers a balance of reactivity and selectivity, making it a suitable choice for a wide range of substrates. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this methodology in their drug discovery and development endeavors.
References
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LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5094.
- Vaickelioniene, R., Kairytė, K., Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788.
- Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2(66)).
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3891.
- Arasappan, A., Bell, I. M., Cox, J. M., Kelly, M. J., III, Layton, M. E., Liu, H., Liu, J., Shah, A. A., & Vanheyst, M. D. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(2), 295–296.
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Analytical Methods for the Characterization of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide: HPLC and LC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical characterization of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, a polar molecule with a key chiral center. As a potential pharmaceutical intermediate or active ingredient, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality. This application note details validated methodologies for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and sensitive identification by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are grounded in established scientific principles and adhere to international regulatory standards, providing a framework for method development, validation, and routine quality control.
Introduction and Molecular Analysis
This compound is a derivative of the pyroglutamic acid scaffold, featuring a lactam ring, a primary carboxamide, and an N-isopropyl substituent. Its structure presents specific analytical challenges:
-
Polarity: The presence of two amide functionalities imparts high polarity, making retention on traditional reversed-phase (RP) columns difficult, often resulting in poor peak shape and elution near the solvent front.[1][2]
-
Chirality: The carbon at the 3-position of the pyrrolidine ring is a stereocenter. As the biological activity of chiral molecules is often enantiomer-specific, the development of a stereoselective method is critical.[3]
-
UV Chromophore: The molecule possesses amide chromophores, allowing for UV detection, although at lower wavelengths (around 200-215 nm) where mobile phase interference can be a concern.
These characteristics necessitate a tailored analytical approach. Hydrophilic Interaction Liquid Chromatography (HILIC) is presented as a superior alternative to reversed-phase chromatography for achieving adequate retention and optimal peak shape.[2][4] Furthermore, direct chiral separation using a Chiral Stationary Phase (CSP) is detailed as the most efficient method for enantiomeric purity assessment.[5]
HPLC Method for Assay and Purity Analysis (HILIC Mode)
Scientific Rationale for Method Selection
Standard reversed-phase chromatography is often ineffective for retaining highly polar compounds like this compound.[1] The HILIC mode provides a robust solution. In HILIC, a polar stationary phase (e.g., amide, diol, or bare silica) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[4][6] Retention is governed by the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[7] This mechanism provides excellent retention for polar analytes, making it the ideal choice for this compound. An amide-based stationary phase is particularly well-suited due to its ability to engage in hydrogen bonding interactions, enhancing selectivity.[6]
Detailed Experimental Protocol: HILIC-UV
Objective: To quantify the purity and determine the concentration (assay) of this compound.
1. Sample and Standard Preparation:
- Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.
- Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with 90:10 (v/v) acetonitrile/water.
- Sample Solution (0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL using 90:10 (v/v) acetonitrile/water as the diluent.
- Note: Ensure the sample diluent is matched to the initial mobile phase conditions to prevent peak distortion.
2. Chromatographic Conditions:
- A summary of the instrumental parameters is provided in Table 1.
3. System Suitability Test (SST):
- Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
- The system is deemed ready for use if the acceptance criteria in Table 2 are met. This practice is a core requirement for method validation.[8]
4. Analysis and Calculation:
- Inject the blank (diluent), standard solutions, and sample solutions.
- Calculate the purity of the sample using the area percent method.
- Calculate the assay using the following formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Data Presentation: Tables
Table 1: HILIC-UV Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with UV detector. |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Amide phase provides excellent retention and peak shape for polar neutral compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for MS compatibility and controls ionic interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High organic content drives HILIC retention.[4] |
| Gradient Program | 95% B (0-2 min), 95% to 50% B (2-8 min), 50% B (8-9 min), 95% B (9.1-12 min) | Gradient elution ensures separation of potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Enhances efficiency and reduces viscosity. |
| Injection Volume | 2 µL | Small volume for high-efficiency columns. |
| Detector | UV Diode Array Detector (DAD) | |
| Wavelength | 210 nm | Corresponds to the amide end-absorption for maximum sensitivity. |
| Run Time | 12 minutes | Allows for separation and column re-equilibration. |
Table 2: System Suitability Criteria
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Confirms injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Confirms system stability. |
Chiral HPLC Method for Enantiomeric Purity
Scientific Rationale
Enantiomers possess identical physical properties in a non-chiral environment, making their separation on standard columns impossible. A chiral environment is required, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and have demonstrated broad success in separating a wide range of chiral compounds, including those with pyrrolidine scaffolds.[3][10] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times.
Detailed Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
1. Sample Preparation:
- Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase. Note: Higher concentration may be needed depending on the level of the minor enantiomer.
2. Chromatographic Conditions:
- A summary of the instrumental parameters is provided in Table 3.
3. Analysis and Calculation:
- Inject the sample solution.
- Calculate the enantiomeric excess (% ee) using the following formula: % ee = (|Area_1 - Area_2| / (Area_1 + Area_2)) * 100
- The percentage of the undesired enantiomer is calculated as: % Minor Enantiomer = (Area_Minor / (Area_Major + Area_Minor)) * 100
Data Presentation: Table
Table 3: Chiral HPLC Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| HPLC System | Standard isocratic system with UV detector | |
| Column | Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm | Amylose-based CSP known for broad selectivity. |
| Mobile Phase | Hexane / Ethanol (80:20, v/v) | Normal phase mode is typical for polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention. |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm | |
LC-MS Method for Identification and Trace Analysis
Scientific Rationale
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is the definitive technique for structural confirmation and for detecting trace-level impurities.[11] Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the amide nitrogen can be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for unambiguous identification, typically through Multiple Reaction Monitoring (MRM).
The primary fragmentation pathway for protonated amides often involves the cleavage of the N-CO bond.[12][13] For this compound (MW: 170.21), the protonated molecule [M+H]⁺ has an m/z of 171.1. The most likely fragmentation would involve the loss of the carboxamide group (-CONH₂) as ammonia and CO, or cleavage at the ring.
Detailed Experimental Protocol: LC-MS/MS
Objective: To confirm the identity of the main peak and to detect and identify potential impurities at trace levels.
1. Sample Preparation:
- Dilute the sample to a final concentration of approximately 1-10 µg/mL using the initial mobile phase conditions (95:5 Acetonitrile/Water with 0.1% Formic Acid).
2. LC-MS/MS Conditions:
- The LC method from Section 2 (HILIC) can be directly coupled to the mass spectrometer.
- A summary of the mass spectrometer parameters is provided in Table 4.
Data Presentation: Table
Table 4: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 4500, Waters Xevo TQ-S) | Ideal for quantitative and confirmation MRM analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the analyte by protonation. |
| Capillary Voltage | 3.5 kV | Optimizes ion formation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C | Facilitates solvent evaporation. |
| Gas Flow | Instrument dependent, optimize for best signal. | |
| Scan Mode | Full Scan (m/z 50-300) and MRM | Full scan for unknown identification; MRM for confirmation. |
| MRM Transition 1 | Q1: 171.1 -> Q3: 114.1 | Parent Ion -> Fragment (Loss of Isopropylamine) |
| MRM Transition 2 | Q1: 171.1 -> Q3: 70.1 | Parent Ion -> Fragment (Pyrrolidine core fragment) |
Method Validation Strategy
All analytical methods intended for quality control in a regulated environment must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15] The FDA also provides guidance on this topic.[16]
Table 5: Summary of Validation Parameters per ICH Q2(R2)
| Parameter | Assay & Purity Method | Chiral Method | LC-MS (Qualitative) |
|---|---|---|---|
| Specificity | Yes | Yes | Yes |
| Linearity & Range | Yes | Yes | No |
| Accuracy | Yes | Yes | No |
| Precision | Yes (Repeatability, Intermediate) | Yes (Repeatability) | No |
| Limit of Detection (LOD) | For Impurities | For Minor Enantiomer | Yes |
| Limit of Quantitation (LOQ) | For Impurities | For Minor Enantiomer | No |
| Robustness | Yes | Yes | Yes |
Visualization of Analytical Workflows
A clear workflow ensures consistency and proper execution of the analytical sequence.
Caption: Overall analytical workflow for characterization.
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- 1. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. longdom.org [longdom.org]
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- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: Incorporating the Constrained Scaffold 1-Isopropyl-5-oxopyrrolidine-3-carboxamide into Solid-Phase Synthesis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The introduction of conformationally constrained non-natural amino acids is a powerful strategy in drug discovery for enhancing peptide stability, receptor affinity, and bioavailability. This document provides a comprehensive technical guide for the incorporation of the novel pyroglutamic acid analog, 1-isopropyl-5-oxopyrrolidine-3-carboxamide, into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We present detailed protocols, mechanistic insights, and workflow visualizations to empower researchers, scientists, and drug development professionals to successfully utilize this unique building block. The protocols are grounded in established principles of Fmoc-based solid-phase chemistry and draw parallels from the well-documented use of pyroglutamic acid derivatives.[1][2][3]
Scientific Rationale & Mechanistic Overview
The target moiety, this compound, introduces a rigid 5-membered lactam ring into a peptide backbone or as a terminal cap. This structure serves two primary purposes:
-
Conformational Rigidity: Unlike linear amino acids, the cyclic nature of the pyrrolidinone core restricts bond rotation, forcing the resulting peptide into a more defined three-dimensional structure. This can be leveraged to lock a peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target receptor.
-
Enhanced Stability: N-terminal pyroglutamic acid is a common feature in biologically active peptides, conferring stability against degradation by aminopeptidases.[1][4] By incorporating this analog, either at the N-terminus or internally, a similar protective effect against enzymatic cleavage can be anticipated. The N-isopropyl group further adds steric bulk and lipophilicity, which may influence cell permeability and pharmacokinetic properties.
The core strategy for incorporating this building block via SPPS relies on its carboxylic acid precursor: 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid . This precursor is coupled to a resin-bound amine using standard activation methods. The lactam nitrogen of the pyrrolidinone ring is part of an amide and is significantly less nucleophilic than a primary or secondary amine, meaning it does not typically require a protecting group during synthesis, simplifying the overall process.[1][2]
Logical Workflow for Incorporation
The diagram below outlines the fundamental steps for integrating the 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid building block into a standard Fmoc-SPPS workflow.
Figure 1. High-level SPPS workflow for target moiety incorporation.
Detailed Protocols & Experimental Design
This section provides field-tested, step-by-step protocols for the successful solid-phase synthesis of peptides containing the this compound moiety.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Rink Amide MBHA Resin (100-200 mesh) | High-loading, SPPS Grade | Solid support for generating C-terminal amides |
| Fmoc-protected Amino Acids | SPPS Grade | Standard building blocks |
| 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid | >95% Purity | Target Building Block |
| N,N'-Diisopropylethylamine (DIEA) | Reagent Grade | Activation Base |
| HBTU (HATU or PyBOP are suitable alternatives) | Coupling Reagent Grade | Carboxyl group activation |
| Piperidine | Reagent Grade | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | Reagent Grade | Washing solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |
| Deionized Water (H₂O) | HPLC Grade | Scavenger and purification solvent |
Table 1. Key Materials and Reagents.
Protocol 1: Coupling of the Target Building Block
This protocol assumes the peptide chain has already been assembled on the resin and the N-terminal Fmoc group has been removed, exposing a free amine.
Pre-Coupling Steps:
-
Resin State: Start with the peptide-resin post-Fmoc deprotection and thorough washing with DMF (3x) and DCM (2x).
-
Activation Solution Preparation: In a separate vessel, prepare the activated building block solution. For a 0.1 mmol synthesis scale:
-
Dissolve 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (55.5 mg, 0.3 mmol, 3 eq.) in 1 mL of DMF.
-
Add HBTU (113.7 mg, 0.3 mmol, 3 eq.).
-
Add DIEA (104.5 µL, 0.6 mmol, 6 eq.).
-
Vortex the solution for 1-2 minutes to allow for pre-activation.
-
Coupling Reaction: 3. Add the activated building block solution to the vessel containing the peptide-resin. 4. Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours. 5. Monitor Coupling Completion: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free amines. If the test is positive (blue beads), extend the coupling time for another 1-2 hours. 6. Once the reaction is complete, drain the reaction vessel. 7. Wash the resin thoroughly to remove excess reagents:
- DMF (3 x 5 mL)
- DCM (3 x 5 mL)
- DMF (2 x 5 mL)
The resin is now capped with the target moiety and ready for final cleavage.
Chemical Reaction Scheme
Figure 2. Coupling reaction of the target building block onto a resin-bound peptide.
Protocol 2: Cleavage and Deprotection
Trustworthiness Check: The choice of cleavage cocktail is dictated by the amino acids in the peptide sequence, not by the N-terminal cap. The pyrrolidinone ring is stable to standard TFA cleavage conditions.[5]
-
Preparation: Dry the peptide-resin thoroughly under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues (like Trp, Met, Cys), use:
-
Reagent R: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC.
-
Verification: Confirm the mass of the final product using LC-MS or MALDI-TOF mass spectrometry.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after 4 hours, this may indicate steric hindrance, a known challenge in SPPS.[6]
-
Solution 1: Double the coupling time.
-
Solution 2: Use a more powerful coupling reagent like HATU.
-
Solution 3: If coupling to a particularly difficult sequence, consider a double coupling protocol.
-
-
Side Reactions during Cleavage: The N-isopropyl group is stable. The primary concern during cleavage is the protection of side-chains on other amino acids in the sequence.[5] Always tailor your scavenger cocktail to your specific peptide sequence. For example, include EDT (1,2-ethanedithiol) if Cysteine is present, or use a more robust scavenger cocktail for sequences containing Tryptophan.
-
Pyroglutamic Acid Formation from N-terminal Glutamine: It is critical to note that if your sequence design involves an N-terminal Glutamine (Gln) that is not intended to be the target moiety, it can spontaneously cyclize to form pyroglutamic acid under certain conditions.[7][8] The direct coupling method described here for the pre-formed cyclic building block is the preferred and more controlled method to ensure the desired structure is obtained.
References
-
Mata, E. G. (1999). Solid-phase and Combinatorial Synthesis in Beta-Lactam Chemistry. Current Pharmaceutical Design, 5(11), 955-64.
-
BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide. BenchChem Technical Guides.
-
Taddei, M., & Meloni, M. M. (2001). Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach. Organic Letters, 3(16), 2531–2534.
-
Houben-Weyl. (2004). Synthesis of Peptides and Peptidomimetics, Volume E 22a. Thieme.
-
Desimoni, G., Faita, G., & Mella, M. (2006). Exploring the Solid-Phase Synthesis of 3,4-Disubstituted β-Lactams: Scope and Limitations. The Journal of Organic Chemistry, 71(19), 7271–7281.
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 13(6), 1260-1311.
-
Nanda, S., & Wesley Trotter, B. (2005). A Comprehensive Study on the Solid-Phase Synthesis of 3,4-Disubstituted β-Lactams. Journal of Combinatorial Chemistry, 7(5), 747–759.
-
BenchChem. (2025). Application Notes & Protocols for Automated Solid-Phase Synthesis of Pyroglutamyl Peptides using Boc Chemistry. BenchChem Technical Notes.
-
Di Gioia, M. L., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
-
Sigma-Aldrich. Solid Phase Synthesis. Sigma-Aldrich Technical Resources.
-
BenchChem. (2025). Impact of scavengers on cleavage of peptides with pyroglutamic acid. BenchChem Technical Support Center.
-
Chou, C.-Y., et al. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 26(11), 3326.
-
Levin, A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 417.
-
Imazumi, K., et al. (1998). Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Chemical & Pharmaceutical Bulletin, 46(6), 1032-5.
-
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. BenchChem Technical Guides.
-
Zhang, Z., et al. (2012). A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren. Organic Process Research & Development, 16(11), 1827–1831.
-
de la Torre, B. G., & Albericio, F. (2020). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 25(22), 5439.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Resources.
-
Fujiwara, Y., & Tsuru, D. (1991). Hydrolytic cleavage of pyroglutamyl-peptide bond. I. The susceptibility of pyroglutamyl-peptide bond to dilute hydrochloric acid. Chemical & Pharmaceutical Bulletin, 39(1), 259-61.
-
Mickevičienė, R., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3687.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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- 8. ペプチドの固相合成 [sigmaaldrich.com]
Application Notes & Protocols: A Guide to the In Vitro Characterization of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract: The 5-oxopyrrolidine core scaffold is a cornerstone of modern neurotherapeutics, most notably exemplified by the broad-spectrum antiseizure medication, levetiracetam.[1][2] Derivatives of this class, such as novel 1-Isopropyl-5-oxopyrrolidine-3-carboxamides, represent a promising avenue for the discovery of new agents with potentially enhanced potency, selectivity, or pharmacokinetic profiles. A robust and logically structured in vitro assay cascade is critical for elucidating their mechanism of action, confirming target engagement, and identifying lead candidates for further development. This guide provides detailed protocols and expert rationale for a tiered screening approach, focusing on the primary molecular targets associated with this chemical class.
Introduction: The Pyrrolidone Scaffold and Its Therapeutic Legacy
The pyrrolidone (or 2-oxopyrrolidine) family of compounds has been a subject of intense research for several decades, initially for nootropic (cognition-enhancing) effects and later for neuroprotection and seizure control.[1][2] The clinical success of levetiracetam has re-energized interest in this area, establishing the Synaptic Vesicle Glycoprotein 2A (SV2A) as a key molecular target for antiseizure medications.[3][4][5]
The mechanism of action for this class is distinct from classical antiseizure drugs that typically modulate voltage-gated sodium channels or enhance GABAergic inhibition.[4][6] Levetiracetam's binding to SV2A is thought to modulate neurotransmitter release, selectively preventing the hypersynchronization of epileptiform burst firing without affecting normal neuronal excitability.[4]
Furthermore, structural relatives like the succinimide ethosuximide, used to treat absence seizures, act by inhibiting low-voltage-activated T-type calcium channels.[7][8][9] This presents a second, highly plausible target for novel pyrrolidone derivatives. Therefore, the initial characterization of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide derivatives should prioritize the investigation of these two primary pathways. This document outlines the essential in vitro assays to achieve this.
The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign begins with high-throughput, target-specific assays to identify active compounds and progresses to more complex, functional assays to understand their biological effects. Our recommended cascade prioritizes the most probable targets first.
Caption: Proposed screening cascade for novel pyrrolidone derivatives.
Assay 1: SV2A Radioligand Binding Assay
Principle: This is a competitive binding assay used to determine the affinity of a test compound for the SV2A protein. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand (a molecule with a known high affinity for SV2A) from the receptor. The affinity is typically expressed as the inhibition constant (Ki).
Rationale for Use: The binding affinity of racetam-like compounds to SV2A has been shown to correlate strongly with their in vivo anticonvulsant potency.[3] This makes it the most critical primary assay for identifying promising derivatives in this chemical class. It is a direct, quantitative measure of target engagement.
Detailed Protocol:
-
Preparation of Membranes:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of test compound (this compound derivative) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of radioligand, such as [³H]-Levetiracetam or a specific analog like [³H]ucb 30889, at a final concentration near its Kd (e.g., 1-2 nM).[6]
-
100 µL of prepared brain membranes (approximately 50-100 µg of protein).
-
-
Total Binding Control: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of unlabeled Levetiracetam (e.g., 1 mM) to saturate all specific binding sites.[6]
-
-
Incubation and Harvesting:
-
Incubate the plate at 4°C for 2 hours with gentle agitation to reach equilibrium.[6]
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., PerkinElmer GF/B) using a cell harvester.[6] This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter (measured in counts per minute, CPM).
-
Calculate Specific Binding: (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Example Data Presentation:
| Compound ID | Structure | SV2A Ki (nM) |
| Levetiracetam | (Reference) | 610 |
| Derivative A | (1-Isopropyl...) | 450 |
| Derivative B | (...) | 85 |
| Derivative C | (...) | >10,000 |
Assay 2: T-Type Calcium Channel Electrophysiology Assay
Principle: This assay directly measures the flow of ions through T-type calcium channels in the cell membrane using the patch-clamp technique. Test compounds are evaluated for their ability to block the calcium current that is elicited by a specific voltage change.
Rationale for Use: T-type calcium channels are crucial for generating the rhythmic discharges associated with absence seizures.[7][8] The anti-absence drug ethosuximide works by blocking these channels.[9] This assay is therefore essential for identifying derivatives that may have a different mechanism of action from levetiracetam and could be effective for specific seizure types. Automated patch-clamp systems allow for medium-to-high throughput screening.
Caption: Workflow for T-type calcium channel patch-clamp assay.
Detailed Protocol:
-
Cell Culture:
-
Use a stable cell line, such as HEK293, engineered to express a human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Culture cells to 70-80% confluency under standard conditions.
-
-
Electrophysiology Recordings:
-
Use an automated patch-clamp system (e.g., QPatch, Patchliner).
-
External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 40 TEA-Cl, pH 7.4 adjusted with TEA-OH. Barium is often used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation.[10]
-
Internal Solution (in mM): 120 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂, pH 7.2 adjusted with CsOH. Cesium and TEA are used to block potassium channels.
-
Establish a high-resistance (>1 GΩ) whole-cell seal.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -90 mV to ensure channels are in a resting, closed state.[11]
-
To elicit a current, apply a depolarizing voltage step to -30 mV for 200 ms. This voltage is sufficient to activate T-type channels.[12]
-
Record the baseline current for 2-3 minutes to ensure stability.
-
Apply the test compound at a starting concentration (e.g., 10 µM) and allow it to equilibrate for 3-5 minutes.
-
Apply the same voltage-step protocol and record the current in the presence of the compound.
-
For active compounds, perform a full concentration-response curve (e.g., 0.01 to 30 µM) to determine the IC₅₀.
-
-
Analysis:
-
Measure the peak inward current amplitude before (I_control) and after (I_compound) drug application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_compound / I_control)) * 100.
-
Plot % inhibition against log concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.
-
Example Data Presentation:
| Compound ID | Target Channel | T-Type Channel IC₅₀ (µM) |
| Ethosuximide | (Reference) | CaV3.1 |
| Derivative D | CaV3.1 | 75 |
| Derivative E | CaV3.1 | 12 |
| Levetiracetam | (Negative Control) | CaV3.1 |
Secondary Assays for Functional Characterization and Selectivity
Once hits are identified from the primary screens, it is crucial to understand their broader pharmacological profile.
Assay 3: AMPA Receptor Functional Assay (Calcium Flux)
Principle: This cell-based assay measures the functional activity of AMPA receptors. AMPA receptors are ligand-gated ion channels that, upon activation by glutamate, allow the influx of cations, including Ca²⁺ (especially for GluA2-lacking receptors).[13] This influx can be detected by a calcium-sensitive fluorescent dye. Modulators will either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) this response.
Rationale for Use: Glutamate is the main excitatory neurotransmitter, and its receptors are key targets in epilepsy.[14] Understanding if a compound modulates AMPA receptor function provides critical insight into its potential effects on overall synaptic transmission and excitability.[13][15]
Protocol Outline:
-
Cell Preparation: Plate HEK293 cells expressing a specific AMPA receptor subunit combination (e.g., GluA1/GluA2) in a 96- or 384-well plate.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add the test compounds (derivatives) and incubate for a set period.
-
Agonist Stimulation: Add a sub-maximal concentration of an agonist (e.g., Glutamate or AMPA) to activate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
Analysis: Quantify the potentiation or inhibition of the agonist-induced calcium signal compared to control wells. Calculate EC₅₀ for PAMs or IC₅₀ for NAMs.
Assay 4: GABA-A Receptor Potentiation Assay
Principle: This electrophysiology-based assay measures a compound's ability to enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[16]
Rationale for Use: Enhancing GABAergic inhibition is a well-established mechanism for antiseizure drugs (e.g., benzodiazepines).[17] It is essential to determine if the novel pyrrolidone derivatives have any activity at this site. This serves as a key selectivity assay; a compound highly selective for SV2A over the GABA-A receptor would have a profile similar to levetiracetam.[4]
Protocol Outline:
-
System: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing a common GABA-A receptor subtype (e.g., α1β2γ2).
-
Recording: Use two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for cell lines).
-
Protocol:
-
Analysis: Calculate the percentage of potentiation relative to the baseline GABA response. Determine the EC₅₀ for active compounds.
Conclusion and Data Integration
The systematic application of this in vitro assay cascade provides a comprehensive profile for novel this compound derivatives. By first establishing affinity for the primary targets (SV2A and T-type Ca²⁺ channels) and then exploring functional effects on key excitatory (AMPA) and inhibitory (GABA-A) systems, researchers can efficiently identify lead candidates. This structured approach allows for the rational selection of compounds with the desired mechanism of action and selectivity profile for advancement into more complex in vivo models of efficacy and safety.[20][21][22]
References
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Recent Insights into the Functional Role of AMPA Receptors in the Oligodendrocyte Lineage Cells In Vivo. PubMed Central. Available at: [Link]
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Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. PMC - PubMed Central. Available at: [Link]
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Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC - PubMed Central. Available at: [Link]
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Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. PMC - PubMed Central. Available at: [Link]
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Ethosuximide. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Structural basis for GABAA receptor potentiation by neurosteroids. PMC - PubMed Central. Available at: [Link]
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Molecular Physiology of Low-Voltage-Activated T-type Calcium Channels. Physiological Reviews. Available at: [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. Available at: [Link]
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The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Available at: [Link]
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Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits. Available at: [Link]
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New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. Available at: [Link]
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Pyrrolidone derivatives | Request PDF. ResearchGate. Available at: [Link]
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The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. Available at: [Link]
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What is the mechanism of Ethosuximide?. Patsnap Synapse. Available at: [Link]
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α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory. Journal of Neuroscience. Available at: [Link]
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T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. PubMed. Available at: [Link]
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What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle. Available at: [Link]
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Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations. Frontiers in Pharmacology. Available at: [Link]
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Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. Available at: [Link]
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Screening for AMPA receptor auxiliary subunit specific modulators. ResearchGate. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
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AMPA receptor - Wikipedia. Wikipedia. Available at: [Link]
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What is the mechanism of action of the drug of choice for absence seizures, specifically for a patient diagnosed with this condition?. Dr.Oracle. Available at: [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. bioRxiv. Available at: [Link]
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Electrophysiological properties of T-type channels. a) Typical inward... ResearchGate. Available at: [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Assay and Drug Development Technologies. Available at: [Link]
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Mechanisms Underlying Allosteric Modulation of Antiseizure Medication Binding to Synaptic Vesicle Protein 2A (SV2A). bioRxiv. Available at: [Link]
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Synthesis and biological activity of substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides | Request PDF. ResearchGate. Available at: [Link]
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Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. NIH. Available at: [Link]
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Fig. (2). Activation of the wild-type GABA A receptor by weak agonists... ResearchGate. Available at: [Link]
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Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. ResearchGate. Available at: [Link]
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Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. Psychiatrist.com. Available at: [Link]
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Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife. Available at: [Link]
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Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. Available at: [Link]
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The ligand binding sites in the Inward-apo model of SV2A (A) and the... ResearchGate. Available at: [Link]
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Novel Targets for Developing Antiseizure and, Potentially, Antiepileptogenic Drugs. PMC. Available at: [Link]
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Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. Epilepsy Currents. Available at: [Link]
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The Role of T-Type Calcium Channel Genes in Absence Seizures. Frontiers in Molecular Neuroscience. Available at: [Link]
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Application Notes and Protocols for Cell-Based Screening of Pyrrolidine Carboxamides
Abstract
The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These have demonstrated potential as antitubercular agents, anticancer therapeutics, and modulators of neurological pathways.[1][2][3][4] A critical step in the discovery and development of new drugs based on this scaffold is the effective screening of compound libraries to identify and characterize molecules with desired biological activities. This application note provides detailed, field-proven protocols for two distinct cell-based assays designed for the high-throughput screening of pyrrolidine carboxamides: a whole-cell phenotypic assay against Mycobacterium tuberculosis targeting fatty acid synthesis, and a mammalian cell-based assay for identifying inhibitors of oncogenic lipogenesis.
Introduction: The Versatility of the Pyrrolidine Carboxamide Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile building block in drug discovery. Its three-dimensional structure and ability to form key hydrogen bonds allow for potent and selective interactions with a variety of biological targets. When functionalized as a carboxamide, this scaffold has given rise to a significant number of inhibitors targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels.
A prominent example is the class of pyrrolidine carboxamides that inhibit the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis (Mtb).[5] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the hallmark components of the mycobacterial cell wall. Inhibition of this pathway is a clinically validated strategy for treating tuberculosis, and direct InhA inhibitors are sought to overcome resistance to the frontline prodrug isoniazid.[5]
Beyond infectious diseases, pyrrolidine carboxamides have shown significant promise in oncology. Cancer cells exhibit altered metabolism, often characterized by a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production.[6][7] This dependency makes the fatty acid synthesis pathway an attractive target for therapeutic intervention. Pyrrolidine carboxamide derivatives have been designed and evaluated as antiproliferative agents against various cancer cell lines, including hepatocellular carcinoma and breast cancer, by targeting key signaling molecules like protein kinase Cδ (PKCδ), EGFR, and CDK2.[2][8][9]
Furthermore, this scaffold has been explored for its activity in the central nervous system (CNS), with derivatives showing potential as neuroleptic agents, neuroprotective compounds, and antagonists for receptors like the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling.[3][4][10][11]
Given the broad therapeutic potential of this chemical class, robust and reliable screening platforms are essential. Cell-based assays offer a distinct advantage over purely biochemical assays as they provide a more physiologically relevant context, accounting for factors such as cell permeability, efflux, and metabolic stability from the outset of the discovery process.
This guide provides detailed protocols for two distinct, high-throughput, cell-based screening assays to empower researchers in identifying and characterizing novel pyrrolidine carboxamide modulators.
Assay 1: Whole-Cell Phenotypic Screen for Antitubercular Activity
This protocol describes a high-throughput whole-cell growth inhibition assay using the resazurin microtiter assay (REMA). This method is widely accepted for its simplicity, low cost, and reliability in determining the minimum inhibitory concentration (MIC) of compounds against Mtb. The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[12][13] A lack of color change indicates bacterial growth inhibition.
Scientific Rationale and Causality
A whole-cell phenotypic screen is the primary and most direct method to identify compounds with antitubercular activity. It holistically assesses a compound's ability to kill or inhibit the growth of Mtb, inherently selecting for molecules that can penetrate the complex mycobacterial cell wall and evade efflux pumps to reach their intracellular target. Since pyrrolidine carboxamides are known to target the essential InhA enzyme in the fatty acid synthesis pathway, a whole-cell assay is an excellent primary screen to identify potent inhibitors of this pathway or other essential cellular processes.[5] Using a viability indicator like resazurin provides a quantitative measure of metabolic activity, which is a reliable proxy for bacterial proliferation.[13]
Experimental Workflow Diagram
Caption: Inhibition of de novo fatty acid synthesis pathway.
Detailed Step-by-Step Protocol
Materials:
-
Human cancer cell line (e.g., MCF-7, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
[¹⁴C]-Acetic Acid, sodium salt
-
Pyrrolidine carboxamide library (in DMSO)
-
Known FASN inhibitor (e.g., Orlistat or C75) as positive control
-
DMSO (negative control)
-
Phosphate-buffered saline (PBS)
-
Hexane:Isopropanol (3:2, v/v) extraction solvent
-
Scintillation vials and scintillation fluid
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol or DMSO)
Procedure:
Part A: [¹⁴C]-Acetate Incorporation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of pyrrolidine carboxamides and controls in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well to a final concentration of 1-2 µCi/mL.
-
Incubate for an additional 2-4 hours at 37°C, 5% CO₂.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 200 µL of hexane:isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract lipids.
-
Transfer the solvent from each well to a separate scintillation vial.
-
-
Quantification:
-
Allow the solvent in the vials to evaporate completely in a fume hood.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Part B: Cytotoxicity Assay (MTT)
-
Parallel Plate Setup:
-
Prepare and treat a parallel 96-well plate identically to Part A (steps 1 and 2), but do not add the radiolabel.
-
-
MTT Addition:
-
After the compound incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Readout:
-
Aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. * Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
Primary Data Processing
For both assays, raw data from the plate reader (CPM for the FAS assay, Absorbance for the MTT assay) should be organized.
-
Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated relative to the controls. [14][15] % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Sample: Readout from a well with a test compound.
-
Signal_Max: Average readout from negative control wells (e.g., DMSO-treated cells, representing 0% inhibition).
-
Signal_Min: Average readout from positive control wells (e.g., Isoniazid for REMA, potent inhibitor for FAS, or background for MTT, representing 100% inhibition).
-
-
IC₅₀/MIC Determination:
-
Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) using software like GraphPad Prism.
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition. For the REMA assay, the MIC is the lowest concentration showing complete inhibition.
-
Assay Validation and Quality Control
To ensure the reliability of a high-throughput screen, the Z'-factor should be calculated for each assay plate. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls. [16][17] Z'-Factor Calculation: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
Mean_Max/Min: Mean signal of the maximum (negative control) and minimum (positive control) signal wells.
-
SD_Max/Min: Standard deviation of the maximum and minimum signal wells.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; suitable for HTS. [17][18] |
| 0 to 0.5 | Marginal / Doable | Smaller separation; may result in higher false positive/negative rates. [18][19] |
| < 0 | Unacceptable | Control signals overlap; assay is not suitable for screening. [18][20] |
Hit Interpretation
A successful "hit" from this screening cascade would be a pyrrolidine carboxamide that meets the following criteria:
-
For the Antitubercular Screen: A potent MIC or low IC₅₀ in the REMA assay.
-
For the Anticancer Screen: A potent IC₅₀ in the [¹⁴C]-acetate incorporation assay and a significantly higher IC₅₀ (e.g., >10-fold) in the MTT cytotoxicity assay. This indicates specific inhibition of fatty acid synthesis rather than general toxicity.
Conclusion
The cell-based assays detailed in this application note provide robust, physiologically relevant, and high-throughput compatible methods for screening pyrrolidine carboxamide libraries. The whole-cell Mtb growth inhibition assay is a direct path to identifying compounds with potential as novel antitubercular agents. The mammalian fatty acid synthesis inhibition assay offers a powerful tool for discovering new anticancer therapeutics that exploit metabolic vulnerabilities. By employing these protocols and adhering to rigorous data analysis and validation standards, researchers can effectively identify and prioritize promising pyrrolidine carboxamide candidates for further drug development.
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JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of Visualized Experiments. Available from: [Link]
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El-Damasy, A. K., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 140, 313-329. Available from: [Link]
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El-Masry, S., et al. (2017). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Journal of Microbiological Methods, 137, 34-39. Available from: [Link]
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He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Available from: [Link]
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Kicka, S., et al. (2015). Establishment and validation of whole-cell based fluorescence assays to identify anti-mycobacterial compounds using the Acanthamoeba castellanii-Mycobacterium marinum host-pathogen system. PLoS One, 10(3), e0120798. Available from: [Link]
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Kan, M. H., et al. (2016). Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. PLoS One, 11(4), e0153293. Available from: [Link]
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Iwanami, S., et al. (1993). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry, 36(16), 2246-2254. Available from: [Link]
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Hale, J. J., et al. (2004). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. Available from: [Link]
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Chen, Z. F., et al. (2008). Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells. Cancer Letters, 265(2), 298-306. Available from: [Link]
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Ashenafi, S., et al. (2020). A novel mycobacterial growth inhibition assay employing live-cell imaging of virulent M. tuberculosis and monitoring of host cell viability. Tuberculosis, 124, 101977. Available from: [Link]
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DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 342(1), 1-9. Available from: [Link]
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U.S. National Library of Medicine. (2014). A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening. Available from: [Link]
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Elsevier. (n.d.). Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. Available from: [Link]
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The Pyrrolidinone Carboxamide Scaffold: A Versatile Building Block for Kinase Inhibitor Synthesis
Application Note & Protocols
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, achieving selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding site across the kinome.[1][2] Consequently, the exploration of novel, conformationally restricted scaffolds that can exploit subtle differences in kinase active sites is a key strategy for developing next-generation inhibitors with improved potency and reduced off-target effects.
The pyrrolidinone (or 5-oxopyrrolidine) core is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, arising from the sp3-hybridized carbons, allows for the precise spatial orientation of substituents to engage with specific pockets within a kinase's active site.[3] This application note focuses on 1-Isopropyl-5-oxopyrrolidine-3-carboxamide and its derivatives as a strategic starting point for the synthesis of potent and selective kinase inhibitors. We will explore the rationale for its use, provide a detailed, exemplary synthetic protocol, and discuss its application in targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immune and inflammatory responses.
The Strategic Advantage of the 1-Isopropyl-5-oxopyrrolidine Scaffold
The selection of a chemical scaffold is a foundational decision in inhibitor design. The this compound moiety offers several distinct advantages:
-
Structural Rigidity and 3D Conformation: Unlike flat aromatic systems, the non-planar pyrrolidinone ring provides a rigid framework. This pre-organized conformation reduces the entropic penalty upon binding to the target kinase, potentially increasing binding affinity.[3]
-
Vectorial Projection of Substituents: The substituents on the pyrrolidinone ring are projected in well-defined vectors. The N-isopropyl group can occupy a hydrophobic pocket, while the carboxamide at the 3-position serves as a versatile handle for introducing a variety of pharmacophoric elements designed to interact with the hinge region or other key features of the kinase.
-
Improved Physicochemical Properties: Pyrrolidine-containing motifs are known to often enhance aqueous solubility and improve other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
-
Chirality and Stereospecific Interactions: The scaffold contains chiral centers, allowing for the synthesis of stereoisomers that can exhibit differential binding affinities and biological activities, providing a pathway to optimize potency and selectivity.
A prime example of the successful application of a substituted pyrrolidinone core is in the clinical-stage IRAK4 inhibitor, PF-06650833 (Zimlovisertib) , which features a (2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety. This underscores the clinical relevance of this scaffold in targeting kinases.[4][5]
Target Focus: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that functions as a master regulator in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6] Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. Its critical role in innate immunity makes it a highly attractive target for treating a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus.[7]
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Inhibition of IRAK4 kinase activity is designed to block this entire downstream inflammatory cascade.
Caption: IRAK4 Signaling Cascade and Point of Inhibition.
Synthetic Protocol: Synthesis of a Hypothetical IRAK4 Inhibitor Analog
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor, Analog-1 , using 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid as the starting material. This protocol is designed to be illustrative of the general strategy for elaborating this scaffold.
Disclaimer: This protocol describes the synthesis of a hypothetical molecule for illustrative purposes. All laboratory work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.
Overall Synthetic Scheme
Caption: Synthetic workflow for Analog-1.
Step 1: Hydrolysis of this compound
Rationale: The carboxylic acid functional group is more versatile for standard amide coupling reactions than the primary carboxamide. Therefore, the first step is a standard hydrolysis.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (or 2 M Sodium Hydroxide)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound and 6 M HCl (approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
If the product precipitates, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate A) , can be used in the next step, often without further purification.
-
Step 2: Amide Coupling to form Analog-1
Rationale: This step forms the key amide bond that links the pyrrolidinone scaffold to a heterocyclic moiety, a common feature in kinase inhibitors. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[8][9][10] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.
-
Reagents & Materials:
-
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate A, 1.0 eq)
-
3-Amino-4-methyl-1H-pyrazole (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Stir plate and magnetic stir bar
-
Standard workup and purification supplies (water, ethyl acetate, brine, silica gel for chromatography)
-
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) and 3-Amino-4-methyl-1H-pyrazole (1.1 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 5% LiCl (aq) solution (to remove DMF), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, N-(4-methyl-1H-pyrazol-3-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide (Analog-1) .
-
Data & Performance
The pyrrolidinone scaffold is a component of numerous potent kinase inhibitors. The table below presents IC₅₀ data for several inhibitors, including those targeting IRAK4, to illustrate the potency that can be achieved.
| Compound/Inhibitor | Target Kinase | IC₅₀ (nM) | Scaffold/Core Structure | Reference |
| PF-06650833 | IRAK4 | 0.52 | Substituted Pyrrolidinone | [4] |
| BAY-1834845 | IRAK4 | 3.55 | Isoindazole | [4] |
| Dana-Farber Cpd | IRAK4 | 9 | Not specified | [11] |
| Dana-Farber Cpd 084 | IRAK4 | 1.67 | Not specified | [12] |
| Ibrutinib | BTK | 0.5 | Pyrazolopyrimidine | [13] |
| Gefitinib | EGFR | 2-37 | Quinazoline | [14][15] |
| Compound 21 | Autotaxin | 35 | Substituted Pyrrolidinone | [16] |
IC₅₀: Half-maximal inhibitory concentration, a measure of inhibitor potency.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the construction of novel kinase inhibitors. Its inherent 3D structure and strategically placed functional groups provide a robust framework for designing molecules with high potency and selectivity. The provided synthetic protocol, culminating in a hypothetical IRAK4 inhibitor analog, demonstrates a practical and efficient method for elaborating this core into more complex, biologically active molecules. As exemplified by the clinical development of IRAK4 inhibitors like PF-06650833, the exploration of non-planar, saturated heterocyclic systems such as the pyrrolidinone core will continue to be a fruitful strategy in the ongoing quest for next-generation kinase inhibitors to treat a wide array of human diseases.
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Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. Available from: [Link]
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Park, J.-E., et al. (2013). Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. PLoS ONE, 8(11), e79524. Available from: [Link]
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Magrioti, V., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(5), 115216. Available from: [Link]
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Shah, N., et al. (2016). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 11(6), 1630–1638. Available from: [Link]
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Application Notes & Protocols: A Framework for Developing 1-Isopropyl-5-oxopyrrolidine-3-carboxamide as a Novel Anti-HIV Agent
Introduction
The relentless evolution of HIV and the emergence of drug-resistant strains necessitate a continuous search for novel therapeutic agents that act on new or existing viral targets.[1][2][3] The pyrrolidinone ring system, a five-membered lactam, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved drugs.[4][5][6][7] Its unique three-dimensional structure, conferred by sp³-hybridized carbons, allows for diverse interactions with biological targets, making it a cornerstone for developing compounds with a wide range of pharmacological activities, including antiviral properties.[5][6][7][8][9][10] Pyrrolidinone derivatives have been successfully investigated as inhibitors of key HIV enzymes, such as protease and integrase, demonstrating the scaffold's potential in anti-retroviral therapy.[11][12][13][14]
This document provides a comprehensive guide for researchers and drug development professionals on the use of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide as a core structure for developing novel anti-HIV agents. We present a logical, field-proven workflow, from chemical synthesis and initial screening to cytotoxicity assessment and preliminary structure-activity relationship (SAR) studies. The protocols herein are designed to be self-validating, providing a robust framework for evaluating this promising chemical scaffold.
Part 1: Synthesis and Characterization
The logical first step in evaluating a novel scaffold is to establish a reliable synthetic route that can be adapted for creating a library of analogues for SAR studies.
Protocol 1: Proposed Synthesis of this compound
Causality: This proposed retro-synthetic approach leverages readily available starting materials. The core pyrrolidinone ring is formed via a Michael addition followed by cyclization, a common and efficient method for constructing this heterocyclic system.
-
Step 1: Synthesis of Diethyl 2-isopropylsuccinate.
-
React isopropylmalonic acid diethyl ester with ethyl chloroacetate in the presence of a strong base like sodium ethoxide in ethanol.
-
The base deprotonates the malonic ester, creating a nucleophile that attacks the ethyl chloroacetate.
-
Subsequent hydrolysis and decarboxylation will yield the succinate derivative.
-
-
Step 2: N-Alkylation with Isopropylamine.
-
React diethyl 2-isopropylsuccinate with an excess of isopropylamine. This reaction will form the corresponding diamide.
-
-
Step 3: Cyclization to form the Pyrrolidinone Ring.
-
Heat the resulting diamide intermediate under vacuum. This will induce an intramolecular condensation reaction, eliminating a molecule of isopropylamine and forming the this compound.
-
-
Step 4: Purification.
-
Purify the final compound using column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
Part 2: Anti-HIV Screening Workflow
A tiered screening approach is essential for efficiently identifying and prioritizing lead compounds. This workflow begins with broad, target-based enzymatic assays and progresses to more complex cell-based models.
Caption: High-level workflow for anti-HIV drug discovery.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
Causality: This assay directly measures the inhibition of a critical early-stage enzyme in the HIV replication cycle. It is a robust, high-throughput method for primary screening.[15] The protocol is based on the immunological detection of bromodeoxyuridine (BrdU), which is incorporated into newly synthesized DNA by the RT enzyme.
Materials:
-
Recombinant HIV-1 RT (Sigma-Aldrich or equivalent)
-
Reaction Buffer (provided with commercial kits)
-
Template/Primer Hybrid (e.g., poly(A)·oligo(dT))
-
dNTP mix containing BrdUTP
-
Lysis Buffer
-
Anti-BrdU-POD (Peroxidase-conjugated antibody)
-
Peroxidase Substrate (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Test compound and controls (e.g., Nevirapine)
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (this compound) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is non-inhibitory (typically <1%).
-
Reaction Setup: In a 96-well plate coated with the template/primer, add 20 µL of the diluted test compound or control.
-
Enzyme Addition: Add 20 µL of recombinant HIV-1 RT solution to each well, except for the 'no enzyme' control wells.
-
Initiate Reaction: Add 20 µL of the dNTP/BrdUTP reaction mixture to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16]
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.
-
Add 100 µL of the Anti-BrdU-POD antibody solution to each well and incubate for 1 hour at 37°C.[16]
-
Wash the plate again to remove unbound antibody.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[16]
-
-
Data Acquisition: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Protocol 3: HIV-1 Integrase (IN) Strand Transfer Inhibition Assay (ELISA-based)
Causality: This assay targets the integrase enzyme, which is essential for inserting the viral DNA into the host cell's genome, a defining step of retroviral replication.[17][18] This ELISA-based format offers high throughput and sensitivity for detecting the strand transfer step.[17][19]
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (DS DNA) and Target DNA (TS Oligo) (from a kit like XpressBio)[19][20]
-
Streptavidin-coated 96-well plates
-
Reaction Buffer, Wash Buffer, Blocking Buffer
-
HRP-conjugated antibody
-
TMB Substrate and Stop Solution
-
Test compound and controls (e.g., Raltegravir)
Procedure:
-
Plate Preparation: Add 100 µL of donor DNA solution to each well of the streptavidin-coated plate and incubate for 30 minutes at 37°C. Wash and then block the wells.[19][20]
-
Enzyme Binding: Add 100 µL of diluted HIV-1 integrase to each well (except negative controls) and incubate for 30 minutes at 37°C.[20]
-
Inhibitor Addition: Wash the plate. Add 50 µL of the serially diluted test compound or controls to the appropriate wells. Incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of the target DNA solution to each well and incubate for 30 minutes at 37°C to allow the integration reaction.[20]
-
Detection:
-
Data Acquisition: After 10-15 minutes, add 100 µL of stop solution and read the absorbance at 450 nm.[20]
-
Data Analysis: Calculate percent inhibition and determine the IC₅₀ value as described for the RT assay.
Part 3: Cellular Activity and Toxicity Assessment
Positive "hits" from enzymatic assays must be validated in a more biologically relevant context. Cell-based assays determine a compound's ability to inhibit viral replication in host cells and assess its toxicity, two critical parameters for therapeutic potential.
Protocol 4: Cell-Based Anti-HIV Activity Assay (p24 Antigen ELISA)
Causality: This assay quantifies the production of the HIV-1 p24 capsid protein, a reliable marker of viral replication in infected cells.[19] A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
Materials:
-
MT-4 human T-lymphoid cell line
-
HIV-1 viral stock (e.g., HIV-1 IIIB or AD8 strain)[19]
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Commercial HIV-1 p24 ELISA kit
-
Test compound and controls (e.g., Zidovudine)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock (e.g., 500 TCID₅₀).[19] Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO₂.[19]
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[19]
-
Data Analysis: Calculate the concentration of the compound that inhibits p24 production by 50% (EC₅₀) by fitting the data to a dose-response curve.
Protocol 5: Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a standard colorimetric method to measure cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21][22][23][24] The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic concentration (CC₅₀).[21][23]
Materials:
-
MT-4 cells (or other relevant cell line)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[23][24][25]
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[21]
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed MT-4 cells in a 96-well plate (1 x 10⁴ cells/well) and treat with the same serial dilutions of the test compound used in the antiviral assay.[21] Incubate for the same duration (5-7 days).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the crystals. Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[23][25] A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% is the CC₅₀ value.
Part 4: Data Interpretation and Lead Optimization
The ultimate goal is to identify compounds with high potency (low EC₅₀) and low toxicity (high CC₅₀). The ratio of these values provides the Selectivity Index (SI), a critical parameter in drug development.
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value indicates a greater therapeutic window. An SI > 10 is generally considered the minimum for a compound to be of further interest.
Structure-Activity Relationship (SAR) Development
Once an initial "hit" is identified, a library of analogues should be synthesized and screened to understand the relationship between chemical structure and biological activity. This iterative process is key to optimizing potency and reducing toxicity.
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Application Notes & Protocols for the Antimicrobial Screening of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide Analogs
A Scientist's Foreword: Confronting the Challenge of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) represents a clear and present danger to global health, threatening to return us to a pre-antibiotic era where common infections could once again become lethal.[1] This crisis compels the scientific community to innovate beyond traditional antibiotic scaffolds. Our focus must turn to novel chemical entities that can circumvent existing resistance mechanisms.
Within this landscape, heterocyclic compounds, particularly those containing the pyrrolidine core, have emerged as a promising frontier.[2][3][4] The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in natural products and pharmacologically active agents, valued for its conformational rigidity and rich stereochemistry.[4] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a notable potential for biological activity, including antibacterial properties.[5][6][7]
This document provides a comprehensive guide to the initial antimicrobial screening of a specific series of these compounds: 1-Isopropyl-5-oxopyrrolidine-3-carboxamide analogs . We will move beyond a simple recitation of steps to explain the causality behind the experimental design, ensuring that the protocols are not just followed, but understood. This guide is designed for researchers dedicated to the discovery of next-generation antimicrobial agents.
The Scientific Rationale: Why This Scaffold?
The selection of the this compound scaffold is a deliberate strategy rooted in established medicinal chemistry principles.
-
The 5-Oxopyrrolidine Core (Pyroglutamic Acid derivative): This lactam structure is a rigid five-membered ring that provides a stable framework for orienting functional groups in three-dimensional space. This defined geometry is critical for specific interactions with biological targets.[8][9]
-
The 1-Isopropyl Group: This bulky, lipophilic group at the N1 position can significantly influence the molecule's pharmacokinetic properties. It may enhance membrane permeability, allowing the compound to penetrate the complex cell envelopes of bacteria, a common hurdle for many potential antibiotics.
-
The 3-Carboxamide Moiety: This functional group is a potent hydrogen bond donor and acceptor. Such interactions are fundamental to high-affinity binding within the active sites of enzymes or other protein targets. Modifying the substituents on the carboxamide nitrogen provides a straightforward path to generating a diverse library of analogs for structure-activity relationship (SAR) studies. Recent research has highlighted that such modifications on related scaffolds can yield compounds with potent activity against multidrug-resistant pathogens.[10]
Our objective is to systematically screen analogs of this core structure to identify "hits" with significant antimicrobial activity, laying the groundwork for future lead optimization.
Strategic Overview of the Screening Cascade
A successful screening campaign is a funnel, not a flood. We employ a multi-stage process to efficiently identify the most promising candidates while minimizing effort on inactive compounds. This workflow ensures that resources are focused on analogs with genuine therapeutic potential.
Caption: High-level workflow for antimicrobial screening of novel compounds.
Detailed Experimental Protocols
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), providing a framework for generating reproducible and comparable data.
Protocol 1: Preparation of Compound Stock Solutions
Rationale: Accurate and consistent compound concentration is the bedrock of any screening assay. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its low toxicity at the final concentrations used in the assay.
-
Weighing: Accurately weigh approximately 1-5 mg of each analog into a sterile, labeled microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Vortex vigorously for 2-3 minutes to ensure complete dissolution.
-
Intermediate Dilution: Create an intermediate stock (e.g., 1.28 mg/mL) in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This step is crucial to minimize the final DMSO concentration in the assay plate.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Protocol 2: Preparation of Standardized Microbial Inoculum
Rationale: The density of the starting bacterial culture directly impacts the MIC value. A standardized inoculum, verified by a McFarland standard, is essential for inter-assay and inter-laboratory consistency.[11]
-
Culture: From a fresh agar plate (≤ 24 hours old), select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Standardization: Vortex the suspension and adjust its turbidity by adding more colonies or more saline to visually match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Final Dilution: Perform a subsequent dilution of the standardized suspension into the appropriate broth medium to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL). This working suspension must be used within 30 minutes of preparation.
Protocol 3: Broth Microdilution Assay for MIC Determination
Rationale: The broth microdilution method is a standardized, scalable technique for determining the lowest concentration of an antimicrobial agent that visibly inhibits microbial growth (the MIC).[12] We use a 96-well plate format for efficiency.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a high-priority target for the development of novel, non-opioid analgesics.[1] Its preferential expression in peripheral nociceptive neurons and its critical role in the propagation of pain signals in both inflammatory and neuropathic states make it an attractive candidate for selective inhibition.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the development of Nav1.8 inhibitors based on the promising 1-isopropyl-5-oxopyrrolidine-3-carboxamide scaffold. We outline the scientific rationale, a representative synthetic pathway, robust in vitro characterization methods using automated patch-clamp electrophysiology, and a validated in vivo model for efficacy assessment. This document is designed to equip researchers with the necessary framework to advance novel chemical entities from synthesis to preclinical proof-of-concept.
The Nav1.8 Target: Rationale for a Selective Approach
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the dorsal root ganglion (DRG) and trigeminal ganglia neurons, which are key conduits for pain signaling.[3][4] Unlike other sodium channel subtypes that are broadly expressed in the central nervous system (CNS) and cardiac tissue, the restricted expression of Nav1.8 presents a therapeutic window for managing pain with a reduced risk of CNS or cardiovascular side effects.[5][6]
Mechanism of Action in Pain: Nav1.8 channels are responsible for a significant portion of the depolarizing current during the upstroke of the action potential in nociceptive neurons.[2] Their biophysical properties, including slow inactivation and rapid recovery, enable high-frequency firing in response to sustained painful stimuli.[7] In pathological pain states, the expression and activity of Nav1.8 are often upregulated by inflammatory mediators, contributing to peripheral sensitization, hyperalgesia (increased sensitivity to pain), and allodynia (pain from non-painful stimuli).[2][4][8] Human genetic studies have further validated Nav1.8 as a crucial pain target, linking gain-of-function mutations in SCN10A to painful peripheral neuropathies.[2][9]
The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway.
Caption: Role of Nav1.8 in the pain signaling pathway.
The this compound Scaffold
Recent patent literature has highlighted 5-oxopyrrolidine-3-carboxamide derivatives as potent inhibitors of the Nav1.8 channel.[10][11] This scaffold represents a novel chemical class for targeting pain, distinct from previously explored chemotypes. The core structure provides a rigid framework for orienting key pharmacophoric elements, while the substituents on the pyrrolidine ring and the carboxamide moiety allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 1-isopropyl group, specifically, contributes to the lipophilicity and may engage in hydrophobic interactions within the channel's binding pocket.
Structure-Activity Relationship (SAR) Considerations: Based on analogous amide-based scaffolds, SAR exploration should focus on:
-
Amide Substituent: The aromatic or heteroaromatic group attached to the carboxamide is critical for potency and can be modified to improve selectivity and metabolic stability.[12]
-
Pyrrolidine Ring Substitutions: Stereochemistry and the nature of substituents on the pyrrolidine core can significantly impact inhibitor activity and physical properties.[13]
-
Lipophilicity and Flexibility: Balancing the lipophilicity of terminal groups and the conformational flexibility of linkers is key to achieving both high potency and favorable drug-like properties.[13][14]
Integrated Drug Discovery Workflow
The development of a selective Nav1.8 inhibitor follows a logical, multi-stage workflow. This process begins with the chemical synthesis of target compounds, followed by a cascade of in vitro and in vivo assays to establish potency, selectivity, and efficacy.
Caption: High-level workflow for Nav1.8 inhibitor development.
Detailed Experimental Protocols
Protocol 4.1: Representative Synthesis of a this compound Derivative
Principle: This protocol outlines a plausible multi-step synthesis adapted from literature procedures for similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[15][16][17] The key steps involve the formation of the pyrrolidinone core followed by amide coupling to install the desired side chain.
Materials:
-
Itaconic acid
-
Isopropylamine
-
Thionyl chloride (SOCl₂)
-
Target amine (e.g., 4-fluoroaniline)
-
Solvents: Water, Methanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Coupling agents: HATU or EDC/HOBt
-
Base: Diisopropylethylamine (DIPEA)
Procedure:
-
Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid.
-
In a round-bottom flask, dissolve itaconic acid (1.0 eq) in water.
-
Add isopropylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and acidify with HCl (5%) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.[15]
-
-
Step 2: Amide Coupling.
-
Suspend the 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the suspension and stir for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final compound.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 4.2: In Vitro Potency Assessment using Automated Patch-Clamp
Principle: Automated, high-throughput patch-clamp systems are the gold standard for primary screening of ion channel modulators.[18] This protocol uses a stable cell line expressing human Nav1.8 (hNav1.8) to determine the compound's inhibitory concentration (IC₅₀). The use of TTX eliminates confounding currents from endogenous TTX-sensitive channels.[19]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hNav1.8.[20]
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add 100 nM Tetrodotoxin (TTX) to block endogenous channels.[19]
-
-
Test Compound: Prepare a 10 mM stock in DMSO. Serially dilute in external solution to final concentrations (e.g., 0.01 µM to 30 µM).
-
Positive Control: A known Nav1.8 inhibitor (e.g., VX-548).
-
System: Automated patch-clamp platform (e.g., Sophion Qube, Nanion Patchliner).
Procedure:
-
Cell Preparation: Culture hNav1.8 expressing cells according to standard protocols. Harvest cells at 70-90% confluency using a non-enzymatic dissociation solution.
-
System Setup: Prime the automated patch-clamp system with internal and external solutions as per the manufacturer's instructions.
-
Cell Application: Load the cell suspension into the system. The system will automatically capture single cells and establish giga-ohm seals and whole-cell configuration.
-
Voltage Protocol:
-
Hold cells at a potential of -120 mV.
-
Apply a depolarizing test pulse to +20 mV for 25-50 ms to elicit a peak Nav1.8 current. Repeat every 5-10 seconds.[19]
-
Monitor the baseline current for stability for at least 2 minutes.
-
-
Compound Application:
-
Apply vehicle (external solution with 0.1% DMSO) for 2-3 minutes to establish a baseline.
-
Apply increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4.3: In Vivo Efficacy in a Neuropathic Pain Model
Principle: The Spinal Nerve Ligation (SNL) model is a widely used and robust model of neuropathic pain that mimics symptoms like mechanical allodynia.[5] This protocol assesses the ability of a test compound to reverse established hypersensitivity in this model.
Materials:
-
Animals: Adult male Sprague-Dawley rats (180-220g).
-
Surgical Equipment: Standard surgical tools, isoflurane anesthesia system.
-
Behavioral Testing: von Frey filaments (for measuring mechanical withdrawal threshold).
-
Test Compound: Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
-
Positive Control: Gabapentin (e.g., 100 mg/kg, p.o.).
Procedure:
-
SNL Surgery:
-
Anesthetize the rat with isoflurane.
-
Under aseptic conditions, expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision in layers and allow the animal to recover. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Baseline Behavioral Testing:
-
Allow animals to recover for 7-14 days post-surgery to allow for the full development of mechanical allodynia.
-
Acclimate the rats in individual testing chambers with a wire mesh floor.
-
Measure the paw withdrawal threshold (PWT) on the ipsilateral (ligated) hind paw using the up-down method with von Frey filaments. A significant decrease in PWT compared to the contralateral paw or sham animals indicates successful induction of allodynia.
-
-
Compound Administration and Efficacy Testing:
-
Randomize animals with established allodynia into treatment groups (Vehicle, Test Compound at various doses, Positive Control).
-
Administer the compound via the desired route (e.g., oral gavage, p.o.).
-
Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to establish a time-course of the anti-allodynic effect.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-dose PWT - Pre-dose PWT) / (Cutoff PWT - Pre-dose PWT)] * 100 (Note: The cutoff PWT is the maximum force applied, typically 15g).
-
Analyze the data using a two-way ANOVA with post-hoc tests to determine statistical significance between treatment groups.
-
Data Presentation and Interpretation
Data should be organized to clearly communicate the potency, selectivity, and efficacy of the synthesized compounds.
Table 1: Representative Pharmacological Profile of Novel this compound Analogs
| Compound ID | hNav1.8 IC₅₀ (µM) | hNav1.5 IC₅₀ (µM) | Selectivity Index (Nav1.5 / Nav1.8) | In Vivo Efficacy (%MPE @ 30 mg/kg, p.o.) |
| Example-1 | 0.050 | > 30 | > 600x | 75% at 2h |
| Example-2 | 0.120 | 15.5 | 129x | 45% at 2h |
| VX-548 | 0.025 | > 30 | > 1200x | 85% at 2h |
Data are hypothetical and for illustrative purposes only.
Interpretation: A successful lead compound will exhibit high potency (low nanomolar IC₅₀) for Nav1.8, a large selectivity window (>100-fold) over Nav1.5 (to minimize cardiotoxicity risk), and robust, dose-dependent efficacy in a relevant in vivo pain model.
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Nav1.8 - Wikipedia. Available from: [Link]
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Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PubMed Central. (2024-05-23). Available from: [Link]
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Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC - PubMed Central. (2019-06-21). Available from: [Link]
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Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors | Request PDF - ResearchGate. Available from: [Link]
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Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed. (2025-03-01). Available from: [Link]
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Application Note Characterization of rNa 1.8 (ND7-23) on Nanion´s Patchliner®. Available from: [Link]
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Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain | ACS Medicinal Chemistry Letters. Available from: [Link]
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Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - Taylor & Francis. Available from: [Link]
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Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - ResearchGate. (2025-10-10). Available from: [Link]
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Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC. (2025-05-10). Available from: [Link]
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A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren | Organic Process Research - ACS Publications. Available from: [Link]
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Manual Patch-clamp Technique - Creative Bioarray. Available from: [Link]
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Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. Available from: [Link]
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5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC - PubMed Central. (2021-12-23). Available from: [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH. Available from: [Link]
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Dynamic current-clamp unveiling the indispensable interplay between Nav1.7 and Nav1.8 for shaping action potential trajectory and retaining neuroexcitation of visceral sensory neurons - PubMed. (2025-11-01). Available from: [Link]
- KR20230026405A - 5-oxopyrrolidine-3-carboxamide as a NAV1.8 inhibitor - Google Patents.
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Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed. (2025-10-30). Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022-08-06). Available from: [Link]
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Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed. (2023-06-05). Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. (2023-04-27). Available from: [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. (2017-03-20). Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (2025-06-18). Available from: [Link]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Welcome to the technical support center for the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions to streamline your experimental workflow. Our approach is grounded in established chemical principles to ensure the reliability and success of your reactions.
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached in a two-stage process. The first stage involves the formation of the core pyrrolidone structure, and the second is the amidation of the carboxylate group.
Stage 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
This initial stage involves the formation of the pyrrolidone ring, typically through a Michael addition of isopropylamine to itaconic acid, followed by a cyclization reaction.[1][2]
Troubleshooting and FAQs: Stage 1
Question 1: My reaction to form 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid is showing low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this stage often stem from incomplete reaction, side reactions, or issues with the cyclization step. Here is a systematic approach to troubleshoot this issue:
1. Incomplete Michael Addition:
-
Causality: The Michael addition of isopropylamine to itaconic acid is the crucial first step. If this reaction is not complete, the subsequent cyclization will inherently have a lower yield.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to monitor the disappearance of the starting materials (itaconic acid and isopropylamine).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar protic solvents like water or ethanol are often effective for this type of reaction.[1]
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While the Michael addition of amines is often facile, it may require several hours at room temperature or gentle heating to proceed to completion.
-
2. Inefficient Cyclization:
-
Causality: The cyclization to form the lactam ring requires the removal of a molecule of water. If this is not efficiently driven, the equilibrium will not favor the product.
-
Troubleshooting Protocol:
-
Thermal Cyclization: Heating the reaction mixture after the Michael addition is complete is the most common method to induce cyclization. Refluxing in a suitable solvent is a standard procedure.[1]
-
Azeotropic Removal of Water: If simple heating is insufficient, consider using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.
-
3. Side Reactions:
-
Causality: At elevated temperatures, itaconic acid can undergo decarboxylation or polymerization. Isopropylamine is also volatile and can be lost from the reaction mixture if not properly contained.
-
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive temperatures during the initial Michael addition. A stepwise approach where the Michael addition is performed at a lower temperature, followed by heating for cyclization, can be beneficial.
-
Sealed Reaction Vessel: If using a low-boiling amine like isopropylamine, ensure the reaction is conducted in a sealed vessel or under reflux with a condenser to prevent its loss.
-
Stage 2: Amidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid
This stage involves the conversion of the carboxylic acid (or its corresponding ester) to the final carboxamide product.
Troubleshooting and FAQs: Stage 2
Question 2: I am having difficulty converting the carboxylic acid to the carboxamide. What are the best methods and what potential issues should I be aware of?
Answer: The direct amidation of a carboxylic acid with ammonia is generally challenging and requires high temperatures. A more reliable approach is to first convert the carboxylic acid to a more reactive intermediate, such as an ester or an acid chloride, followed by reaction with ammonia.
Method 1: Conversion via an Ester Intermediate
-
Esterification: Convert the carboxylic acid to its methyl or ethyl ester using standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid like sulfuric acid).[2]
-
Ammonolysis of the Ester: The resulting ester can then be treated with ammonia (often as a solution in methanol or as anhydrous ammonia gas) to form the amide. This reaction is typically more facile than the direct amidation of the carboxylic acid.[3][]
Troubleshooting Ammonolysis:
-
Low Conversion: The reaction of esters with ammonia can be slow.[3] Ensure a sufficient excess of ammonia is used and allow for adequate reaction time. Heating may be required.
-
Side Reactions: Prolonged heating can lead to decomposition. Monitor the reaction progress to determine the optimal reaction time.
Method 2: Use of Coupling Agents
-
Causality: Peptide coupling agents are designed to activate carboxylic acids for amide bond formation under mild conditions.
-
Protocol: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an ammonia source.
-
Potential Issues:
-
Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that is often insoluble and can be removed by filtration. EDC forms a water-soluble urea byproduct.
-
Racemization: While less of a concern for this specific molecule if the starting materials are achiral, be mindful of potential racemization if chiral centers are present.
-
Question 3: My final product is impure, and I am struggling with purification. What are some effective purification strategies?
Answer: this compound is a polar molecule, which can present purification challenges.
1. Recrystallization:
-
Solvent Screening: A systematic screening of solvents is crucial. Start with polar protic solvents like ethanol or isopropanol, and consider solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
2. Column Chromatography:
-
Stationary Phase: Due to the polar nature of the product, standard silica gel chromatography might be challenging, potentially leading to streaking and poor separation.
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Can be a good alternative to silica for polar and basic compounds.
-
Reversed-Phase Chromatography (C18): This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often a very effective method for purifying polar compounds.
-
-
Mobile Phase Modifiers: For silica or alumina chromatography, adding a small amount of a polar solvent like methanol to your eluent system can help to improve the elution of your polar product. For basic compounds, adding a small amount of a base like triethylamine can help to reduce tailing.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, can yield highly pure product. | Finding a suitable solvent system can be time-consuming. |
| Silica Gel Chromatography | Widely available, good for a wide range of compounds. | May not be ideal for highly polar compounds, can lead to tailing. |
| Reversed-Phase Chromatography | Excellent for purifying polar compounds. | More expensive stationary phase, requires aqueous mobile phases. |
Visualizing the Workflow
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of the target compound.
Troubleshooting Low Yield in Stage 1
Caption: Troubleshooting workflow for low yield in Stage 1.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Welcome to the technical support center for the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to improve your reaction yields and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient pathway involves a two-step sequence:
-
Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid. This is typically achieved through a cascade aza-Michael addition and subsequent intramolecular cyclization of itaconic acid with isopropylamine.[1][2] This reaction is known for its efficiency and atom economy.[1]
-
Step 2: Amidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid. The carboxylic acid intermediate is then converted to the final carboxamide product. This can be accomplished through various methods, including direct amidation or via an activated carboxylic acid derivative.
This guide will address potential issues that may arise in both of these critical steps.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages and decision points.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter during your synthesis, providing detailed explanations and actionable solutions.
Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
Problem 1: Low or no yield of the pyrrolidone carboxylic acid.
-
Potential Cause 1: Incomplete aza-Michael Addition. The initial conjugate addition of isopropylamine to itaconic acid is a crucial first step. If this reaction is incomplete, the subsequent cyclization cannot proceed efficiently.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.
-
Optimize Reaction Time and Temperature: The reaction of itaconic acid with primary amines is often performed at elevated temperatures to drive the reaction to completion.[1] Consider increasing the reaction temperature or extending the reaction time.
-
Solvent Choice: While the reaction can often be performed neat or in water, using a polar aprotic solvent like ethanol or methanol can sometimes improve solubility and reaction rates.
-
-
-
Potential Cause 2: Unfavorable Reaction pH. The pH of the reaction mixture can influence the nucleophilicity of the amine and the stability of the reactants and products.
-
Solution: The reaction between itaconic acid and a primary amine will naturally form a salt. While often the reaction proceeds without pH adjustment, if issues arise, consider a buffered system or the slow addition of a base to maintain a slightly basic pH to ensure the amine is in its free-base form.
-
-
Potential Cause 3: Isomerization of Itaconic Acid. Under certain conditions, itaconic acid can isomerize to mesaconic or citraconic acid, which may be less reactive in the desired cascade reaction.[3]
-
Solution:
-
Control Temperature: Avoid excessively high temperatures that might favor isomerization.
-
Use Fresh Reagents: Ensure the itaconic acid used is of high purity and has not been stored under conditions that might promote isomerization.
-
-
Problem 2: Formation of side products.
-
Potential Cause: Dimerization or polymerization of itaconic acid.
-
Solution:
-
Controlled Addition: Add the isopropylamine to the itaconic acid solution in a controlled manner to minimize localized high concentrations of the amine, which can catalyze side reactions.
-
Reaction Concentration: Running the reaction at a moderate concentration can disfavor intermolecular side reactions.
-
-
Step 2: Amidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
Problem 3: Low yield of the final carboxamide product.
-
Potential Cause 1: Inefficient activation of the carboxylic acid. For the amidation to occur, the carboxylic acid must be activated to a more reactive species.
-
Solution: Employ a suitable coupling reagent. A variety of coupling reagents are available, each with its own advantages. For potentially sterically hindered substrates, more powerful reagents may be necessary.[4][5]
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[6] The use of additives like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions.
-
Uronium/Guanidinium Salts: Reagents like HATU and HBTU are highly efficient and react quickly with minimal side reactions.[6][7]
-
Phosphonium Salts: PyBOP is another effective coupling reagent.
-
-
Causality: Coupling reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides) that is readily attacked by the amine nucleophile.
-
-
Potential Cause 2: Direct amidation conditions are not optimal. Direct conversion of the carboxylic acid to the amide with an ammonia source can be challenging and often requires forcing conditions.
-
Solution:
-
High Temperatures: Direct thermal amidation often requires temperatures above 100°C to drive off the water formed during the reaction.[8]
-
Dehydrating Agents: The use of dehydrating agents can help to shift the equilibrium towards product formation.
-
Boron-based Reagents: Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) has been shown to be an effective reagent for direct amidation under milder conditions.[9][10][11]
-
-
-
Potential Cause 3: Steric Hindrance. The isopropyl group on the nitrogen and the substitution at the 3-position of the pyrrolidone ring may create some steric hindrance, slowing down the amidation reaction.[4][12]
-
Solution:
-
Acyl Fluoride Intermediate: Converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can be effective for sterically hindered couplings.[7][12] Acyl fluorides are small and highly reactive.
-
Extended Reaction Times and Elevated Temperatures: For sterically demanding substrates, longer reaction times and higher temperatures may be necessary to achieve good conversion.[12]
-
-
Problem 4: Difficulty in purifying the final product.
-
Potential Cause 1: Contamination with coupling agent byproducts.
-
Solution:
-
Choice of Reagent: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[6] EDC and its urea byproduct are water-soluble, facilitating their removal during an aqueous workup.
-
Aqueous Workup: A standard workup procedure involving washing the organic layer with dilute acid, base, and brine can remove many common impurities.
-
-
-
Potential Cause 2: Product is highly polar. Carboxamides can be quite polar, leading to issues with extraction and chromatography.
-
Solution:
-
Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Column Chromatography: Use a more polar eluent system for column chromatography. A gradient elution may be required to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[13]
-
-
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Cost-effective, scalable, removes insoluble impurities.[13] | May not remove closely related impurities.[13] |
| Column Chromatography | >99% | 70-90% | High resolution for a wide range of impurities. | Can be time-consuming and require large solvent volumes.[13] |
| Preparative HPLC | >99.5% | 50-70% | Highest achievable purity.[13] | Expensive and not suitable for large-scale purification.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the amidation step?
A1: For a reliable and generally high-yielding amidation, the use of a coupling reagent is recommended. For this particular substrate, starting with a common carbodiimide like EDC in the presence of HOBt is a good first approach. If yields are low due to suspected steric hindrance, moving to a more powerful uronium reagent like HATU or an acyl fluoride-based method would be the next logical step.[7][12]
Q2: Can I perform a one-pot synthesis from itaconic acid to the final carboxamide?
A2: While a one-pot synthesis is theoretically possible, it is not recommended for optimizing the yield of this specific target molecule. The reaction conditions for the initial ring formation and the subsequent amidation are significantly different. Isolating and purifying the intermediate 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid will likely lead to a higher overall yield and a purer final product.
Q3: What analytical techniques are best for characterizing the final product?
A3: A combination of techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the lactam and the amide.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Coupling Reagents: Many coupling reagents and their byproducts can be sensitizers or irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
-
Reactions at Elevated Temperatures: Use appropriate shielding and temperature monitoring when running reactions at high temperatures.
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
Caption: Step-by-step workflow for the synthesis of the carboxylic acid intermediate.
-
In a round-bottom flask, combine itaconic acid (1 equivalent) and isopropylamine (1.1 equivalents).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction by TLC until the itaconic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl to a pH of approximately 2-3.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Amidation using EDC/HOBt Coupling
Caption: Step-by-step workflow for the amidation reaction.
-
Dissolve 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) and stir for 30 minutes at 0 °C.
-
Add a solution of aqueous ammonia (or another ammonia source, e.g., ammonium chloride with a non-nucleophilic base) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup by diluting with water and extracting with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Troein, L., & Gisselsson, A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11078–11084. [Link]
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic-Chemistry.org. [Link]
-
Lin, S., et al. (2011). A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren. Organic Process Research & Development, 15(4), 853–859. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Europe PMC. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers Media S.A.. [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
National Institutes of Health. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]
-
Eurasian Chemical Communications. (2023). New n-substituted itaconimide polymers: synthesis, characterization and biological activity. [Link]
-
Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
-
MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
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Royal Society of Chemistry. (2015). Polymer Chemistry. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. [Link]
-
MDPI. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. [Link]
-
ResearchGate. (2016). Microbe-Derived Itaconic Acid: Novel Route to Biopolyamides. [Link]
-
De Luca, L., et al. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 47(10), 1797–1799. [Link]
-
Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
-
ResearchGate. (2019). Schematic overview of possible aza-Michael addition reactions on.... [Link]
-
MDPI. (2020). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. [Link]
-
ScienceDirect. (2022). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. [Link]
-
2a biotech. (n.d.). Products. [Link]
-
MDPI. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. [Link]
-
National Institutes of Health. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. [Link]
-
PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
-
PubMed. (2013). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and its ureas. [Link]
- BenchChem. (n.d.).
-
National Institutes of Health. (2015). I. Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant. [Link]
Sources
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- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research [mdpi.com]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Welcome to the dedicated technical support resource for the purification of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this polar molecule. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.
Structural Overview and Inherent Challenges
This compound possesses a unique combination of functional groups that contribute to its purification challenges: a polar lactam (pyrrolidinone) ring, a secondary amide, and an isopropyl group. This structure imparts significant polarity, making traditional purification techniques potentially problematic.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your purification workflow, offering causative explanations and actionable solutions.
Issue 1: Poor or No Retention on Reversed-Phase HPLC (RP-HPLC)
Question: My compound, this compound, is eluting in the void volume of my C18 column, even with a high aqueous mobile phase. How can I achieve retention and separation?
Answer: This is a classic challenge with highly polar compounds. The nonpolar C18 stationary phase has a low affinity for your polar analyte, leading to minimal retention.
Root Causes & Solutions:
-
Insufficient Interaction with Stationary Phase: Your compound is too polar for effective partitioning into the C18 stationary phase.
-
Solution 1: Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[1]
-
Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[2] It utilizes a polar stationary phase (like bare silica or an amide-based column) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
-
-
Ionization Effects: Although the primary amide is neutral, the lactam and secondary amide can have complex interactions.
-
Solution: Adjust Mobile Phase pH: While less impactful for this neutral compound compared to acidic or basic molecules, subtle pH adjustments can sometimes influence retention. Experiment with a pH range of 3-7.
-
Issue 2: Significant Peak Tailing in Normal-Phase Flash Chromatography
Question: I'm using flash chromatography on silica gel, but my product is eluting as a broad, tailing peak, leading to poor resolution and mixed fractions. What is causing this, and how can I improve the peak shape?
Answer: Peak tailing on silica gel for polar, amide-containing compounds is often due to strong, non-ideal interactions with the stationary phase.
Root Causes & Solutions:
-
Strong Interactions with Acidic Silanol Groups: The lone pairs on the nitrogen and oxygen atoms of your compound can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This leads to slow desorption and peak tailing.
-
Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. You can flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]
-
Solution 2: Use a Mobile Phase Modifier: Adding a small amount of a polar solvent like methanol or a competing base like triethylamine to your mobile phase can help to mask the active silanol sites and improve peak shape.[1]
-
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for eluting your compound efficiently.
-
Solution: Optimize the Eluent: Systematically screen different solvent systems. A common starting point for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate. Ensure your compound has an Rf value of approximately 0.2-0.3 on TLC for good separation on the column.[1]
-
Issue 3: Compound Instability on Silica Gel
Question: I suspect my compound is degrading on the silica gel during flash chromatography. How can I confirm this and what are the alternatives?
Answer: Amide-containing compounds can sometimes be susceptible to hydrolysis or other degradation on the acidic surface of silica gel.
Root Causes & Solutions:
-
Acid-Catalyzed Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Confirmation: 2D TLC: To check for stability, spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will see off-diagonal spots.
-
Solution 1: Use an Alternative Stationary Phase: Consider a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1]
-
Solution 2: Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character to be retained, reversed-phase flash chromatography can be a viable alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for this compound?
A1: Begin with a thorough analysis using Thin Layer Chromatography (TLC). This will help you to quickly screen various solvent systems for both normal-phase and reversed-phase chromatography. For normal-phase, start with mixtures of ethyl acetate/hexanes and dichloromethane/methanol. For reversed-phase, use acetonitrile/water or methanol/water systems. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
Q2: Can I use crystallization to purify this compound?
A2: Crystallization can be a highly effective purification technique, especially for obtaining high-purity material. The success of crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, toluene), and also consider solvent/anti-solvent combinations.
Q3: My compound is an oil and won't crystallize. What are my options?
A3: If your compound is a persistent oil, chromatographic methods are your primary option. If standard flash chromatography is challenging, consider preparative HPLC, either reversed-phase with an appropriate column or HILIC.
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: Use a high-resolution column and a suitable detection method (e.g., UV-Vis, MS) to look for impurities.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Experimental Protocols & Data Presentation
Protocol 1: Normal-Phase Flash Chromatography with Deactivated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Pack the column with the silica slurry.
-
Deactivation: Flush the packed column with 2-3 column volumes of the initial mobile phase containing 1% triethylamine.
-
Equilibration: Equilibrate the column with the initial mobile phase (without triethylamine) for 2-3 column volumes.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading onto a small amount of silica is recommended.[3]
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Data Summary: TLC Solvent System Screening
| Solvent System (v/v) | Rf of Target Compound | Observations |
| 100% Ethyl Acetate | 0.1 | Streaking observed |
| 95:5 Ethyl Acetate:Methanol | 0.3 | Good spot shape |
| 90:10 Ethyl Acetate:Methanol | 0.5 | Potential for co-elution with polar impurities |
| 98:2 Dichloromethane:Methanol | 0.2 | Tailing observed |
| 95:5 Dichloromethane:Methanol | 0.4 | Good spot shape |
Visualizations
Purification Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Interactions on Silica Gel
Caption: Diagram illustrating the hydrogen bonding interactions between the target compound and silica gel, a common cause of peak tailing, and the role of a mobile phase modifier.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Anand, M., et al. (2019). A review on hydrophilic interaction liquid chromatography (HILIC) and its applications.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
Solubility issues of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide in organic solvents
Technical Support Center: 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of compound solubility in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to make informed decisions in your experiments.
Part 1: Understanding the Molecule - A Proactive Approach to Solubility
Before we dive into troubleshooting, let's analyze the structure of this compound. Proactive analysis of a molecule's chemical properties is the cornerstone of avoiding solubility pitfalls.
Chemical Structure Analysis:
-
Pyrrolidone Ring: The core is a five-membered lactam (a cyclic amide). This ring contains a polar carbonyl group (C=O) and a nitrogen atom, making it a polar entity.
-
Primary Amide (-CONH2): This functional group is highly polar and capable of both donating and accepting hydrogen bonds.[1][2][3] This significantly influences its interaction with protic and polar aprotic solvents.
-
Isopropyl Group (-CH(CH3)2): Attached to the nitrogen of the pyrrolidone ring, this group is non-polar and introduces hydrophobic character to the molecule. It creates steric hindrance around the lactam nitrogen, which might slightly modulate solvent interactions.
Predicted Solubility Behavior: Based on its structure, this compound is a polar molecule. The presence of two amide groups suggests a preference for polar solvents. However, the non-polar isopropyl group means it will likely have limited solubility in highly non-polar solvents like hexanes. The key to its solubility lies in the balance between its polar hydrogen-bonding groups and its non-polar aliphatic component.[4]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Question 1: I'm starting a new project with this compound. Which organic solvents should I try first?
Answer: A good starting point is to test a range of solvents with varying polarities. Based on the molecule's structure, polar aprotic solvents are often the most successful.
Recommended Initial Solvent Screen:
| Solvent Class | Recommended Solvents | Rationale |
|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar amide groups. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | These solvents can both donate and accept hydrogen bonds, interacting favorably with the primary amide and the lactam carbonyl.[2] |
| Chlorinated | Dichloromethane (DCM) | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its moderate polarity may be suitable. |
| Ethers | Tetrahydrofuran (THF) | THF is a polar ether that is often a good solvent for moderately polar compounds. |
Application Scientist's Note: Always start with a small amount of your compound (e.g., 1-2 mg) in a small volume of solvent (e.g., 0.5 mL). This conservative approach prevents the loss of valuable material during initial solubility screening. The principle of "like dissolves like" is your best guide here; polar compounds are generally more soluble in polar solvents.[5]
Question 2: My compound won't dissolve in my chosen solvent, even after vortexing. What should I do next?
Answer: If mechanical agitation is insufficient, you can try gentle heating or sonication.
Troubleshooting Steps:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves can help break up solid aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution gently (e.g., to 40-50 °C) while stirring. For many compounds, solubility increases with temperature.[5][6]
-
Use a Co-solvent: If the compound is still insoluble, adding a small amount of a stronger co-solvent (like DMSO or DMF) can significantly improve solubility.[7]
Application Scientist's Note: Be cautious when heating. If you plan to cool the solution later, the compound may precipitate out if the solution becomes supersaturated. This is a common issue when preparing stock solutions. If you must heat to dissolve, ensure the final concentration is stable at your working temperature (e.g., room temperature). Always check the boiling point of your solvent to avoid evaporation or creating a hazardous situation.
Question 3: My compound dissolved initially, but then a precipitate formed. What happened?
Answer: This is known as "crashing out" and can be caused by several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. Upon cooling, the solubility limit was exceeded, causing the excess solute to precipitate.[8]
-
Solvent Evaporation: If the solvent is volatile (like DCM or acetone) and the container is not properly sealed, its evaporation can increase the concentration of your compound beyond its solubility limit.
-
Change in Solvent Composition: In mixed-solvent systems (e.g., during an HPLC gradient or a workup), the changing ratio of solvents can decrease the overall solvating power for your compound, causing it to precipitate. This is a frequent problem in HPLC when a high concentration of an organic-soluble compound in the mobile phase encounters a higher aqueous percentage.[9]
Immediate Actions:
-
Try to redissolve the precipitate by adding more of the original solvent or a stronger co-solvent.
-
Gentle heating and sonication can also be used to bring the compound back into solution.
-
If precipitation occurred during a process, you may need to adjust the solvent system. For example, in chromatography, you might need to use a mobile phase modifier or start with a higher percentage of the organic solvent.[7]
Application Scientist's Note: Unexpected precipitation can sometimes be your friend. It can be an indication of high purity if it forms well-defined crystals. However, in most experimental contexts, it's a problem that needs to be managed. Understanding the phase transitions of your compound in different solvent systems is crucial for robust experimental design.
Part 3: Experimental Protocols & Workflows
Here are step-by-step guides for systematically determining solubility and troubleshooting precipitation events.
Protocol 1: Systematic Determination of Solubility
This protocol allows you to quantitatively or qualitatively assess the solubility of this compound in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (see table in FAQ 1)
-
Small glass vials (e.g., 2 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Heat block or water bath (optional)
Procedure:
-
Preparation: Accurately weigh 2 mg of the compound into a clean, dry vial.
-
Initial Solvent Addition: Add 0.2 mL of the chosen solvent to the vial. This corresponds to an initial concentration of 10 mg/mL.
-
Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background.
-
Completely Dissolved: If the solution is clear with no visible particles, the compound is soluble at ≥10 mg/mL. Proceed to step 6 for a more quantitative assessment if needed.
-
Partially Dissolved or Insoluble: If solid particles remain, proceed to the next step.
-
-
Incremental Dissolution:
-
Add another 0.2 mL of solvent (total volume 0.4 mL, concentration now 5 mg/mL). Vortex and observe.
-
If still not fully dissolved, continue adding solvent in increments (e.g., to bring the concentration down to 2 mg/mL, 1 mg/mL, etc.) until complete dissolution is achieved. Record the concentration at which it fully dissolves.
-
If dissolution is slow, sonicate for 5-10 minutes or gently warm the solution. If heating is used, allow the solution to cool back to room temperature to check for precipitation.[8]
-
-
Documentation: Record the solubility as a quantitative value (e.g., ~5 mg/mL) or a qualitative description (e.g., "soluble," "sparingly soluble," or "insoluble").
Workflow 1: Visual Guide for Solubility Testing
This diagram outlines the decision-making process during solubility testing.
Caption: A decision tree for diagnosing precipitation issues.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Science Ready. (n.d.). Amides - Organic Chemistry.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Principles of Drug Action 1. (2005). Amides.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
- Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Optimization of reaction conditions for N-alkylation of pyrrolidinones
Welcome to the Technical Support Center for the N-Alkylation of Pyrrolidinones. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple protocols. This resource is designed to equip you with the foundational knowledge and practical troubleshooting strategies necessary to optimize your reactions, ensuring both efficiency and success in your synthetic endeavors.
The N-alkylation of pyrrolidinones is a cornerstone transformation in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1] While seemingly straightforward, this SN2 reaction is governed by a delicate interplay of factors. Achieving high yields and selectivity requires a nuanced understanding of the roles played by the base, solvent, and alkylating agent.
This guide is structured as an interactive troubleshooting resource. We will explore common challenges through a question-and-answer format, delving into the underlying chemical principles to explain why a particular solution works.
Fundamental Principles: The Reaction Mechanism
The N-alkylation of a pyrrolidinone is a classic two-step process:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the pyrrolidinone ring, generating a resonance-stabilized amide anion (an ambident nucleophile).
-
Nucleophilic Attack: The resulting anion attacks the electrophilic alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond.
The efficiency and selectivity of this process are highly dependent on the specific conditions chosen.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction shows low conversion or fails to proceed entirely. What are the likely causes and how can I improve the yield?
This is the most common issue and typically points to a problem in the initial deprotonation step or the subsequent nucleophilic attack. Let's break down the potential culprits.
The N-H bond of a pyrrolidinone is weakly acidic (pKa ≈ 24 in DMSO). Therefore, a sufficiently strong base is required for complete deprotonation. Incomplete deprotonation means a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.
-
Insight: The choice of base is inextricably linked to the solvent. A strong base like sodium hydride (NaH) is highly effective but requires an anhydrous, aprotic solvent like DMF or THF to prevent quenching and ensure solubility of the resulting sodium salt.[1][2] Weaker bases like potassium carbonate (K₂CO₃) may be insufficient for complete deprotonation at room temperature and often require higher temperatures to drive the reaction forward.[2]
-
Evaluate Your Base: If you are using a mild base like K₂CO₃ with a less reactive alkyl halide at room temperature, consider switching to a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil).[1] Cesium carbonate (Cs₂CO₃) is another excellent option, as its high solubility in organic solvents and the "caesium effect" can significantly accelerate SN2 reactions.[3]
-
Verify Anhydrous Conditions: Strong anionic bases (especially NaH) are highly water-sensitive. Ensure your glassware is flame- or oven-dried and that you are using anhydrous solvents.[4] Trace amounts of water will quench the base and inhibit deprotonation.
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be very slow. A simple and effective solution is to add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This facilitates an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[2]
-
Increase Temperature: For many combinations of moderate bases and alkylating agents, heating is necessary. Refluxing in THF or heating to 60-80 °C in DMF can dramatically increase the reaction rate.[2] For stubborn reactions, microwave irradiation can be a powerful tool for rapid optimization.[5]
| Base | Solvent(s) | Typical Conditions | Key Considerations |
| NaH | DMF, THF | 0 °C to RT | Highly effective but requires strictly anhydrous conditions. Pyrophoric. |
| K₂CO₃ | DMF, Acetonitrile | 80 °C to Reflux | Inexpensive and safer, but requires heat and may be slow. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80 - 110 °C | Excellent yields, high selectivity, but more expensive.[1][3] |
| KOH / PTC | Toluene, Water | 80 - 100 °C | Ideal for scale-up; avoids hazardous reagents and solvents.[6] |
Question 2: I'm observing a significant amount of O-alkylation byproduct. How can I improve selectivity for the desired N-alkylation?
This is a classic problem of ambident nucleophilicity. The pyrrolidinone anion has negative charge density on both the nitrogen and oxygen atoms. The site of alkylation (N vs. O) is determined by a combination of factors, primarily related to Hard and Soft Acid-Base (HSAB) theory.
-
N-Alkylation (Kinetic Product): The nitrogen atom is the "softer" and more nucleophilic site. It typically reacts faster, especially with "soft" electrophiles like primary alkyl halides. This is the desired thermodynamic product in most cases.
-
O-Alkylation (Thermodynamic or Competing Product): The oxygen atom is the "harder" nucleophilic site. Its reaction is favored by "hard" electrophiles (e.g., dimethyl sulfate) and conditions that promote a "free" anion, such as highly polar, cation-solvating solvents (e.g., DMSO, HMPA).[7] The nature of the counter-ion from the base also plays a critical role.
-
Check Your Alkylating Agent: Highly reactive, "hard" electrophiles like dimethyl sulfate or methyl triflate are more prone to O-alkylation.[7] Stick with softer alkyl bromides or iodides.
-
Modify the Solvent: In very polar aprotic solvents like DMSO, the cation (e.g., Na⁺) is strongly solvated, leaving the anion more exposed and increasing the likelihood of O-alkylation. Switching to a less polar solvent like THF or toluene can increase the association between the cation and the oxygen atom, sterically hindering it and favoring N-alkylation.
-
Change the Base/Counter-ion: Using a base with a large, soft cation like cesium (from Cs₂CO₃) is reported to provide high chemoselectivity for N-alkylation.[1] Conversely, using lithium bases (e.g., LDA, n-BuLi) can sometimes favor O-alkylation due to the strong coordination of the small Li⁺ cation with the hard oxygen atom.
Question 3: I'm struggling to purify my product. The starting material is difficult to separate, and I can't remove the high-boiling solvent.
Purification can be challenging, especially when the reaction does not go to completion and the product has similar polarity to the starting material.
-
Drive the Reaction to Completion: The easiest purification is one where there is no starting material left. Before scaling up, focus on optimizing the reaction conditions using the steps in Question 1 to achieve >95% conversion as monitored by TLC or LC-MS.
-
Aqueous Workup: A carefully planned workup can simplify purification.
-
Solvent Removal: High-boiling aprotic solvents like NMP, DMF, or DMSO are notoriously difficult to remove on a rotary evaporator.
-
High-Vacuum Distillation: For thermally stable products, distillation under high vacuum is the most effective method.[8]
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent like toluene or heptane can sometimes help, but it is often inefficient for large volumes.
-
Lyophilization (Freeze-Drying): If the product is a solid and can be precipitated or isolated in a water-miscible solvent, lyophilization can be an effective way to remove residual solvents.
-
-
Chromatography: If starting material and product co-elute, try adjusting the solvent system for your flash column chromatography. A gradient elution or using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can alter selectivity and improve separation.
Frequently Asked Questions (FAQs)
Q: What is Phase-Transfer Catalysis (PTC) and when should I use it? A: Phase-transfer catalysis is an excellent technique for N-alkylation, particularly on a larger scale. It involves using a biphasic system (e.g., toluene and water) with an inexpensive inorganic base (like NaOH or K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the base's anion (OH⁻ or CO₃²⁻) into the organic phase to deprotonate the pyrrolidinone. This "green chemistry" approach avoids hazardous reagents like NaH and high-boiling solvents like DMF, often simplifying workup and reducing costs.[6][9] It is highly recommended when scaling up a synthesis.[10]
Q: Can I use alcohols as alkylating agents? A: Direct alkylation with alcohols is generally not feasible under standard basic conditions, as the hydroxide is a poor leaving group. This transformation typically requires alternative strategies such as the Mitsunobu reaction or catalytic methods that activate the alcohol in situ.[11][12] However, some research has shown that at very high temperatures (e.g., 250 °C), alcohols like methanol can be used as methylating agents in the presence of a catalyst like ammonium bromide.[13]
Q: My pyrrolidinone has other functional groups. Will this reaction affect them? A: This is a key concern in drug development. The basic conditions of the N-alkylation can be incompatible with base-sensitive functional groups like esters (risk of hydrolysis) or compounds with racemizable stereocenters. In these cases, milder conditions are necessary. Using a weaker base like K₂CO₃ at the lowest effective temperature is a good starting point. The use of Cs₂CO₃ is often cited for its mildness and high chemoselectivity.[3]
Experimental Protocol: General Procedure for Base-Mediated N-Alkylation
This is a representative protocol and must be adapted based on the specific substrate and alkylating agent.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the starting pyrrolidinone (1.0 equiv.).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (to make a 0.2-0.5 M solution).[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a thick slurry.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).
-
Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[1]
-
Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[1]
References
- Process for purifying N-alkylpyrrolidones.
- Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
- Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- N alkylation at sp3 Carbon Reagent Guide. Reagent Guides.
- Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London.
- Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
- Caesium carbon
- STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. HETEROCYCLES.
- Use of improved n-alkyl pyrrolidone solvents.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Purification of nu-methyl pyrrolidone.
- N-Methyl-2-Pyrrolidone - Solvent - Solubilizer. Actylis.
- C2-Symmetric Pyrrolidine-Based Chiral Ammonium Salts as a Phase-Transfer C
- Preventing side reactions in pyrrolidine synthesis. Benchchem.
- Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activ
- Optimization of deconstruction of the pyrrolidines.
- Difficulties with N-Alkyl
- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- N-Methyl-2-pyrrolidone (NMP)
- Two Consecutive PTC N-Alkyl
- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea.
- Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.
- Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.
- Which one would be efficient method for N-alkylation of aromatic amides?
- Alkylation can be monitored by either LCMS. Organic Syntheses.
- Industrial Phase-Transfer Catalysis.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Welcome to our dedicated technical support center for the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. My insights are drawn from extensive experience in synthetic organic chemistry and process optimization. Here, we will delve into the causality behind experimental outcomes, providing you with robust, self-validating protocols and a deep understanding of the underlying chemistry.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a cascade aza-Michael addition followed by an intramolecular cyclization.[1][2] This reaction involves the conjugate addition of isopropylamine to a derivative of itaconic acid, which then cyclizes to form the desired lactam ring. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield, purity, and scalability. This guide will address the most common issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields are often attributable to incomplete reaction, competing side reactions, or product loss during workup and purification. Let's break down the potential culprits:
-
Incomplete Cyclization: The reaction proceeds in two main steps: the initial aza-Michael addition and the subsequent intramolecular amidation to form the pyrrolidone ring.[2] If the cyclization is not driven to completion, the linear aza-Michael adduct will be a major component of your crude product.
-
Troubleshooting:
-
Thermal Driving Force: Ensure the reaction temperature is adequate for the cyclization to occur. This amidation step often requires elevated temperatures.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Catalysis: While often thermally driven, consider the use of a mild acid or base catalyst to promote the intramolecular amide bond formation. However, be cautious as harsh conditions can promote other side reactions.
-
-
-
Polymerization of Starting Material: Itaconic acid and its derivatives are known monomers for polymerization.[3][4] Under certain conditions, particularly with radical initiators or high temperatures, the starting material can polymerize, reducing the amount available for the desired reaction.
-
Troubleshooting:
-
Control of Reaction Temperature: Avoid excessively high temperatures that might initiate polymerization.
-
Exclusion of Radical Initiators: Ensure your reaction setup is free from potential radical initiators.
-
-
-
Suboptimal pH: The pH of the reaction medium can significantly influence the nucleophilicity of the amine and the reactivity of the Michael acceptor.
-
Troubleshooting:
-
If starting from itaconic acid, the reaction mixture will be acidic. While this can catalyze the cyclization, it also protonates the isopropylamine, reducing its nucleophilicity. A controlled addition of a base or starting with an ester of itaconic acid might be beneficial.
-
-
Workflow for Optimizing Yield
Caption: Workflow for troubleshooting low product yield.
FAQ 2: Presence of an Unexpected Side Product
Question: My NMR/LC-MS analysis shows a significant impurity. What could it be and how do I get rid of it?
Answer: The identity of the side product will dictate the best course of action. Here are some common impurities and their origins:
-
Unreacted Starting Materials: Trivial but common. Ensure you are using the correct stoichiometry and that the reaction has gone to completion.
-
The Linear Aza-Michael Adduct: As mentioned previously, this is a common intermediate that may persist if cyclization is incomplete.
-
Identification: This adduct will have a different molecular weight and polarity compared to the final product. In the ¹H NMR, you would expect to see signals corresponding to the open-chain structure, including potentially a free carboxylic acid proton.
-
Mitigation: Drive the reaction to completion with heat or longer reaction times. This impurity can often be separated from the desired product by column chromatography due to the difference in polarity.
-
-
Itaconimide Derivative: If there are traces of itaconic anhydride in your starting itaconic acid, or if conditions are harsh enough to form it in situ, it can react with isopropylamine to form N-isopropylitaconimide.[1]
-
Identification: This side product will have a distinct mass and NMR spectrum. The imide carbonyls will have a characteristic chemical shift in the ¹³C NMR spectrum.
-
Mitigation: Use high-purity itaconic acid. Alternatively, if you suspect anhydride formation, ensure the reaction is run under conditions that do not favor dehydration of the diacid.
-
-
Nitrile Impurity (1-Isopropyl-5-oxopyrrolidine-3-carbonitrile): While less common in the primary synthesis, if the final carboxamide product is subjected to harsh dehydrating conditions during workup or subsequent steps, it can be converted to the corresponding nitrile.[5][6][7]
-
Identification: The disappearance of the amide N-H protons in the ¹H NMR and the appearance of a nitrile peak in the IR spectrum (around 2250 cm⁻¹) are key indicators. Mass spectrometry will show a loss of water (18 Da) from the parent mass.
-
Mitigation: Avoid the use of strong dehydrating agents like P₂O₅, POCl₃, or SOCl₂ with the purified amide unless the nitrile is the desired product.[5][7]
-
Reaction Pathway and Potential Side Products
Caption: Main reaction pathway and potential side reactions.
FAQ 3: Difficulty with Product Purification
Question: My product is difficult to purify by crystallization. What are my options?
Answer: Purification challenges often arise from the presence of impurities with similar physical properties to the desired product.
-
Aqueous Workup: The product has some water solubility due to the amide and lactam functionalities. Ensure you are not losing a significant portion of your product in the aqueous phase during workup. It may be necessary to perform extractions with a suitable organic solvent.
-
Crystallization:
-
Solvent Screening: If crystallization from a single solvent is not effective, a systematic screening of solvent systems (e.g., polar/non-polar mixtures like ethanol/hexanes, ethyl acetate/heptane) is recommended.
-
Seeding: If you have a small amount of pure product, using a seed crystal can facilitate crystallization.
-
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is a reliable method.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate) can effectively separate the desired product from more polar or less polar impurities.
-
Summary of Analytical Data for Key Compounds
| Compound | Key Analytical Features |
| This compound (Target) | - Presence of isopropyl group signals in ¹H NMR. - Amide N-H protons in ¹H NMR. - Lactam and amide carbonyls in ¹³C NMR. - Correct molecular ion peak in mass spectrometry. |
| Aza-Michael Adduct (Intermediate/Impurity) | - Signals for an open-chain structure in NMR. - May show a carboxylic acid proton signal in ¹H NMR. - Molecular weight corresponding to the addition product before water loss. |
| N-isopropylitaconimide (Side Product) | - Symmetrical structure may simplify the NMR spectrum. - Characteristic imide carbonyl signals in ¹³C NMR. - Molecular weight is different from the target product. |
| Nitrile Impurity | - Absence of amide N-H protons in ¹H NMR. - Presence of a nitrile stretch in IR (~2250 cm⁻¹). - Mass corresponding to the dehydration of the target amide. |
Experimental Protocols
General Synthesis Protocol
-
To a solution of diethyl itaconate (1.0 eq) in a suitable solvent (e.g., ethanol), add isopropylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction typically takes several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Note: This is a general guideline. The choice of starting material (itaconic acid vs. its ester), solvent, temperature, and reaction time should be optimized for your specific setup.
References
-
ResearchGate. (2025). Cyclization reaction in poly(acrylonitrile/itaconic acid) copolymer: An isothermal differential scanning calorimetry kinetic study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved from [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubMed. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
OALib. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Tin(II) amides: new reagents for the conversion of esters to amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthetic Transformations of Amides and Esters in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrochemical Dehydration Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(2-isopropyl-5-methyl cyclohexyl)-5-oxopyrrolidine-3-carboxylic acid isobutyl amide. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
Stability studies of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide under different conditions
Welcome to the technical support center for 1-Isopropyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this molecule. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your experimental success.
Introduction to Stability Challenges
This compound, a molecule featuring both a lactam (a cyclic amide) and a primary carboxamide group, presents a unique set of stability considerations. Understanding its degradation pathways under various stress conditions is critical for the development of stable formulations and for ensuring the safety and efficacy of potential drug products. Forced degradation studies are an essential tool in this process, helping to elucidate degradation mechanisms and develop stability-indicating analytical methods.[1][2][3]
This guide will walk you through common questions and issues encountered during stability testing, providing both the "how-to" and the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial assay of this compound shows lower than expected purity. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Improper Storage of the Reference Standard:
-
Insight: Even as a solid, the compound may be susceptible to degradation if not stored under appropriate conditions. Pyrrolidine derivatives can be sensitive to heat.[4]
-
Recommendation: Ensure your reference standard is stored in a cool, dry place, protected from light, as recommended by the supplier. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C or -70°C), though the stability at these temperatures would need to be confirmed.[5][6]
-
-
Use of a Non-Stability-Indicating Analytical Method:
-
Insight: Your analytical method, likely a form of High-Performance Liquid Chromatography (HPLC), might not be able to separate the active pharmaceutical ingredient (API) from its degradation products.[7] This can lead to inaccurate quantification of the main compound.
-
Recommendation: Develop and validate a stability-indicating HPLC method. This involves subjecting the compound to forced degradation to generate degradation products and ensuring your method can resolve these from the parent peak.[7]
-
-
Degradation During Sample Preparation:
-
Insight: The solvents and pH used during sample preparation can induce degradation before analysis.
-
Recommendation: Use neutral, degassed solvents where possible. If the compound is more soluble in acidic or basic conditions, minimize the time the sample spends in these solutions and consider keeping samples cooled during the analytical sequence.
-
FAQ 2: I'm observing significant degradation under acidic conditions in my forced degradation study. What is the likely mechanism?
Likely Mechanism: Lactam Hydrolysis
The five-membered lactam ring is susceptible to hydrolysis under both acidic and basic conditions. In an acidic environment, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.
Experimental Workflow for Investigating Acid Hydrolysis:
Caption: Workflow for Acid-Induced Forced Degradation.
FAQ 3: What degradation products should I expect under oxidative stress conditions?
Potential Oxidative Degradation Pathways:
Oxidative degradation, typically induced by agents like hydrogen peroxide (H₂O₂), can be complex.[8] For this compound, potential sites of oxidation include:
-
Oxidation of the Pyrrolidine Ring: The carbon atoms adjacent to the nitrogen are susceptible to oxidation, potentially leading to the formation of hydroxylated species or further ring-opening products.
-
N-Oxide Formation: While less common for amides compared to amines, the nitrogen atom could potentially be oxidized.
-
Degradation of the Isopropyl Group: The tertiary carbon of the isopropyl group could be a site for radical-mediated oxidation.
Troubleshooting Oxidative Degradation Experiments:
-
No Degradation Observed:
-
Insight: The reaction kinetics may be slow at room temperature.
-
Recommendation: Increase the temperature (e.g., to 40-60°C) or the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂). Be aware that harsh conditions may not represent real-world degradation pathways.[8]
-
-
Too Much Degradation:
-
Insight: The conditions are too harsh, leading to extensive decomposition and potentially secondary degradation products.
-
Recommendation: Reduce the temperature, concentration of the oxidizing agent, or the duration of the study. The goal is to achieve a target degradation of 5-20%.[1]
-
FAQ 4: Is this compound likely to be sensitive to light?
Photostability Considerations:
Yes, photostability testing is a crucial part of stability studies as per ICH guidelines.[9][10][11] The molecule has chromophores (the amide and lactam carbonyl groups) that can absorb UV radiation, potentially leading to photodegradation.
Experimental Protocol for Photostability Testing:
A confirmatory photostability study should be conducted according to ICH Q1B guidelines.[9][10] This involves exposing the drug substance to a specified amount of light and UV energy.
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare solutions in transparent vials.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[12]
-
Analysis: After exposure, compare the samples to the dark controls. Analyze for changes in physical appearance, purity by a stability-indicating HPLC method, and the formation of degradation products.
Logical Relationship in Photostability Assessment:
Caption: Decision logic for photostability outcomes.
Quantitative Data Summary: Forced Degradation
The following table provides a hypothetical summary of results from a forced degradation study on this compound. Note: This data is illustrative and must be confirmed by experimental studies on the actual molecule.
| Stress Condition | Parameters | Duration | % Degradation | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1M HCl | 24 hours | 15.2% | Ring-opened product |
| Base Hydrolysis | 0.1M NaOH | 8 hours | 22.5% | Ring-opened product, Carboxamide hydrolysis |
| Oxidation | 3% H₂O₂ | 24 hours | 8.7% | Hydroxylated pyrrolidine species |
| Thermal | 80°C | 48 hours | 5.1% | Minor, unspecified degradants |
| Photolytic | ICH Q1B | - | 3.5% | Minor, unspecified degradants |
Protocols for Key Experiments
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Begin with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to separate all potential degradation products.
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to check for peak purity. A wavelength around 210 nm is a good starting point for amides.
-
Method Validation:
-
Generate degradation samples through forced degradation (acid, base, peroxide, heat, light).
-
Inject a mixture of these degraded samples to ensure that all degradation product peaks are well-resolved from the main peak and from each other (Resolution > 1.5).
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Place the solid drug substance in sealed glass vials.
-
Storage: Store the vials in a calibrated stability oven at an elevated temperature (e.g., 80°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples for purity and degradation products using the validated stability-indicating HPLC method.
References
-
Stability of Levetiracetam in Extemporaneously Compounded Suspensions. National Institutes of Health (NIH). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. [Link]
-
Photocatalytic Oxidation of α‐Substituted Amines to Lactams/Amides. ResearchGate. [Link]
-
A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ResearchGate. [Link]
-
STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP). [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation (ICH). [Link]
-
Levetiracetam stability testing. ResearchGate. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). [Link]
-
Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. American Society for Microbiology. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. Food and Drug Administration (FDA). [Link]
-
Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. MDPI. [Link]
-
Formulation of levetiracetam tablets and stability comparisons. AIMS Press. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PLOS One. [Link]
-
FORMULATION AND DEVELOPMENT OF LEVETIRACETAM FILM-COATED TABLETS AND IT'S COMPARATIVE EVALUATION OF PHYSICAL AND CHEMICAL PARAMETERS BETWEEN ACCELERATED AND REAL TIME STABILITY. ResearchGate. [Link]
-
Stability of levetiracetam oral solution repackaged in oral plastic syringes. Fisher Digital Publications. [Link]
-
Stability Testing of Drug Substances and Drug Products. Food and Drug Administration (FDA). [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Give a detailed mechanism for the Hoffman degradation of amides. Homework.Study.com. [Link]
-
Photostability. SGS. [Link]
-
A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). ResearchGate. [Link]
-
A Pilot Chemical and Physical Stability Study of Extemporaneously Compounded Levetiracetam Intravenous Solution. Taylor & Francis Online. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
A Pilot Chemical and Physical Stability Study of Extemporaneously Compounded Levetiracetam Intravenous Solution. Fisher Digital Publications. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Retention times of beta-lactam antibiotics by pH of the mobile phase. ResearchGate. [Link]
-
Other Reactions of Amides. Chemistry LibreTexts. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
-
Physicochemical stability and compatibility testing of levetiracetam in all-in-one parenteral nutrition admixtures in daily practice. PubMed. [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]
-
Formulation and Evaluation of Levetiracetam Extended Release Tablets. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
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- 2. ajrconline.org [ajrconline.org]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. usp.org [usp.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Photostability | SGS [sgs.com]
Technical Support Center: Refinement of Protocols for Synthesizing 5-Oxopyrrolidine-3-Carboxamide Derivatives
Welcome to the technical support center for the synthesis of 5-oxopyrrolidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and refine your synthetic protocols for this important class of compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-oxopyrrolidine-3-carboxamide derivatives. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Low Reaction Yield
Question: My reaction to form the 5-oxopyrrolidine-3-carboxamide core is resulting in a consistently low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of the 5-oxopyrrolidine ring system, often formed from the reaction of a primary amine with itaconic acid or the reaction of a hydrazide with succinic anhydride, can be attributed to several factors.[1][2][3]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). For the reaction of an amine with itaconic acid, refluxing in water or acetic acid is common.[2][3] The reaction of a hydrazide with succinic anhydride may require stirring at a specific temperature (e.g., 40°C) for an extended period (e.g., 24 hours).[1]
-
Reagent Stoichiometry: An excess of one reagent may be necessary to drive the reaction to completion. For instance, a slight excess of succinic anhydride (e.g., 1.1 equivalents) might be beneficial.[1]
-
-
Side Reactions:
-
Hydrolysis of Starting Materials: If using sensitive reagents, ensure anhydrous conditions. For example, succinic anhydride is susceptible to hydrolysis.[1]
-
Decomposition of Products: Prolonged exposure to harsh conditions (e.g., high temperatures or strong acids/bases) can lead to product degradation. Optimize reaction times based on TLC monitoring.
-
-
Work-up and Purification Losses:
-
Product Solubility: The desired product might have some solubility in the wash solutions. Minimize the volume of solvent used for washing the filtered product.
-
Inefficient Extraction: During purification by extraction, ensure the correct pH of the aqueous layer to maximize the partitioning of your product into the organic layer. For acidic products, acidification of the aqueous layer may be necessary to precipitate the product.[4]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Formation of E/Z Conformational Isomers in Hydrazone Derivatives
Question: I am synthesizing hydrazone derivatives from a 5-oxopyrrolidine-3-carbohydrazide, and my NMR spectra show two sets of signals for some protons, indicating the presence of isomers. How can I address this?
Answer: The presence of E/Z conformational isomers is a common characteristic of hydrazones derived from 5-oxopyrrolidine-3-carbohydrazides.[5][6] This is due to restricted rotation around the amide (C-N) bond.
Explanation and Management:
-
Structural Basis: The partial double bond character of the amide bond hinders free rotation, leading to the existence of stable rotational isomers (rotamers), typically with the Z-form predominating.[5] The ratio of these isomers can vary depending on the substituents and the solvent used for NMR analysis.
-
Characterization: This is often not a purity issue but an inherent property of the molecule. In your NMR spectra, you will observe doubled signals for protons near the amide bond, such as the CONH and CH=N protons.[5][6] It is important to correctly assign these signals in your characterization data.
-
Purification: Standard purification techniques like recrystallization or column chromatography may not separate these isomers as they can interconvert in solution. If a single isomer is required for specific biological assays, specialized chromatographic techniques or crystallization methods might be necessary, though often the mixture is used for initial screening.
Difficulty in Purifying the Final Carboxamide Product
Question: I am struggling with the purification of my final 5-oxopyrrolidine-3-carboxamide derivative. What are some effective purification strategies?
Answer: Purification challenges can arise from the presence of unreacted starting materials, byproducts, or the physicochemical properties of the product itself. A systematic approach to purification is crucial.
Recommended Purification Strategies:
| Method | Description | When to Use | Reference |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | For solid products with moderate to high purity. | [4] |
| Acid-Base Extraction | Utilizing the acidic or basic nature of the product or impurities to separate them between aqueous and organic phases. | When the product has an acidic (e.g., carboxylic acid) or basic functional group and the impurities do not. | [1][4] |
| Column Chromatography | Separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). | For complex mixtures or when high purity is required. | [4] |
| Precipitation | Inducing the product to precipitate from the reaction mixture by changing the solvent or pH. | When the product is significantly less soluble than the impurities in a particular solvent system. | [7] |
Example Protocol for Acid-Base Extraction of an Acidic Product:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to extract the acidic product into the aqueous layer.[1]
-
Separate the aqueous layer and acidify it with a suitable acid (e.g., HCl or phosphoric acid) to precipitate the purified product.[4]
-
Filter the precipitate, wash with cold water, and dry.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid core?
A1: The most common and direct method involves the reaction of a primary amine with itaconic acid.[2][3][5] This reaction is typically performed by refluxing the reactants in a suitable solvent such as water or acetic acid.[2] Another approach involves the reaction of a pre-formed hydrazide with succinic anhydride.[1][4]
Q2: How can I introduce diversity at the C-3 position of the 5-oxopyrrolidine ring?
A2: The carboxylic acid at the C-3 position is a versatile handle for further derivatization. Common strategies include:
-
Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester, which can then be reacted with hydrazine hydrate to form a carbohydrazide intermediate.[5][6]
-
Amide Coupling: Direct coupling of the carboxylic acid with various amines using standard peptide coupling reagents like HBTU or EDC/HOBt.[8][9]
Q3: Are there any multi-component reactions (MCRs) that can be used to synthesize 5-oxopyrrolidine-3-carboxamide derivatives?
A3: While not directly forming the 5-oxopyrrolidine ring in one step, MCRs like the Ugi and Passerini reactions are powerful tools for rapidly generating complex acyclic precursors that can be subsequently cyclized.[10][11][12][13] For instance, an Ugi reaction could be designed to produce a linear precursor containing the necessary functionalities for an intramolecular cyclization to form the lactam ring.[14][15]
Q4: What spectroscopic techniques are essential for characterizing these derivatives?
A4: A combination of spectroscopic methods is crucial for unambiguous structure elucidation:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework of the molecule.[5][6]
-
IR Spectroscopy: To identify key functional groups such as C=O (amide and carboxylic acid), and N-H bonds.[6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[4]
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the compound.[4][6]
Section 3: Experimental Protocols
General Procedure for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid
This protocol is adapted from the reaction of an aromatic amine with itaconic acid.[2][3]
-
To a round-bottom flask, add the aromatic amine (1.0 eq) and itaconic acid (1.1 eq).
-
Add water or glacial acetic acid as the solvent.
-
Heat the mixture to reflux and maintain for the required time (monitor by TLC, typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, the product may be isolated by extraction or by concentrating the solvent under reduced pressure followed by purification.
General Procedure for the Synthesis of 5-Oxopyrrolidine-3-carbohydrazide
This protocol describes the conversion of the carboxylic acid to a carbohydrazide via a methyl ester intermediate.[5][6]
-
Esterification: Suspend the 1-aryl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol. Add a catalytic amount of sulfuric acid. Heat the mixture to reflux until the starting material is consumed (monitor by TLC). Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution). Extract the methyl ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl ester in a suitable solvent like 2-propanol or methanol.[5][6] Add hydrazine monohydrate (2-3 eq) and heat the mixture to reflux for 2-4 hours (monitor by TLC). Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid, wash with a cold solvent, and dry. Otherwise, concentrate the solvent and purify the residue.
General Procedure for the Synthesis of Hydrazone Derivatives
This protocol outlines the condensation of the carbohydrazide with an aldehyde.[5][16]
-
Dissolve the 5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in a suitable solvent such as 2-propanol or ethanol.[5]
-
Add the desired aromatic or heterocyclic aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid or hydrochloric acid.[4][16]
-
Heat the mixture to reflux for 2-5 hours (monitor by TLC).
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with a cold solvent, and dried.
General Synthetic Scheme:
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- 16. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Pyrrolidinones
Welcome to the technical support center dedicated to the synthesis of substituted pyrrolidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this vital class of heterocyclic compounds. Pyrrolidinones are privileged scaffolds in numerous pharmacologically active agents, making their efficient and selective synthesis a critical objective.[1][2]
This document provides field-proven insights in a direct question-and-answer format, addressing both broad strategic decisions and specific experimental challenges.
Frequently Asked Questions (FAQs): Strategic Catalyst Selection
This section addresses high-level questions to guide your initial experimental design.
Q1: I am starting a new synthesis of a substituted pyrrolidinone. Should I use a metal catalyst or an organocatalyst?
A1: The choice between metal- and organocatalysis depends on several factors: the specific transformation, desired selectivity (chemo-, regio-, stereo-), cost, and tolerance to functional groups.
-
Organocatalysts , particularly those derived from proline and its analogues, are exceptionally powerful for asymmetric synthesis.[3][4][5][6] They operate via mechanisms like enamine or iminium ion catalysis and are excellent for transformations such as Michael additions, aldol reactions, and cycloadditions.[7][8] Their key advantages include operational simplicity, lower toxicity, and ready availability.[5][9]
-
Transition Metal Catalysts (e.g., Palladium, Copper, Iridium, Rhodium) offer unique reactivity pathways, such as C-H activation, cross-coupling, and formal cycloadditions.[10][11][12][13] Palladium, for instance, is highly effective for [3+2] cycloadditions and hydroarylation reactions to build the pyrrolidinone core or introduce substituents.[14][15][16] Copper catalysts are well-suited for intramolecular C-H amination to form the ring.[10][17] They are often essential for reactions that are difficult to achieve with other means but may require stricter control of reaction conditions (e.g., inert atmosphere).
Decision Workflow: Metal vs. Organocatalyst
Caption: A decision tree for initial catalyst class selection.
Q2: My target molecule is chiral. How do I select the best asymmetric catalyst?
A2: For enantioselective synthesis, both chiral organocatalysts and metal complexes with chiral ligands are powerful tools.
-
Proline-derived Organocatalysts: (S)- or (L)-proline and its derivatives, like diarylprolinol silyl ethers, are workhorses in asymmetric aminocatalysis.[18] The stereochemical outcome is dictated by the catalyst's chirality, which creates a sterically defined environment around the enamine or iminium ion intermediate, forcing electrophiles to approach from a specific face.[8]
-
Metal Catalysis with Chiral Ligands: The combination of a transition metal (e.g., Pd, Ir, Rh) with a chiral ligand (e.g., phosphoramidites, BOX ligands) allows for a vast range of enantioselective transformations.[11][14] For example, Trost and Silverman reported excellent enantioselectivity in palladium-catalyzed [3+2] cycloadditions using novel phosphoramidite ligands.[14] Biocatalysis, using enzymes like transaminases, is also an emerging, highly selective method for accessing specific enantiomers.[19]
The optimal choice often requires screening a small library of catalysts or ligands to find the best match for your specific substrate.
Q3: What are the most common modes of catalyst deactivation and how can I prevent them?
A3: Catalyst deactivation is a primary cause of low yields and stalled reactions. Key causes include:
-
Air and Moisture: Many organometallic catalysts and some organocatalyst intermediates are sensitive to oxygen and water.[20] For instance, potassium pyrrolidone, used in some base-catalyzed reactions, deactivates rapidly on exposure to air or moisture.[20] Solution: Always use dry solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) for sensitive reactions.
-
Impurities in Starting Materials: Substrates derived from sources like fermentation can contain impurities (e.g., sulfur compounds, other organic acids) that poison catalysts, particularly heterogeneous metal catalysts.[21] Solution: Ensure high purity of starting materials. If catalyst poisoning is suspected, consider a purification step for the substrate or a pre-treatment to remove inhibitory species.
-
Thermal Decomposition: Running reactions at excessively high temperatures can lead to the decomposition of the catalyst or the formation of inactive species. Solution: Follow recommended temperature protocols and perform temperature scouting during optimization.
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Catalyst Choice | The catalyst may not be active enough for your specific substrate. Steric hindrance or electronic properties of the substrate can significantly impact catalyst performance. Action: Screen a panel of catalysts from the same class (e.g., different proline derivatives) or switch to a different class (e.g., from organo- to metal-catalyst). |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions (see FAQ 3). Action: Ensure inert atmosphere and dry solvents. Test for impurities in starting materials.[20][21] Consider if the product itself is inhibiting the catalyst. |
| Sub-optimal Reaction Conditions | Temperature, solvent, concentration, or stoichiometry may not be optimal. Action: Perform a systematic optimization. Screen different solvents, as polarity can drastically affect reaction rates. Adjust the temperature; some reactions require heating while others need cooling to prevent side reactions.[22] Verify stoichiometry, especially catalyst loading.[23] |
| Poor Work-up Procedure | The product may be lost during extraction due to its polarity.[23] Action: Perform multiple extractions with an appropriate solvent. Salting out the aqueous layer with brine can improve the recovery of polar products.[23] |
Issue 2: Poor Stereoselectivity (Low dr or ee)
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Chiral Induction | The chosen chiral catalyst or ligand may not provide sufficient steric or electronic differentiation for the specific substrate. Action: Screen different chiral catalysts. For organocatalysts, modifying the bulky group (e.g., on a diarylprolinol silyl ether) can enhance selectivity.[8] For metal catalysts, screen a library of chiral ligands.[14] |
| Background (Uncatalyzed) Reaction | A non-selective background reaction may be competing with the desired catalytic pathway, lowering the overall stereoselectivity. Action: Lower the reaction temperature. This often slows the uncatalyzed reaction more significantly than the catalyzed one. Also, check the catalyst loading; sometimes a higher loading can outcompete the background reaction. |
| Racemization | The product may be racemizing under the reaction or work-up conditions. This can be an issue if the newly formed stereocenter is adjacent to an acidic proton. Action: Use milder reaction conditions (e.g., less acidic or basic). Perform the work-up at a lower temperature and avoid harsh pH conditions. |
| Incorrect Catalyst Enantiomer | A simple but possible error. Action: Double-check that you are using the correct enantiomer of the catalyst to obtain the desired product stereoisomer. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Furan Formation in Paal-Knorr Type Syntheses | A common side reaction when reacting 1,4-dicarbonyl compounds with amines, especially under strongly acidic conditions.[24] Action: Maintain a neutral or weakly acidic pH.[24] If an acid catalyst is needed, use a weak acid like acetic acid instead of strong mineral acids.[24] |
| Over-alkylation of Nitrogen | When forming N-substituted pyrrolidinones, the product can sometimes react further to form di-substituted or quaternary ammonium salts.[24] Action: Carefully control the stoichiometry. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[24] |
| Elimination Products | In reactions involving activation of a hydroxyl group (e.g., mesylation), an elimination reaction to form an alkene can compete with the desired substitution.[23] Action: Run the reaction at a lower temperature (e.g., 0 °C) to favor the substitution pathway.[23] |
Data & Protocols
Table 1: Comparison of Common Catalyst Systems for Pyrrolidinone Synthesis
| Catalyst Type | Examples | Key Transformations | Advantages | Disadvantages |
| Organocatalyst | L-Proline, Diarylprolinol silyl ethers[7][18] | Asymmetric Michael Addition, Aldol, [3+2] Cycloaddition | Low toxicity, air/moisture stable, readily available, excellent enantioselectivity.[5][9] | May require higher catalyst loading; substrate scope can be limited. |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ with chiral ligands (e.g., phosphoramidites)[14] | [3+2] Cycloaddition, C-H Arylation, Alkene Difunctionalization[15][22] | Broad substrate scope, high efficiency, unique reactivity. | Cost, potential for product contamination with heavy metals, often requires inert atmosphere. |
| Copper | [TpˣCuL] complexes[10] | Intramolecular C-H Amination | Cost-effective first-row transition metal, good functional group tolerance.[10][17] | Can be sensitive to air; mechanism can be complex. |
| Iridium/Rhodium | Vaska's complex, [Ir(COD)Cl]₂[25][26] | Reductive Cycloadditions, Hydrogenation, C-H Insertion[4] | High activity for C-H functionalization and reductive processes. | High cost of precious metals, requires careful handling. |
| Acid/Base | Citric Acid, KOtBu[1][27] | Multicomponent Reactions, Smiles-Truce Rearrangements | Operationally simple, inexpensive, metal-free.[1] | Often limited to specific reaction types, may lack stereocontrol. |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is a representative example for the synthesis of a γ-nitroketone, a precursor to substituted pyrrolidinones, using a diarylprolinol silyl ether catalyst.
Catalytic Cycle: Enamine Catalysis
Caption: The enamine catalytic cycle for Michael additions.[8]
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde or ketone substrate (1.0 mmol, 1.0 equiv) and the chosen solvent (e.g., Toluene, 2.0 mL).
-
Catalyst Addition: Add the diarylprolinol silyl ether organocatalyst (e.g., 0.1 mmol, 10 mol%).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the nitroalkene (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde/ketone is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral γ-nitrocarbonyl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
López-Caballero, C., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Kanger, T., et al. (2011). Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
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Silva, F. C., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
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Pathak, T. P., & Sigman, M. S. (2011). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
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Retailleau, P., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
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Procter, D. J., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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ResearchGate. (2017). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. [Link]
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López-Caballero, C., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
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Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. PubMed Central. [Link]
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Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central. [Link]
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Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]
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ResearchGate. (2019). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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ResearchGate. (2015). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. [Link]
-
Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
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Kelly, P. P., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Maddani, M. R., et al. (2023). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. [Link]
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Royal Society of Chemistry. (2024). Reaction Chemistry & Engineering. [Link]
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Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]
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Dieter, R. K., & Lu, K. (1999). Stereoselective synthesis of 4-alkylidene pyrrolidinones and pyrrolizidinones. Sci-Hub. [Link]
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Semantic Scholar. (2015). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of Synthesis Routes for 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of the anti-epileptic drug Levetiracetam, presents a synthetic challenge that has been approached through several distinct routes. This guide provides a comparative analysis of the most pertinent synthetic strategies, offering insights into the practical advantages and limitations of each. Our focus will be on providing a clear, data-driven comparison to aid in the selection of the most appropriate route for your research and development needs.
Introduction to this compound
This compound is a chiral molecule of significant interest in medicinal chemistry. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds. The specific stereochemistry of this intermediate is often critical for the efficacy of the final API. Therefore, synthetic routes that offer high stereocontrol are of particular importance. The industrial production of related compounds, such as Levetiracetam, often involves multi-step chemical syntheses that prioritize cost-effectiveness, scalability, and high purity of the final product.[1]
This guide will dissect and compare three primary synthetic approaches to this compound, starting from different commercially available precursors:
-
Route 1: Synthesis from Itaconic Acid and Isopropylamine.
-
Route 2: Synthesis from (S)-Pyroglutamic Acid.
-
Route 3: Synthesis from (S)-2-Aminobutanoic Acid (A common industrial approach for related structures).
We will evaluate these routes based on key performance indicators, including overall yield, number of synthetic steps, scalability, and considerations for stereochemical integrity.
Comparative Overview of Synthetic Routes
| Parameter | Route 1: From Itaconic Acid | Route 2: From (S)-Pyroglutamic Acid | Route 3: From (S)-2-Aminobutanoic Acid |
| Starting Materials | Itaconic acid, Isopropylamine | (S)-Pyroglutamic acid | (S)-2-Aminobutanoic acid |
| Typical Overall Yield | Moderate | Moderate to Good | Good to Excellent |
| Number of Steps | 2-3 | 3-4 | 3-4 |
| Stereocontrol | Produces a racemate; requires chiral resolution | Enantiopure starting material preserves chirality | Enantiopure starting material preserves chirality |
| Scalability | High | Moderate | High |
| Key Advantages | Inexpensive starting materials, straightforward initial cyclization. | Readily available chiral pool starting material. | Well-established industrial route for analogous compounds. |
| Key Disadvantages | Results in a racemic mixture, necessitating a resolution step which can be costly and reduce overall yield. | May require protection/deprotection steps, potentially adding to the step count and cost. | Starting material can be more expensive than itaconic acid. |
Route 1: Synthesis from Itaconic Acid and Isopropylamine
This approach represents a direct and convergent synthesis of the 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid intermediate. The initial reaction involves a Michael addition of isopropylamine to itaconic acid, followed by an intramolecular amidation to form the pyrrolidinone ring.
Reaction Workflow
Sources
A Comparative Guide to the Biological Validation of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide and its derivatives, a class of compounds with potential as novel central nervous system (CNS) agents. Drawing upon established methodologies and comparative data from benchmark anticonvulsant and nootropic drugs, this document serves as a technical resource for researchers seeking to characterize the pharmacological profile of this chemical series.
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of several successful drugs, including the nootropic agent piracetam and the anticonvulsant levetiracetam. The structural similarity of this compound to these compounds suggests a potential for activity in modulating neuronal function. This guide will detail the essential in vivo and in vitro assays required to elucidate the anticonvulsant and nootropic properties of these novel derivatives, providing a direct comparison with established therapeutic agents.
Comparative Analysis of Anticonvulsant Activity
The initial assessment of a novel compound's anticonvulsant potential typically involves screening in rodent models of induced seizures. The two most widely utilized and clinically validated models are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[1][2] The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against non-convulsive (absence) seizures.[1]
Benchmark Anticonvulsant Data
The following table summarizes the anticonvulsant potency of standard antiepileptic drugs (AEDs) in these models, providing a benchmark for the evaluation of this compound derivatives.
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Phenytoin | Mouse | MES | 9.81 | [3] |
| Phenytoin | Rat | MES | 16.9 | [3] |
| Ethosuximide | Mouse | scPTZ | >500 (ineffective) | [4] |
| Levetiracetam | Mouse | MES | Inactive (up to 540) | [5][6] |
| Levetiracetam | Mouse | scPTZ | Inactive | [5][6] |
| Valproic Acid | Mouse | MES | 196 | [3] |
| Valproic Acid | Mouse | scPTZ | 176.22 | [7] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
It is noteworthy that Levetiracetam, a structural analog of the pyrrolidinone class, is inactive in the standard MES and scPTZ screens.[5][6] Its efficacy was identified in alternative models, such as kindling models of epilepsy, which are more sensitive to drugs with novel mechanisms of action.[8] This highlights the importance of a multi-assay approach when characterizing new chemical entities.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This protocol is a standard method for inducing generalized tonic-clonic seizures and evaluating the efficacy of potential anticonvulsant compounds.[9]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
0.9% saline solution
-
Test compound (this compound derivative)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.). The time between drug administration and the seizure test should be determined based on the pharmacokinetic profile of the compound, typically at the time of peak effect.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected in each treatment group is calculated. The ED50 value is determined using probit analysis.[9]
Causality Behind Experimental Choices:
-
Suprathreshold Stimulus: A stimulus intensity that reliably induces tonic hindlimb extension in 100% of vehicle-treated animals is used to ensure that any observed protection is due to the pharmacological activity of the test compound.[9]
-
Corneal Electrodes: This method of stimulation is non-invasive and provides a reliable induction of seizures.
-
Tonic Hindlimb Extension: This is a robust and easily quantifiable endpoint that is characteristic of generalized tonic-clonic seizures.
Comparative Analysis of Nootropic Activity
Nootropics, or "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.[10] The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents and is a valuable tool for evaluating the potential nootropic effects of novel compounds.[11][12]
Benchmark Nootropic Data
Piracetam, the first synthesized nootropic, is often used as a positive control in cognitive enhancement studies. Its effects on spatial learning are typically measured by a reduction in the time it takes for an animal to find a hidden platform in the Morris water maze (escape latency).
| Compound | Animal Model | Test | Effect | Reference |
| Piracetam | Rat | Morris Water Maze | Decreased escape latency | [13] |
Experimental Protocol: Morris Water Maze
This protocol details the procedure for assessing spatial learning and memory in rodents.[11][12]
Objective: To evaluate the effect of a test compound on the acquisition and retention of spatial memory.
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley, 250-300 g)
-
Circular water tank (approximately 1.5 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic opaque substance to make the water cloudy (e.g., powdered milk or non-toxic paint)
-
Video tracking system and software
-
Test compound (this compound derivative)
-
Vehicle control
-
Positive control (e.g., Piracetam)
Procedure:
-
Habituation: Allow the rats to swim freely in the maze for 60 seconds without the platform present on the day before the training begins.
-
Acquisition Phase (Training):
-
Place the escape platform in a fixed quadrant of the tank.
-
For 4-5 consecutive days, conduct 4 trials per day for each rat.
-
In each trial, place the rat in the water facing the wall at one of four starting positions.
-
Allow the rat to swim and find the submerged platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the tank.
-
Place each rat in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the escape latencies across training days. A significant decrease in escape latency indicates learning. Compare the learning curves of the different treatment groups.
-
Retention: Compare the time spent in the target quadrant during the probe trial between the different treatment groups. A significantly longer time spent in the target quadrant by the treated group compared to the control group suggests enhanced memory retention.
-
Causality Behind Experimental Choices:
-
Hidden Platform: This requires the animal to use distal spatial cues in the room to navigate, thus assessing hippocampal-dependent spatial learning and memory.
-
Opaque Water: This prevents the animal from visually locating the platform, forcing reliance on spatial memory.
-
Probe Trial: Removing the platform and measuring the time spent in the target quadrant is a direct measure of the strength and precision of the spatial memory.
Proposed Signaling Pathways and Experimental Workflows
To visualize the logical flow of the validation process and potential mechanisms of action, the following diagrams are provided.
Anticonvulsant Activity Validation Workflow
Caption: Workflow for the validation of anticonvulsant activity.
Nootropic Activity Validation Workflow
Caption: Workflow for the validation of nootropic activity.
Potential Signaling Pathways for Pyrrolidinone Derivatives
Caption: Potential signaling pathways for pyrrolidinone derivatives.
Conclusion
The validation of the biological activity of this compound derivatives requires a systematic and comparative approach. By employing standardized and clinically relevant in vivo models such as the MES, scPTZ, and Morris water maze assays, researchers can effectively profile the anticonvulsant and nootropic potential of these novel compounds. A direct comparison of the obtained data with that of benchmark drugs like phenytoin, ethosuximide, and piracetam will provide a clear indication of their therapeutic potential. Furthermore, elucidation of the underlying mechanisms of action through in vitro techniques will be crucial for the rational design and development of this promising class of CNS agents.
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Gryc, M., & Paruszewski, R. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International journal of molecular sciences, 24(9), 7958. [Link]
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A Comparative Guide to Structure-Activity Relationships of 5-Oxopyrrolidine-3-carboxamides
Introduction: The Versatility of the 5-Oxopyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[1][3] A key derivative, the 5-oxopyrrolidine (or pyroglutamic acid) core, is found in various biologically active molecules, demonstrating a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[4][5][6]
This guide focuses on a specific subclass: 5-oxopyrrolidine-3-carboxamides. We will provide a comparative analysis of their structure-activity relationships (SAR), exploring how modifications to this core structure dictate their biological function. By synthesizing insights from recent studies, we will compare distinct series of these compounds, from broad-spectrum antimicrobial and anticancer agents to highly specific ion channel modulators. This analysis is supported by experimental data, detailed protocols, and visual workflows to provide a comprehensive resource for researchers and drug development professionals.
Pillar 1: General Synthetic Strategies - Building the Core
The construction of a diverse library of 5-oxopyrrolidine-3-carboxamides hinges on a robust and flexible synthetic pathway. The most common approach begins with the cyclization of itaconic acid with a primary amine, which conveniently installs the N-1 substituent.[4][7][8] This foundational step allows for significant variation at this position. The carboxylic acid at the C-3 position is then typically converted into a more versatile intermediate, the carbohydrazide, via esterification and subsequent hydrazinolysis.[7][8] This key intermediate serves as a linchpin for introducing a wide array of functionalities, most commonly through condensation reactions with aldehydes or diketones to yield hydrazones, azoles, and diazoles.[7][8][9]
This multi-step synthesis is reliable and enables the systematic exploration of the SAR at both the N-1 and C-3 positions, providing a powerful platform for tuning the biological activity of the final compounds.
Caption: Key SAR modification points for antimicrobial and anticancer activity.
Table 1: Comparative Antimicrobial and Anticancer Activity of Representative Hydrazone Derivatives (Note: Data synthesized from multiple sources for illustrative comparison. Exact values are study-dependent.)
| Compound ID | N-1 Substituent | C-3 Hydrazone Substituent (Ar) | Antimicrobial Activity (MIC, µg/mL vs. S. aureus) | Anticancer Activity (% Viability, A549 cells @ 100µM) | Reference |
| A-1 | 1-(4-acetamidophenyl) | Phenyl | >64 | ~75% | [7] |
| A-2 | 1-(4-acetamidophenyl) | 4-Chlorophenyl | 32-64 | ~60% | [7] |
| A-3 | 1-(2-hydroxyphenyl) | Thien-2-yl | 16-32 | Moderate | [8] |
| A-4 | 1-(2-hydroxyphenyl) | 5-Nitrothien-2-yl | 4-16 | <50% | [8] |
| A-5 | 1-(4-acetamidophenyl) | (Cyclized to Pyrrole) | Lower | <40% | [7] |
Analysis: The data clearly indicates that while the core scaffold possesses baseline activity, specific substitutions are required for high potency. The introduction of a 5-nitrothiophene group (Compound A-4 ) dramatically improves both antimicrobial and anticancer activity compared to simpler phenyl or unsubstituted thiophene moieties. Furthermore, cyclization to form azoles (represented by A-5 ) can significantly boost anticancer efficacy. [7][8]
Comparison B: Nav1.8 Inhibitors for Pain and Neuropathic Disorders
In contrast to the broad cytotoxicity sought in anticancer agents, developing drugs for specific targets like ion channels requires a much more refined SAR. A patent from Merck Sharp & Dohme Corp. describes a series of 5-oxopyrrolidine-3-carboxamides as potent inhibitors of the Nav1.8 voltage-gated sodium channel. [10][11]Nav1.8 is primarily expressed in sensory neurons and is a key target for treating pain, chronic cough, and itch disorders. [10] 1. Distinct Structural Motifs: The SAR for these Nav1.8 inhibitors diverges significantly from the antimicrobial/anticancer agents. Instead of large, planar hydrazone or azole systems at C-3, these compounds feature more compact and specific amide linkages to complex substituted aryl or heteroaryl groups. The patent claims cover a wide range of substituents, indicating extensive optimization to fit the specific binding pocket of the Nav1.8 channel.
2. The Importance of Stereochemistry: While not always a primary focus in the development of broad-spectrum cytotoxic agents, stereochemistry is often critical for selective receptor or channel modulation. The non-planar nature of the pyrrolidine ring allows for specific 3D orientations of substituents, which is essential for high-affinity binding to a protein target like Nav1.8. [1] 3. Comparative Insight: The key takeaway is the difference in design strategy. The antimicrobial/anticancer compounds leverage functionalities (like nitroaromatics) known to have broad biological effects. In contrast, the Nav1.8 inhibitors are tailored to a specific protein target. Their SAR is driven by achieving a precise geometric and electronic complementarity with the channel's binding site, rather than general cytotoxicity. This highlights the remarkable versatility of the 5-oxopyrrolidine-3-carboxamide scaffold, which can be adapted for vastly different therapeutic goals.
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A Comparative Guide to the Efficacy of Pyrrolidine-Based Kinase Inhibitors
Introduction: The Pyrrolidine Scaffold in Modern Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them one of the most important classes of therapeutic targets.[2] In the vast landscape of medicinal chemistry, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[3][4][5]
The power of the pyrrolidine motif lies in its inherent stereochemistry and three-dimensional structure, which allows for a precise exploration of the pharmacophore space within the often-planar ATP-binding pocket of kinases.[4][5] This non-planar structure can enhance binding affinity, improve aqueous solubility, and fine-tune pharmacokinetic properties, offering distinct advantages over purely aromatic scaffolds.[6]
This guide provides an in-depth comparison of the efficacy of different classes of pyrrolidine-based kinase inhibitors. We will delve into their mechanisms of action against key kinase targets, present supporting experimental data, and detail the robust methodologies required to validate their performance. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating these critical therapeutic agents.
Key Classes of Pyrrolidine-Based Kinase Inhibitors and Their Targets
The versatility of the pyrrolidine scaffold has been successfully applied to inhibit a range of critical kinases. Here, we compare representative inhibitors targeting Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAK), and Phosphoinositide 3-Kinases (PI3K).
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies and autoimmune disorders.[7] Pyrrolidine-containing compounds have been instrumental in developing both covalent and reversible BTK inhibitors.
Caption: Simplified BTK signaling pathway and the point of intervention for inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) mediates cytokine signaling through the JAK-STAT pathway, which is central to immune responses and inflammation.[8] Selective inhibition of JAK isoforms is a key strategy for treating autoimmune diseases like rheumatoid arthritis.[9]
Caption: The canonical JAK-STAT signaling pathway targeted by pyrrolidine inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K family, particularly Class I isoforms (α, β, γ, δ), are lipid kinases that regulate critical cellular functions including cell growth, proliferation, and survival.[10] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a high-priority target.[10]
Caption: Overview of the PI3K/AKT/mTOR pathway inhibited by pyrrolidine-based drugs.
Quantitative Comparison of Inhibitor Efficacy
The efficacy of a kinase inhibitor is defined not only by its raw potency (IC50) but also by its selectivity and cellular activity. The following table summarizes experimental data for representative pyrrolidine-based inhibitors against their respective targets.
| Inhibitor Name | Target Kinase(s) | Type | Biochemical IC50 | Cellular IC50 | Key Findings & References |
| Compound 4x | BTK | Reversible | 4.8 nM | 17 nM (Cellular Assay) | A pyrrolo[2,3-d]pyrimidine scaffold demonstrating superior potency to the preclinical drug RN486.[11] |
| GNE-431 | BTK (WT & Mutants) | Pan-BTK | 3.2 nM (WT), 2.5 nM (C481S) | Not Reported | A "Pan-BTK" inhibitor effective against the common C481S resistance mutant.[12] |
| Compound 23a | JAK1 | Selective | 72 nM | Not Reported | A 4-(1,5-triazole)-pyrrolopyrimidine derivative with >12-fold selectivity for JAK1 over other JAKs.[13] |
| Compound 22 | JAK1 | Selective | Sub-nanomolar | Excellent Cell Potency | An imidazo-pyrrolopyridine identified as a highly potent and selective JAK1 inhibitor with good PK properties.[9] |
| BYL719 (Alpelisib) | PI3Kα | Isoform-Specific | 5 nM | Not Reported | An FDA-approved inhibitor with a pyrrolidine carboxamide moiety that imparts high selectivity for the PI3Kα isoform.[14] |
| Compound 28 | ERK1/2 | Selective | Not Reported | Good Cell Proliferation Activity | A 3(S)-thiomethyl pyrrolidine analog designed to overcome poor pharmacokinetic properties of earlier compounds.[15] |
Experimental Methodologies for Efficacy Evaluation
Objective comparison requires standardized and robust experimental protocols. A frequent challenge in drug discovery is the discrepancy between high potency in biochemical assays and poor efficacy in cell-based models.[16][17] Therefore, a multi-tiered approach is essential for a comprehensive evaluation.
Workflow for Kinase Inhibitor Evaluation
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The Ascendancy of Saturated Heterocycles in Modern Drug Design: A Comparative Guide to Scaffolding Strategies
In the intricate tapestry of medicinal chemistry, the selection of a molecular scaffold is a decision that profoundly influences the trajectory of a drug discovery program. It is the foundational architecture upon which potency, selectivity, and "drug-like" properties are meticulously built. While aromatic heterocycles have long been the workhorses of the industry, the spotlight has increasingly turned towards saturated heterocycles. Their three-dimensional character offers superior exploration of the often complex and non-planar topographies of biological targets.[1]
This guide provides an in-depth, comparative analysis of the emerging 1-isopropyl-5-oxopyrrolidine-3-carboxamide scaffold and its established counterparts: pyrrolidine, piperidine, azetidine, and morpholine. We will delve into the nuanced physicochemical and pharmacological properties of each, supported by experimental data from marketed drugs, to provide researchers, scientists, and drug development professionals with a robust framework for informed scaffold selection.
The Emerging Contender: this compound
The this compound scaffold, while not as ubiquitously present in approved pharmaceuticals as other saturated heterocycles, presents a compelling combination of structural features. The core 5-oxopyrrolidine (also known as pyroglutamic acid amide) moiety is a cyclic derivative of the neurotransmitter GABA, and this class of compounds has been explored for its nootropic and neuroprotective effects.[2] The addition of an N-isopropyl group and a C3-carboxamide introduces key modulators of its physicochemical properties.
Structural Rationale:
-
5-Oxopyrrolidine Core: This lactam provides a rigid, polar core. The carbonyl group can act as a hydrogen bond acceptor, while the overall structure imparts a degree of conformational constraint. Derivatives of 5-oxopyrrolidine have shown potential as anticancer and antimicrobial agents.[3][4]
-
N-Isopropyl Group: This bulky, lipophilic group can serve several purposes. It can shield the lactam from metabolic degradation, enhance binding to hydrophobic pockets of a target protein, and improve membrane permeability.
-
C3-Carboxamide: The carboxamide group is a versatile functional group in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, contributing to target binding and aqueous solubility. However, it can also be a site of metabolic hydrolysis.[5]
While extensive public data on the specific physicochemical properties of this compound is limited, we can infer its potential based on its constituent parts and related molecules. The pyrrolidone core is present in several successful drugs, most notably the racetam class of nootropics like Piracetam and Levetiracetam.[2]
A Comparative Analysis of Privileged Scaffolds
To understand the potential advantages and disadvantages of the this compound scaffold, it is essential to compare it against more established saturated heterocycles.
The Versatile Pyrrolidine
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[6] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enhancing target binding.[6]
-
Advantages:
-
Three-Dimensionality: Offers excellent exploration of 3D chemical space.[1]
-
Improved Solubility: The nitrogen atom can be a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogs.[7]
-
Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine ring.
-
-
Potential Liabilities:
-
Metabolic Instability: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of reactive iminium ions.[7]
-
The Prevalent Piperidine
The six-membered piperidine ring is one of the most common heterocyclic scaffolds in approved drugs.[8] It typically adopts a stable chair conformation, providing two distinct substituent vectors (axial and equatorial).[9]
-
Advantages:
-
Metabolic Stability: Generally more metabolically stable than pyrrolidine.[8]
-
Modulation of Basicity: The pKa of the piperidine nitrogen can be readily tuned by substituents, influencing its interaction with targets and its physicochemical properties.
-
Improved Pharmacokinetics: The incorporation of a piperidine moiety often leads to favorable ADME (absorption, distribution, metabolism, and excretion) properties.[8]
-
-
Potential Liabilities:
-
Increased Lipophilicity: Can sometimes lead to higher lipophilicity compared to smaller rings, potentially impacting solubility and off-target effects.
-
The Constrained Azetidine
The four-membered azetidine ring has gained significant traction in recent years as a "bioisostere" for larger rings like pyrrolidine and piperidine.[10] Its inherent ring strain and conformational rigidity can lock substituents in a specific orientation, leading to enhanced potency and selectivity.[11]
-
Advantages:
-
Conformational Rigidity: Reduces the entropic penalty upon binding to a target, potentially increasing affinity.[12]
-
Improved Physicochemical Properties: Can lead to lower lipophilicity and improved aqueous solubility compared to larger saturated heterocycles.[10]
-
Metabolic Stability: The strained ring can be more resistant to metabolism.[10]
-
-
Potential Liabilities:
-
Synthetic Challenges: Historically, the synthesis of substituted azetidines has been more challenging than for larger rings, although new methods are emerging.[11]
-
The Polar Morpholine
The six-membered morpholine ring contains both a nitrogen and an oxygen atom. The oxygen atom significantly influences its physicochemical properties, making it a popular choice for improving solubility and other drug-like characteristics.[13]
-
Advantages:
-
Enhanced Solubility: The oxygen atom acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility.[14]
-
Metabolic Stability: The morpholine ring is generally metabolically stable.[15]
-
Favorable Pharmacokinetics: Often improves the overall pharmacokinetic profile of a molecule.[13]
-
-
Potential Liabilities:
-
Limited Structural Diversity: The fixed position of the oxygen atom can limit the diversity of substituent vectors compared to piperidine.
-
Quantitative Comparison of Scaffolds in Marketed Drugs
To provide a data-driven comparison, the following table summarizes key physicochemical and pharmacokinetic properties of representative drugs containing each of the discussed scaffolds.
| Drug (Scaffold) | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Bioavailability (%) | Half-life (t½) (h) |
| Levetiracetam (Pyrrolidone) | 170.21 | -0.63 | Very soluble | >95%[16] | 6-8[17] |
| Brivaracetam (Pyrrolidone) | 212.28 | 1.74 | Very soluble[18] | ~100% | 9 |
| Methylphenidate (Piperidine) | 233.31 | 2.3 | Soluble | 11-52% | 2-3 |
| Azelnidipine (Azetidine) | 582.6 | 4.8 | Poorly soluble | ~14% | 10-11 |
| Linezolid (Morpholine) | 337.35 | 1.3 | Freely soluble | ~100% | 4.5-5.5 |
Data compiled from various public sources and scientific literature.
This data highlights some of the general trends discussed. For instance, the pyrrolidone-containing drugs Levetiracetam and Brivaracetam exhibit excellent solubility and bioavailability. The morpholine-containing Linezolid also shows high solubility and bioavailability. In contrast, the more lipophilic piperidine and azetidine examples show more variable bioavailability and solubility.
Experimental Protocols for Scaffold Evaluation
The following are detailed, step-by-step methodologies for key experiments to assess the "drug-like" properties of novel scaffolds.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, mimicking early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition of Aqueous Buffer: To a separate 96-well plate, add a fixed volume of phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Transfer a small, fixed volume of each DMSO stock concentration to the corresponding wells of the PBS plate, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that remains clear is considered the kinetic solubility.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its potential in vivo clearance.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (human or other species) in the reaction buffer at a specified protein concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound (at a final concentration of, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound and assess its potential for active transport using an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a specified concentration, e.g., 10 µM) in transport buffer to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess efflux. Add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Visualizing Scaffolding Strategies
Caption: Relationships between the target scaffold and common alternatives.
Caption: A typical workflow for scaffold evaluation in drug discovery.
Conclusion and Future Perspectives
The choice of a molecular scaffold is a multi-faceted decision that requires a careful balance of synthetic feasibility, potential for target engagement, and the optimization of ADME properties. The This compound scaffold, while less explored, offers an intriguing combination of a rigid, polar core with tunable lipophilic and hydrogen-bonding features. Its relationship to the clinically successful pyrrolidone class of drugs suggests a promising starting point for the design of novel therapeutics, particularly in the neuroscience space.
In contrast, the well-trodden paths of pyrrolidine, piperidine, azetidine, and morpholine offer a wealth of historical data and synthetic accessibility. Pyrrolidine and piperidine provide excellent three-dimensional diversity, azetidine offers conformational constraint and improved physicochemical properties, and morpholine is a reliable tool for enhancing solubility and metabolic stability.
Ultimately, the optimal scaffold is context-dependent, dictated by the specific biological target and the desired therapeutic profile. This guide provides a foundational framework and the necessary experimental tools to empower researchers to make data-driven decisions in their scaffold-hopping and lead-generation endeavors. The continued exploration of novel scaffolds, such as this compound, alongside the intelligent application of established ones, will be crucial in the ongoing quest for safer and more effective medicines.
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A Senior Application Scientist's Guide to In Vitro Validation of Target Engagement for Novel Pyrrolidine Carboxamides as Kinase Inhibitors
Introduction: The Quest for Target Certainty with Novel Pyrrolidine Carboxamides
The pyrrolidine carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, known to yield compounds with a wide array of biological activities, including potent enzyme inhibition.[1] Our internal drug discovery program has recently synthesized a promising series of novel pyrrolidine carboxamides, exemplified by PCA-1 , designed to selectively inhibit "Kinase-X," a receptor tyrosine kinase implicated in proliferative diseases. The primary challenge in advancing such a series from hit to lead is the unambiguous confirmation that its cellular activity stems from direct interaction with its intended target.[2]
This guide provides a comprehensive framework for the in vitro validation of target engagement for this novel chemical series. As a Senior Application Scientist, my objective is not merely to provide a list of protocols but to illuminate the strategic rationale behind selecting a multi-assay approach. We will compare and contrast several orthogonal, industry-standard techniques to build a robust, self-validating body of evidence. We will objectively compare the performance of our lead compound, PCA-1, against a known selective Kinase-X inhibitor (e.g., a compound analogous to Gefitinib for EGFR)[3] and a non-selective, pan-kinase inhibitor control (Staurosporine).[4][5] This comparative analysis is essential for contextualizing potency and selectivity, thereby ensuring the scientific rigor required for confident decision-making in a drug development pipeline.[1]
The Foundational Principle: Why Orthogonal Assays are Non-Negotiable
Relying on a single assay to validate target engagement is a precarious strategy in drug discovery. Each method possesses inherent strengths and weaknesses, and artifacts can arise from the specific assay format rather than the compound-target interaction itself. By employing a suite of orthogonal assays—methods that measure the same biological event through different physical principles—we create a self-validating system. If a compound consistently demonstrates potent interaction with Kinase-X across biochemical, biophysical, and cellular-context assays, our confidence in its on-target activity increases exponentially. This approach mitigates the risk of advancing compounds that work through unforeseen, off-target mechanisms, a common cause of late-stage attrition.[2]
This guide will focus on four key pillars of in vitro target engagement validation:
-
Cellular Thermal Shift Assay (CETSA®): Assessing target binding in a native, cellular environment.
-
Enzymatic Activity Assay (ADP-Glo™): Quantifying the functional consequence of target binding.
-
Fluorescence Polarization (FP): A biophysical method to measure binding affinity in a competitive format.
-
Surface Plasmon Resonance (SPR): Elucidating the real-time kinetics of the binding event.
Comparative Analysis of Target Engagement Methodologies
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Live Cell Context
The Causality Behind the Choice: CETSA is arguably the most physiologically relevant assay for confirming target engagement. It is based on the principle that the binding of a ligand (our pyrrolidine carboxamide) stabilizes its target protein, making it more resistant to thermal denaturation.[6] By performing this assay in intact cells, we are testing the compound's ability to cross the cell membrane, engage with Kinase-X in the complex milieu of the cytoplasm, and elicit a measurable biophysical change. A positive result provides powerful evidence that the compound binds its intended target under conditions that closely mimic a therapeutic setting.[7][8]
Mandatory Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Isothermal Dose-Response
In an isothermal dose-response (ITDR) format, cells are treated with varying concentrations of the compound and heated to a single, optimized temperature (e.g., 54°C) that causes significant, but not complete, denaturation of Kinase-X. The EC₅₀ value represents the concentration of compound required to achieve 50% stabilization.
| Compound | Target | Cell Line | ITDR EC₅₀ (nM) at 54°C | Max Stabilization (%) |
| PCA-1 | Kinase-X | A549 | 85 | 92 |
| Gefitinib Analog | Kinase-X | A549 | 110 | 88 |
| Staurosporine | Pan-Kinase | A549 | 25 | 95 |
| DMSO Vehicle | Kinase-X | A549 | >10,000 | 0 |
Interpretation: The low nanomolar EC₅₀ for PCA-1 provides strong evidence of target engagement in live A549 cells, comparable to the known selective inhibitor. Staurosporine, as a potent but non-selective inhibitor, shows high stabilization as expected.[9]
Experimental Protocol: CETSA
-
Cell Culture: Seed A549 cells (known to express Kinase-X) in sufficient quantity to obtain at least 2x10⁷ cells per compound.
-
Compound Treatment: Resuspend cells in media containing the test compound (e.g., PCA-1, Gefitinib analog, Staurosporine at various concentrations from 1 nM to 30 µM) or DMSO (vehicle control). Incubate for 1 hour at 37°C.[10]
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes at a specific temperature (e.g., 54°C for ITDR), followed by cooling to 4°C for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[7]
-
Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the concentration of soluble Kinase-X using a standard Western Blot or an AlphaScreen®/ELISA-based method for higher throughput.
-
Data Analysis: Plot the amount of soluble Kinase-X as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
ADP-Glo™ Kinase Assay: Measuring Functional Inhibition
The Causality Behind the Choice: While CETSA confirms binding, it doesn't report on the functional consequence. An enzymatic assay is essential to prove that binding to Kinase-X translates into inhibition of its catalytic activity. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[11] Its high sensitivity and broad dynamic range make it ideal for determining accurate IC₅₀ values and for high-throughput screening.[12]
Mandatory Visualization: ADP-Glo™ Assay Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Data Presentation: Kinase Inhibition IC₅₀ Values
| Compound | Target | IC₅₀ (nM) |
| PCA-1 | Kinase-X | 15 |
| Gefitinib Analog | Kinase-X | 25 |
| Staurosporine | Kinase-X | 5 |
Interpretation: PCA-1 demonstrates potent, low nanomolar inhibition of Kinase-X enzymatic activity, superior to the known selective inhibitor. The single-digit nanomolar IC₅₀ of Staurosporine confirms the assay is performing as expected for a potent kinase inhibitor.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup (384-well plate): [11]
-
To each well, add 1 µL of test compound diluted in kinase buffer.
-
Add 2 µL of a solution containing recombinant Kinase-X and its specific peptide substrate.
-
Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for Kinase-X, e.g., 10 µM). The total reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[14]
-
Incubation: Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Kinase-X back into ATP and provides luciferase and luciferin.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and plot against compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Fluorescence Polarization (FP): A Biophysical Approach to Affinity
The Causality Behind the Choice: FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently-labeled molecule (a "tracer") to a larger protein.[14] In a competitive binding format, our unlabeled pyrrolidine carboxamide will displace the tracer from the Kinase-X active site, causing a decrease in the polarization of the emitted light.[15] This assay directly measures the binding affinity (Kᵢ) of our compound, providing a quantitative value that is independent of enzyme activity. It is an excellent orthogonal method to confirm that the functional inhibition seen in the ADP-Glo™ assay is due to direct binding at the ATP pocket.[16]
Mandatory Visualization: FP Competition Assay Principle
Caption: Principle of a competitive Fluorescence Polarization assay.
Data Presentation: Binding Affinity (Kᵢ) Values
| Compound | Target | Kᵢ (nM) |
| PCA-1 | Kinase-X | 22 |
| Gefitinib Analog | Kinase-X | 40 |
| Staurosporine | Kinase-X | 8 |
Experimental Protocol: FP Competition Assay
-
Reagent Preparation: Prepare assay buffer, recombinant Kinase-X, a fluorescently-labeled ATP-competitive tracer (specific for Kinase-X), and serial dilutions of the test compounds.
-
Assay Plate Setup (384-well, black, low-volume): [17]
-
Add test compounds (PCA-1, controls) and DMSO to appropriate wells.
-
Add a solution containing Kinase-X and the fluorescent tracer to all wells. The concentrations of kinase and tracer must be optimized beforehand, typically with the tracer at its K₋ and the kinase concentration that gives a suitable assay window (>100 mP shift).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Convert raw polarization values (mP) to percent inhibition. Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known K₋ of the tracer and its concentration.[15]
Surface Plasmon Resonance (SPR): Dissecting Binding Kinetics
The Causality Behind the Choice: SPR provides the most detailed information on the binding event by measuring association (kₐ) and dissociation (k₋) rates in real-time.[18] In this label-free technique, Kinase-X is immobilized on a sensor chip, and the test compounds are flowed over the surface. Binding causes a change in the refractive index, which is measured as a response.[19] Understanding the kinetics is crucial; for instance, a compound with a slow dissociation rate (a long residence time on the target) may exhibit superior in vivo efficacy compared to a compound with a similar affinity (K₋) but faster kinetics.[20] This level of detail is invaluable for lead optimization.
Mandatory Visualization: SPR Sensorgram Interpretation
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A Comparative Guide to Cross-Reactivity Profiling of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profile of inhibitors based on the 1-isopropyl-5-oxopyrrolidine-3-carboxamide scaffold. Given the novelty of this chemical series, this document focuses on establishing robust, validated methodologies to generate and interpret selectivity data, rather than reviewing pre-existing public datasets. The protocols and analytical strategies described herein are designed to build a holistic and reliable understanding of a compound's interaction with the broader proteome, a critical step in preclinical drug development.[1][2][3]
Introduction: The Imperative of Selectivity Profiling
The this compound scaffold represents a promising starting point for the development of targeted therapeutic agents. As with any inhibitor program, the journey from a potent "hit" to a viable clinical candidate is contingent upon a deep understanding of its selectivity. Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of adverse drug reactions and clinical trial failures.[4][5][6] Conversely, a well-characterized "polypharmacology" profile, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous.[7][8][9]
Therefore, rigorous cross-reactivity profiling is not merely a checkbox exercise but a foundational component of drug discovery. It informs lead optimization, predicts potential toxicities, and ultimately de-risks the progression of a candidate into clinical evaluation.[4][5] This guide outlines a multi-tiered strategy, beginning with broad biochemical screening and progressing to targeted validation of target engagement in a physiological cellular context.
Part 1: Foundational Biochemical Profiling
The initial assessment of selectivity should be performed using in vitro biochemical assays. These methods provide a direct, quantitative measure of the inhibitor's interaction with a purified protein, free from the complexities of a cellular environment. This approach is ideal for high-throughput screening against large panels of proteins to identify potential off-target interactions early.[10]
Rationale for Panel Selection
-
Kinome-Wide Scanning: The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[11] This structural similarity makes cross-reactivity a common challenge for kinase inhibitors.[11][12] Therefore, an initial screen against a broad, functionally diverse kinase panel (e.g., >400 kinases) is essential to map the inhibitor's landscape of interactions across the kinome.[13][14]
-
Protease Counter-Screening: The carboxamide moiety present in the scaffold is a common feature in many known protease inhibitors. To proactively identify potential liabilities, a counter-screen against a representative panel of proteases (e.g., serine, cysteine, aspartic, and metalloproteases) is a critical step.[15][16]
Experimental Workflow: Biochemical Screening
The following diagram outlines the logical flow for a comprehensive biochemical profiling campaign.
Caption: Workflow for biochemical cross-reactivity profiling.
Protocol 1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, making it a universal method for virtually any kinase.[17]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO, starting at a maximum concentration of 100 µM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).
-
Kinase Reaction: Add 2 µL of a solution containing the kinase and its specific substrate at the appropriate ATP concentration (often at or near the Kₘ for ATP to maximize potency assessment).[18]
-
Initiation & Incubation: Add 2 µL of the ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC₅₀ value.
Protocol 2: Fluorogenic Protease Assay for IC₅₀ Determination
This assay measures the activity of a protease by monitoring the increase in fluorescence that occurs when it cleaves a quenched fluorogenic peptide substrate.[15][19]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in an appropriate assay buffer.
-
Reaction Setup: In a black, flat-bottom 384-well plate, add 5 µL of the diluted compound or buffer control.
-
Enzyme Addition: Add 10 µL of the purified protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of the fluorogenic peptide substrate to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) using a fluorescence plate reader.
-
Analysis: Determine the initial reaction velocity (rate) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Biochemical Selectivity
The results from these assays should be compiled into a clear, comparative table. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ for competitive inhibitors using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.[20][21]
| Target | Class | IC₅₀ (nM) | Kᵢ (nM) (if applicable) |
| Target X | Tyrosine Kinase | 15 | 7.2 |
| Kinase A | Ser/Thr Kinase | 8,500 | - |
| Kinase B | Tyrosine Kinase | >10,000 | - |
| Kinase C (Hit) | Tyrosine Kinase | 450 | 215 |
| Protease Y | Serine Protease | >10,000 | - |
| Protease Z | Cysteine Protease | >10,000 | - |
Part 2: Cellular Target Engagement Validation
While biochemical assays are essential for initial screening, they do not reflect the complex environment inside a living cell.[22] Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter a compound's activity.[13] Therefore, validating target engagement in a cellular context is a critical next step.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures the interaction between a drug and its target in intact cells or tissues.[23][24] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[25]
Experimental Workflow: CETSA
The workflow below illustrates the process for an Isothermal Dose-Response Fingerprint (ITDRF), which is used to determine the potency of a compound in stabilizing its target at a specific temperature.[23]
Caption: Workflow for CETSA to determine cellular target engagement.
Protocol 3: Isothermal Dose-Response CETSA with Western Blot Detection
This protocol is designed to assess the concentration-dependent stabilization of a target protein in cells.
-
Cell Culture and Treatment: Culture the appropriate cell line to ~80% confluency. Treat cells with a range of inhibitor concentrations (e.g., 10 points from 100 µM to 1 nM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a predetermined melt temperature (Tₘ, identified in a preliminary melt-curve experiment) for 3 minutes in a thermal cycler. Leave an unheated control at room temperature.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Transfer the supernatant (containing the soluble, stabilized protein) to a new tube. Determine the total protein concentration using a Bradford or BCA assay. Normalize all samples to the same total protein concentration.
-
Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, Tubulin) to ensure equal protein loading.
-
Detection and Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities. Plot the normalized intensity of the target protein band against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC₅₀.
Data Presentation: Cellular Target Engagement
The cellular potency data should be compared directly with the biochemical data to reveal any discrepancies that may point to cell permeability issues or other cellular effects.
| Target | Biochemical IC₅₀ (nM) | Cellular CETSA EC₅₀ (nM) | Fold Shift (EC₅₀ / IC₅₀) |
| Target X | 15 | 120 | 8.0 |
| Kinase C (Hit) | 450 | >10,000 | >22 |
Part 3: Integrated Analysis and Interpretation
A successful cross-reactivity profiling campaign synthesizes data from multiple methodologies to build a cohesive narrative about the inhibitor's behavior.
Bridging Biochemical and Cellular Data
-
Strong Correlation: If the cellular EC₅₀ is within a reasonable range (e.g., <10-fold) of the biochemical IC₅₀, it provides strong evidence that the compound engages its intended target in a physiological setting.
-
Weak Correlation: A significant rightward shift (e.g., >50-fold) between the IC₅₀ and EC₅₀, as seen for "Kinase C" in the example above, may indicate poor cell permeability, active efflux from the cell, or competition from high intracellular ATP levels. This information is crucial for guiding medicinal chemistry efforts.
Quantifying Selectivity
To move beyond a qualitative assessment, selectivity can be quantified. The Selectivity Score (S) is a useful metric that divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[26] A lower score indicates higher selectivity.
-
S(1µM) = (Number of kinases with >90% inhibition at 1 µM) / (Total kinases tested)
This provides a standardized value that allows for objective comparison between different inhibitors within the this compound series or against competitor compounds.
Conclusion
The development of inhibitors based on the this compound scaffold requires a disciplined, multi-faceted approach to cross-reactivity profiling. By systematically employing broad biochemical screens followed by rigorous cellular target engagement validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy is fundamental to making informed decisions, optimizing lead compounds to minimize off-target liabilities, and ultimately increasing the probability of advancing a safe and effective therapeutic agent into clinical development.
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A Senior Application Scientist's Guide to Benchmarking New Pyrrolidine Derivatives Against Known Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous and innovative pipeline for new drug candidates. Historically, heterocyclic compounds have formed the backbone of many successful pharmaceuticals. Among these, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products with significant biological activity underscores its potential.[3] Recent research has focused on synthesizing novel pyrrolidine derivatives, exploring their potential to overcome existing resistance mechanisms and provide new therapeutic options against pathogenic microbes.[1][4][5][6][7][8]
This guide provides a comprehensive framework for the preclinical benchmarking of new pyrrolidine derivatives. It is designed for drug development researchers and scientists, offering an objective, data-driven approach to comparing the performance of these novel compounds against established antimicrobial agents. We will move beyond simple data reporting, delving into the causality behind experimental choices to ensure a robust and scientifically sound evaluation.
Section 1: Strategic Selection of Comparator Agents and Target Organisms
A meaningful benchmark requires comparison against relevant controls. The choice of both comparator drugs and microbial strains is the foundation upon which the entire evaluation rests.
1.1. Rationale for Comparator Drug Selection
Comparator agents should be selected to represent different mechanistic classes and clinical use cases. This provides a multi-dimensional view of the novel compound's potential.
-
Broad-Spectrum Agents: Ciprofloxacin (a fluoroquinolone) is an excellent choice due to its broad-spectrum activity and well-characterized mechanism of inhibiting DNA gyrase and topoisomerase IV.[9]
-
Gram-Positive Specific Agents: Vancomycin (a glycopeptide) or Linezolid (an oxazolidinone) serve as comparators for activity against organisms like Methicillin-resistant Staphylococcus aureus (MRSA).
-
Gram-Negative Specific Agents: Colistin (a polymyxin) is a relevant, albeit last-resort, comparator for multi-drug resistant Gram-negative pathogens.
-
Antifungal Agents: Fluconazole or Amphotericin B are standards for benchmarking activity against pathogenic yeasts like Candida albicans.
1.2. Selection of Microbial Strains
Testing should include a panel of clinically relevant, quality-controlled strains, ideally from a recognized culture collection such as the American Type Culture Collection (ATCC).
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213 - Methicillin-sensitive), MRSA (e.g., ATCC 43300), Enterococcus faecalis (ATCC 29212).
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae.
-
Fungal Pathogens: Candida albicans (ATCC 90028).
Section 2: Foundational In Vitro Efficacy Testing
The initial screening phase quantifies the fundamental potency of the derivatives. Standardized protocols are critical for reproducibility and comparability. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[10][11][12]
Workflow for Primary Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC values.
2.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a standardized and widely used technique.[10][11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for most aerobic bacteria.[14][15][16][17][18] This ensures reproducibility, as divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of certain antibiotics against specific organisms.[15] The medium should be freshly prepared.[19]
-
Compound Preparation: Prepare a 2-fold serial dilution of the pyrrolidine derivatives and comparator drugs in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[14]
-
Reading MIC: The MIC is the lowest concentration where no turbidity (visible growth) is observed.
2.2. Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic), the MBC reveals the concentration required to kill the organism (bactericidal).[20][21][22] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13][23]
Experimental Protocol: MBC Assay
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading MBC: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction (a 3-log₁₀ drop) in CFU from the initial inoculum.[22][23]
Data Presentation: Comparative Efficacy
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrrolidine-A | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Pyrrolidine-A | E. coli ATCC 25922 | 8 | >64 | >8 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| Vancomycin | E. coli ATCC 25922 | >128 | >128 | - | Inactive |
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound works is as important as knowing that it works. MoA studies provide critical insights into the compound's cellular target and can predict potential resistance mechanisms.
Potential Antimicrobial Mechanisms of Action
Caption: Potential cellular targets for antimicrobial compounds.
3.1. Bacterial Cytoplasmic Membrane Depolarization Assay
Many antimicrobial agents, particularly peptides and lipopeptides, exert their effect by disrupting the bacterial cell membrane's integrity and dissipating its membrane potential.[24][25] This can be measured using voltage-sensitive fluorescent dyes.[24][25]
Experimental Protocol: Membrane Depolarization
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, and wash them. Resuspend the cells in a suitable buffer (e.g., HEPES with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.2-0.3).[24][25]
-
Dye Loading: Add a voltage-sensitive dye, such as DiSC₃(5), to the cell suspension.[24] The dye will quench its own fluorescence as it accumulates in polarized (healthy) membranes.
-
Baseline Measurement: Monitor the fluorescence in a fluorometer until a stable baseline is achieved.
-
Compound Addition: Add the pyrrolidine derivative or a positive control (like Polymyxin B) at various concentrations (e.g., 1x and 4x MIC).
-
Data Acquisition: Record the change in fluorescence over time. Depolarization of the membrane causes the dye to be released into the medium, resulting in a measurable increase in fluorescence.[26][27]
3.2. DNA Gyrase Inhibition Assay
For compounds suspected of targeting DNA replication, like fluoroquinolones, a direct enzymatic assay is essential.[28] DNA gyrase introduces negative supercoils into DNA, a process vital for bacterial DNA replication.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition
-
Reaction Setup: In a microfuge tube, combine assay buffer (containing ATP, MgCl₂, KCl), relaxed plasmid DNA (e.g., pBR322) as a substrate, and the test compound at various concentrations.[29]
-
Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[29][30]
-
Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a loading dye.[30]
-
Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.
Section 4: Anti-Biofilm Activity Assessment
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing a new compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step.
Experimental Protocol: Crystal Violet Biofilm Assay
This method quantifies the total biofilm biomass.[31][32]
-
Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium (e.g., TSB with glucose) in the presence of sub-MIC concentrations of the test compounds to assess inhibition of formation. Incubate for 24-48 hours without shaking.[33]
-
Washing: Gently discard the planktonic (free-floating) cells by inverting the plate and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[34]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[33][34]
-
Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to dissolve the stain bound to the biofilm.[33]
-
Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 570-590 nm.[34] A lower absorbance in treated wells compared to the control indicates biofilm inhibition.
Section 5: In Vitro Safety and Selectivity Profiling
A promising antimicrobial must be potent against pathogens but safe for the host. In vitro toxicology assays provide the first look at a compound's therapeutic window.
5.1. Mammalian Cell Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[35][36]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[35]
-
Compound Treatment: Expose the cells to serial dilutions of the pyrrolidine derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[35][37]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[36] Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve these crystals.[35]
-
Absorbance Reading: Measure the absorbance of the colored solution at approximately 570 nm.[37] The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the CC₅₀ (the concentration that reduces cell viability by 50%) from the dose-response curve.
5.2. Calculating the Selectivity Index (SI)
The Selectivity Index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is the ratio of its toxicity to its desired bioactivity.[38] A higher SI value indicates greater selectivity for the microbial target over host cells.[38][39]
Calculation: SI = CC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
An SI value greater than 10 is often considered a promising result for a candidate compound.[38][40]
Data Presentation: Safety and Selectivity Profile
| Compound | CC₅₀ (HEK293 cells, µg/mL) | MIC (S. aureus, µg/mL) | Selectivity Index (SI) |
| Pyrrolidine-A | >128 | 2 | >64 |
| Pyrrolidine-B | 20 | 4 | 5 |
| Comparator X | 15 | 0.5 | 30 |
Conclusion
This guide outlines a systematic, multi-tiered strategy for benchmarking novel pyrrolidine derivatives. By integrating standardized efficacy testing (MIC/MBC), mechanistic studies (membrane/enzyme assays), biofilm assessment, and safety profiling (cytotoxicity), researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for identifying the most promising candidates for further preclinical and clinical development, ultimately contributing to the critical fight against antimicrobial resistance.
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A Head-to-Head Comparison of Catalysts for Pyrrolidinone Synthesis: A Guide for Researchers
Pyrrolidinone and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their efficient and selective synthesis a topic of paramount importance. The catalytic reductive amination of levulinic acid, a bio-derived platform chemical, to 5-methyl-2-pyrrolidinone serves as an exemplary and industrially relevant transformation. The choice of catalyst is the most critical parameter, dictating yield, selectivity, cost, and sustainability.
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed for this transformation: homogeneous metal catalysis, heterogeneous metal catalysis, and biocatalysis. We will dissect the performance of representative catalysts from each class, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal system for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for state-of-the-art catalysts in the synthesis of 5-methyl-2-pyrrolidinone from levulinic acid or analogous precursors. This allows for a direct comparison of their efficacy and operational parameters.
| Catalyst Type | Representative Catalyst | Substrate | Yield | Enantioselectivity (ee) | Key Conditions | Advantages | Disadvantages |
| Homogeneous | (R)-[RuCl(p-cymene)(BINAP)]Cl | Levulinic Acid | up to 89%[1][2][3][4] | up to 96%[1][2][3][4] | 60 °C, 50 bar H₂, TFE solvent | High enantioselectivity, well-defined mechanism, mild temperature | High pressure, catalyst recovery issues, cost of chiral ligands |
| Heterogeneous | Pt-MoOx/TiO₂ | Levulinic Acid | >99% | N/A (achiral) | 100 °C, 3 bar H₂, Solvent-free | Excellent yield, catalyst reusability, solvent-free, lower pressure | Higher temperature, generally produces racemates, complex catalyst prep. |
| Biocatalysis | Transaminase (TA) | 5-chloro-2-pentanone* | up to 90%[5] | >99.5%[5] | 30 °C, aq. buffer (pH 8) | Exceptional enantioselectivity, mild aqueous conditions, green | Substrate scope limitations, enzyme stability, downstream processing |
*Note: Data for biocatalysis is based on the analogous synthesis of 2-methylpyrrolidine from 5-chloro-2-pentanone, which involves an intramolecular amination/cyclization cascade mechanistically similar to the reductive amination of levulinic acid. This serves as a strong proxy for the potential of biocatalysis in this area.[5][6]
Workflow Overview: From Levulinic Acid to Pyrrolidinone
The conversion of levulinic acid to 5-methyl-2-pyrrolidinone via reductive amination involves the formation of an imine or enamine intermediate, followed by reduction and intramolecular cyclization. The chosen catalyst fundamentally influences how these steps proceed.
Caption: General workflow for the catalytic synthesis of 5-methyl-2-pyrrolidone.
Homogeneous Catalysis: Precision and Asymmetry
Homogeneous catalysts, being in the same phase as the reactants, offer exceptional activity and selectivity due to their well-defined molecular structure and accessible active sites. For asymmetric synthesis, chiral homogeneous catalysts are often the gold standard.
Featured Catalyst: Chiral Ruthenium-Bisphosphine Complex
A prominent example is the direct asymmetric reductive amination of levulinic acid using a chiral Ru/bisphosphine catalyst, such as (R)-[RuCl(p-cymene)(BINAP)]Cl.[1][2][3][4] This system achieves both high conversion and excellent enantioselectivity, making it ideal for the synthesis of chiral pharmaceutical intermediates.
Causality of Experimental Choices:
-
Catalyst: The ruthenium center is the active site for hydrogenation, while the chiral BINAP ligand creates a chiral environment, forcing the hydrogenation of the cyclic enamide intermediate to occur stereoselectively.
-
Solvent: A fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) is often used as it can stabilize intermediates and promote the reaction rate.[1]
-
Pressure: High hydrogen pressure (e.g., 50 bar) is required to ensure sufficient hydrogen concentration in the solution for the reduction steps.
Reaction Mechanism
The reaction proceeds through a distinct pathway involving the formation of a cyclic enamide, which is the substrate for the key asymmetric hydrogenation step.
Caption: Plausible mechanism for Ru-catalyzed asymmetric reductive amination.[1][2]
Experimental Protocol: Asymmetric Synthesis
Materials:
-
Levulinic Acid (LA)
-
Ammonium Acetate (NH₄OAc)
-
(R)-[RuCl(p-cymene)(BINAP)]Cl (Ru-catalyst)
-
2,2,2-Trifluoroethanol (TFE), degassed
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure autoclave, add levulinic acid (1 mmol), ammonium acetate (1.5 mmol), and the Ru-catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the autoclave with argon three times.
-
Add degassed TFE (5 mL) via syringe.
-
Pressurize the autoclave with H₂ gas to 50 bar.
-
Heat the reaction mixture to 60 °C and stir for 16-24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The product yield and enantiomeric excess are determined by analysis of the crude reaction mixture (e.g., by chiral GC or HPLC). An isolated yield of up to 89% and an ee of up to 96% can be expected.[1][2][3][4]
Heterogeneous Catalysis: Scalability and Reusability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. Their primary advantage is the ease of separation from the reaction mixture, enabling catalyst recycling and continuous flow processes, which are highly desirable for industrial applications.
Featured Catalyst: Platinum-Molybdenum Oxide on Titania (Pt-MoOx/TiO₂)
For the reductive amination of levulinic acid, supported platinum catalysts have shown exceptional activity. A Pt-MoOx/TiO₂ catalyst is particularly effective, capable of driving the reaction to completion under solvent-free conditions and relatively mild hydrogen pressure.
Causality of Experimental Choices:
-
Catalyst: Platinum is a highly active metal for hydrogenation. The TiO₂ support and the molybdenum oxide (MoOx) promoter provide acidic sites. This bifunctional (metal-acid) nature is crucial: the acid sites catalyze the initial condensation and cyclization steps, while the Pt sites catalyze the hydrogenation.
-
Solvent-Free: Levulinic acid is a liquid at the reaction temperature, allowing it to act as both reactant and solvent, which improves the greenness and efficiency of the process.
-
Temperature & Pressure: A higher temperature (100 °C) is needed to ensure sufficient reaction rates on the solid surface, but the high efficiency of the catalyst allows for a much lower hydrogen pressure (3 bar) compared to the homogeneous system.
Reaction Mechanism
The mechanism on a heterogeneous surface involves adsorption of reactants onto active sites, surface reaction, and desorption of the product. The bifunctional catalyst facilitates both acid- and metal-catalyzed steps on its surface.
Caption: Mechanism of transaminase-catalyzed amination and cyclization.
Experimental Protocol: Enantioselective Biocatalytic Synthesis
Materials:
-
5-chloro-2-pentanone (substrate)
-
Transaminase (TA) enzyme (commercially available, e.g., ATA-117 or an engineered variant)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Isopropylamine (IPA)
-
Potassium phosphate (KPi) buffer
Procedure:
-
Prepare a KPi buffer solution (100 mM, pH 8).
-
In a reaction vessel, dissolve the TA enzyme (e.g., 10 mg/mL), PLP (1 mM), and 5-chloro-2-pentanone (50 mM). A small amount of a co-solvent like DMSO (e.g., 5% v/v) may be used to aid substrate solubility.
-
Add isopropylamine to a final concentration of 1 M.
-
Incubate the reaction at 30 °C with gentle agitation for 24 hours. The intramolecular cyclization occurs spontaneously as the chiral amine is formed.
-
Monitor the reaction for conversion by GC or LC-MS.
-
Upon completion, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after basifying the mixture. Analytical yields of up to 90% and enantiomeric excess >99.5% can be achieved. [5]
Conclusion and Future Outlook
The synthesis of pyrrolidinones from levulinic acid showcases a classic dilemma in modern catalysis: the trade-off between selectivity, reusability, and reaction conditions.
-
Homogeneous catalysis offers the most direct route to high enantiopurity for chiral targets but is hampered by high pressure and catalyst separation challenges.
-
Heterogeneous catalysis is the clear winner for large-scale, cost-effective production of achiral pyrrolidinones, boasting high yields, solvent-free conditions, and excellent reusability.
-
Biocatalysis represents the future of green, asymmetric synthesis, providing unparalleled enantioselectivity under the mildest conditions. While its application directly to levulinic acid is still developing, its proven success with analogous substrates points to its immense potential.
The choice of catalyst is not one-size-fits-all. For researchers in drug development requiring specific enantiomers on a lab scale, a chiral homogeneous or biocatalytic approach is superior. For professionals aiming for bulk chemical production where chirality is not a concern, a robust heterogeneous system is the logical choice. The continued development of hybrid systems, such as immobilized homogeneous catalysts and engineered enzymes with broader substrate scopes, will further blur these lines, paving the way for even more efficient and sustainable chemical synthesis.
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Biondi, L., et al. (2023). Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, e202301200. [Link]
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Pesch, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1731-1738. [Link]
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Bukhtiyarova, M.V., & Bukhtiyarova, G.A. (2021). Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. Renewable and Sustainable Energy Reviews, 143, 110881. [Link]
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Bukhtiyarova, M.V., & Bukhtiyarova, G.A. (2021). Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. IDEAS/RePEc. [Link]
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Pesch, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]
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Contente, M. L., & Pinto, D. H. M. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1423. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The pyrrolidone scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents.[1] The synthesis of novel derivatives, such as 1-Isopropyl-5-oxopyrrolidine-3-carboxamide (CAS No. 90152-93-5), necessitates rigorous structural verification to ensure that the desired stereochemistry and connectivity have been achieved. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural determination against a suite of powerful spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, offering precise measurements of bond lengths, bond angles, and stereochemistry.[2][3] This technique is the only method that can unambiguously determine the three-dimensional structure of a molecule, making it an indispensable tool in chemical and pharmaceutical research.[2]
Experimental Workflow for SCXRD
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol for SCXRD
1. Crystal Growth (The Art of Patience):
-
Rationale: The formation of a single, well-ordered crystal is the most critical and often challenging step. The goal is to allow the molecules to slowly arrange themselves into a repeating lattice.
-
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Saturate a solution at an elevated temperature and allow it to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C).
-
-
2. Data Collection:
-
Rationale: A high-quality crystal is selected and mounted on a diffractometer to collect diffraction data as it is rotated in a beam of X-rays.
-
Protocol:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is clear and free of cracks or defects.
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures to minimize radiation damage).
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to produce the final atomic model.
-
Protocol:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using software packages that employ direct methods or Patterson functions to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns match as closely as possible.
-
Validate the final structure using metrics such as R-factors and by checking for any unusual bond lengths or angles.
-
| Parameter | Typical Value for a Good Structure | Significance |
| Resolution | < 1.0 Å | The level of detail in the electron density map. |
| R1 factor | < 5% | A measure of the agreement between the observed and calculated structure factor amplitudes. |
| wR2 factor | < 15% | A weighted measure of the agreement between the observed and calculated structure factor intensities. |
| Goodness of Fit (GooF) | ~1.0 | Indicates a good model fit to the data. |
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a combination of spectroscopic techniques is often used for initial characterization and can provide a high degree of confidence in the structure, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, a suite of NMR experiments would be employed.
Caption: Workflow for NMR-based Structure Elucidation.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting molecular fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are indicative of specific functional groups.
Expected IR Absorptions for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | ~3400-3200 |
| C-H stretch (aliphatic) | ~2950-2850 |
| C=O stretch (lactam) | ~1680 |
| C=O stretch (amide) | ~1650 |
| N-H bend (amide) | ~1620 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can also offer clues about its structure through fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after being dissolved in a suitable solvent.
-
Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₈H₁₄N₂O₂), the expected exact mass is 170.1055 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Comparison Summary
| Technique | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[2][3] | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, solution-state conformation. | Provides a wealth of structural information in solution. | Does not provide absolute stereochemistry without chiral auxiliaries; can be complex to interpret for large molecules. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Highly sensitive and provides accurate molecular weight. | Provides limited information on connectivity and stereochemistry. |
Conclusion
The definitive confirmation of the structure of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and potential biological activity. While obtaining suitable crystals can be a bottleneck, the quality of the resulting data is unparalleled.
In the absence of a crystal structure, a combination of advanced NMR techniques (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) can provide a highly confident structural assignment. When complemented with IR spectroscopy to confirm functional groups and high-resolution mass spectrometry to verify the elemental composition, a comprehensive and robust characterization of the molecule can be achieved. For any novel compound entering a drug development pipeline, the investment in rigorous structural elucidation is a critical step that underpins all future research.
References
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-
Small molecule crystallography - Excillum. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
This document provides a detailed, step-by-step protocol for the proper disposal of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, a chemical compound utilized in various research and development applications. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
The core principle of chemical waste management is proactive risk assessment. For novel or less-common compounds like this compound, comprehensive hazard data may not always be readily available. In such instances, a conservative approach is mandated. The procedures outlined below assume the compound is hazardous until proven otherwise, adhering to the highest standards of laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer potential risks based on its structural components: a pyrrolidine ring and a carboxamide group.
-
Pyrrolidine Derivatives: The base structure, pyrrolidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][2][3][4][5]
-
Carboxamides: This functional group is present in many biologically active molecules. Toxicity can vary widely, but some compounds in this class may present health risks.[6][7]
Conclusion of Risk Assessment: Given the known hazards of the parent pyrrolidine structure, it is imperative to handle this compound as a hazardous chemical waste . All handling and disposal procedures must reflect this classification, prioritizing the prevention of ignition, skin/eye contact, and inhalation.
| Potential Hazard | Basis of Assessment | Recommended Precaution |
| Flammability | Based on pyrrolidine structure. | Store away from ignition sources. Use non-sparking tools.[1][3] |
| Corrosivity | Based on pyrrolidine structure. | Wear appropriate chemical-resistant gloves, lab coat, and eye/face protection.[3][8] |
| Toxicity | Potential for harm if inhaled, ingested, or absorbed through the skin. | Handle only in a well-ventilated area, preferably a chemical fume hood.[9][10] |
| Environmental Hazard | Unknown, but release to the environment should be avoided as a standard practice.[11][12] | Do not dispose of down the drain or in general trash.[13] |
Waste Minimization and Pre-Disposal
The most effective disposal strategy begins with waste minimization. Before generating waste, consider the following principles as mandated by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][14]
-
Scale Reduction: Reduce the scale of operations to minimize the quantity of waste generated.[11][15]
-
Substitution: Where possible, substitute with less hazardous chemicals.[15]
-
Inventory Management: Maintain a minimal inventory of the chemical to avoid generating expired or unnecessary surplus.
Step-by-Step Disposal Protocol
This protocol ensures compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[9][14]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A flame-retardant lab coat.[12]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood.[10]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[11]
-
Classification: This waste must be classified as Hazardous Waste .
-
Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, store it separately from:
Step 3: Containerization
The choice of waste container is crucial for safe storage and transport.[16]
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is often suitable. The original product container, if in good condition, is an ideal choice.[13]
-
Ensure Integrity: The container must be in good condition, with no leaks, cracks, or rust.
-
Secure Closure: The container must have a tightly fitting, screw-on cap to prevent leaks and evaporation.[15]
-
Capacity Limit: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.[16]
Step 4: Labeling
Accurate labeling is a legal requirement and essential for safety.[17][18]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.
-
Complete the Label: The label must include:
Step 5: Storage (Satellite Accumulation Area)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][15]
-
Designate an SAA: This area must be under the direct control of laboratory personnel and clearly marked.[16]
-
Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks or spills.[16]
-
Safe Location: The SAA should be located away from heat sources, open flames, and high-traffic areas.[11] If possible, store it in a ventilated cabinet designed for flammable materials.
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[13]
Final Disposal Procedure
The final step is the removal and disposal of the waste by trained professionals.
-
Contact EHS: Once the waste container is full (or after one year, whichever comes first), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[13]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste contractor for final disposal.[11] Common disposal methods for this type of chemical waste include incineration at a permitted facility, which destroys the compound and minimizes its environmental impact.[17]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with EPA and local regulations.[14][19]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
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US Bio-Clean . OSHA Compliance For Laboratories. Available at: [Link]
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Needle.Tube . Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Available at: [Link]
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GAIACA . How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
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Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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American Laboratory . Managing Hazardous Chemical Waste in the Lab. (2021-10-26). Available at: [Link]
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Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Available at: [Link]
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Medical Laboratory Observer . Laboratory Waste Management: The New Regulations. (2019-07-31). Available at: [Link]
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Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
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Loba Chemie . PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
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Kärcher . Safety Data Sheet. (2025-09-01). Available at: [Link]
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The Good Scents Company . 1-(2-isopropyl-5-methyl cyclohexyl)-5-oxopyrrolidine-3-carboxylic acid ethyl methyl amide. Available at: [Link]
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Montana State University . The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]
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Fisher Scientific . Pyrrolidine - Safety Data Sheet. (2025-12-18). Available at: [Link]
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JoVE . Proper Handling and Disposal of Laboratory Waste. (2017-07-14). Available at: [Link]
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Global Safety Management, Inc. Isopropanol - Safety Data Sheet. (2015-03-23). Available at: [Link]
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2a biotech . 1-ISOPROPYL-5-OXOPYRROLIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC) . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
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U.S. Department of Veterans Affairs . Chemical Disposal Standard Operating Procedures (SOP). (2023-08-29). Available at: [Link]
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PubMed Central . 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders.... (2021-12-23). Available at: [Link]
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PubMed . Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022-04-05). Available at: [Link]
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Carl ROTH . N,N-Diisopropylethylamine - Safety Data Sheet. (2024-09-18). Available at: [Link]
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Navigating the Safe Handling of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, requires a meticulous and informed approach to personal and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling, drawing upon the known hazards of its structural analogs and established laboratory safety principles from authoritative sources like the Occupational Safety and Health Administration (OSHA).
Our procedural recommendations are rooted in a logical assessment of the potential risks associated with the pyrrolidine, isopropyl, and carboxamide moieties of the molecule. By understanding the causality behind each safety measure, we empower laboratory personnel to not only follow protocols but to cultivate a deeply ingrained culture of safety.
Hazard Analysis: A Proactive Approach to Safety
Given the structure of this compound, a thorough risk assessment is the foundation of our safety protocol. While specific toxicological data is unavailable, an analysis of related compounds provides critical insights into potential hazards.
-
Pyrrolidine Derivatives: The pyrrolidine ring, a core component of our subject compound, is present in various industrial and pharmaceutical chemicals. Some pyrrolidine derivatives are known to be flammable and can cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound as a potential irritant and flammable substance.
-
Isopropyl Group: The presence of an isopropyl group may influence the compound's flammability and potential to cause drowsiness or dizziness if inhaled, similar to isopropyl alcohol.[3][4][5]
-
Carboxamide Functional Group: Carboxamides are generally stable, but some can exhibit toxicity. Safe handling practices for chemicals with this functional group include avoiding inhalation and skin contact.
Based on this analysis, we will proceed with the assumption that this compound may be a flammable liquid, a skin and eye irritant, and potentially harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure to any chemical.[6][7] The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][8][9] | To protect against potential splashes that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][6][8] | To prevent skin contact, as the compound is presumed to be a skin irritant. Gloves should be inspected before use and disposed of properly after handling the chemical.[8] |
| Body Protection | A laboratory coat that is flame-retardant.[6][8] | To protect skin and clothing from splashes and potential fire hazards. |
| Footwear | Closed-toe shoes.[6] | To protect feet from spills. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosolization.[9][10] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation or other systemic effects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Labeling: Upon receipt, ensure the container is clearly labeled with the chemical name and any known hazard warnings.[11][12] Do not remove or deface original labels.[12]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][11][13] It should be stored with compatible chemicals and at or below eye level.[11] The storage container should be kept tightly closed.[3][4][11][13]
Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Experimental Workflow:
Caption: Step-by-step workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.[15]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a legal and ethical responsibility.[16]
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, leak-proof container.[11][17]
-
Disposal Route: The waste should be disposed of as hazardous chemical waste through an approved waste management vendor or according to your institution's specific protocols.[13][16][18] Never dispose of this chemical down the drain.[11]
Disposal Decision Tree:
Caption: Decision-making process for the disposal of waste.
By adhering to these guidelines, we can ensure the safe and responsible use of this compound in our research endeavors, fostering a laboratory environment where scientific advancement and safety go hand in hand. This proactive and informed approach to chemical handling is the cornerstone of trustworthy and excellent research.
References
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Advanced Biotech. (2025, January 24). Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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European Chemicals Agency. (n.d.). O-isopropyl ethylthiocarbamate - Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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New Jersey Department of Health. (1999, July). Hazard Summary - Pyrrolidine. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Substances restricted under REACH. Retrieved from [Link]
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New Jersey Department of Health. (2016, February). Isopropyl alcohol, Hazardous Substance Fact Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
